molecular formula C22H30N4O4 B12375848 Tentoxin-d3

Tentoxin-d3

Cat. No.: B12375848
M. Wt: 417.5 g/mol
InChI Key: SIIRBDOFKDACOK-UBACXKFCSA-N
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Description

Tentoxin-d3 is a useful research compound. Its molecular formula is C22H30N4O4 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H30N4O4

Molecular Weight

417.5 g/mol

IUPAC Name

trans-(3S,6S,12Z)-12-benzylidene-6,7-dimethyl-3-(2-methylpropyl)-1-(trideuteriomethyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone

InChI

InChI=1S/C22H30N4O4/c1-14(2)11-17-22(30)26(5)18(12-16-9-7-6-8-10-16)21(29)23-13-19(27)25(4)15(3)20(28)24-17/h6-10,12,14-15,17H,11,13H2,1-5H3,(H,23,29)(H,24,28)/b18-12-/t15-,17-/m0/s1/i5D3

InChI Key

SIIRBDOFKDACOK-UBACXKFCSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1/C(=C\C2=CC=CC=C2)/C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C1=O)CC(C)C)C)C

Canonical SMILES

CC1C(=O)NC(C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Tentoxin-d3: Chemical Properties, Mechanism of Action, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tentoxin-d3, a deuterated isotopologue of the natural cyclic tetrapeptide Tentoxin. This document details its chemical structure, molecular weight, and mechanism of action, with a focus on its interaction with ATP synthase. Furthermore, it offers detailed experimental protocols for the extraction, purification, and analysis of Tentoxin and its derivatives, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and agricultural science.

Chemical Structure and Molecular Properties

This compound is the deuterium-labeled form of Tentoxin, a cyclic tetrapeptide produced by phytopathogenic fungi of the genus Alternaria. The incorporation of three deuterium atoms makes it a useful internal standard for quantitative analysis by mass spectrometry.

Table 1: Chemical and Physical Properties of Tentoxin and this compound

PropertyTentoxinThis compound
Chemical Formula C₂₂H₃₀N₄O₄C₂₂H₂₇D₃N₄O₄
Molecular Weight 414.50 g/mol 417.52 g/mol
Canonical SMILES CC1C(=O)NC(C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)CNot available
InChI Key SIIRBDOFKDACOK-LFXZBHHUSA-NNot available
Appearance White to off-white solidNot available
Solubility Soluble in DMSONot available

Mechanism of Action: Interaction with ATP Synthase

Tentoxin is a known inhibitor of ATP synthase, a key enzyme in cellular energy metabolism.[1] Its mechanism is complex, exhibiting both inhibitory and stimulatory effects depending on its concentration.[2]

At low concentrations, Tentoxin acts as a potent and selective inhibitor of chloroplast F1-ATPase (CF1) in sensitive plant species.[3] It binds to a high-affinity site at the interface of the α and β subunits of the F1 complex.[2] This binding event is thought to lock the catalytic site in a closed conformation, thereby inhibiting the rotational catalysis mechanism essential for ATP synthesis.[2]

Conversely, at higher concentrations, Tentoxin can stimulate the activity of F1-ATPase. This is attributed to its binding to a second, lower-affinity site, which alleviates the inhibition caused by binding at the high-affinity site and can even lead to an "overactivation" of the enzyme.

Tentoxin_ATP_Synthase_Interaction Alpha_Subunit α Subunit Beta_Subunit β Subunit Tentoxin_Low Tentoxin (Low Conc.) High_Affinity_Site High-Affinity Binding Site Tentoxin_Low->High_Affinity_Site Binds to Tentoxin_High Tentoxin (High Conc.) Low_Affinity_Site Low-Affinity Binding Site Tentoxin_High->Low_Affinity_Site Binds to High_Affinity_Site->Alpha_Subunit High_Affinity_Site->Beta_Subunit Inhibition Inhibition of ATP Synthesis High_Affinity_Site->Inhibition Low_Affinity_Site->Alpha_Subunit Low_Affinity_Site->Beta_Subunit Stimulation Stimulation of ATPase Activity Low_Affinity_Site->Stimulation

Inhibitory and stimulatory pathways of Tentoxin on ATP synthase.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of Tentoxin.

Extraction and Purification of Tentoxin from Fungal Culture

This protocol describes a general procedure for the extraction and purification of Tentoxin from a liquid culture of a producing Alternaria strain.

Materials:

  • Alternaria sp. culture

  • Liquid culture medium (e.g., Potato Dextrose Broth)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, acetone, n-hexane)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Fungal Culture: Inoculate a suitable liquid medium with a Tentoxin-producing strain of Alternaria. Incubate the culture for 14-21 days at 25°C with shaking (150 rpm).

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentration: Concentrate the dried ethyl acetate extract to a smaller volume using a rotary evaporator.

  • Silica Gel Chromatography:

    • Prepare a silica gel column.

    • Load the concentrated extract onto the column.

    • Elute the column with a suitable solvent system, such as a gradient of chloroform and acetone. A mixture of ethyl acetate:acetone:n-hexane (2:1:1) has also been reported for elution.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Pool the fractions containing Tentoxin and evaporate the solvent to yield the purified compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a common method for the analysis and quantification of Tentoxin.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm.

  • Injection Volume: 20 µL.

A reported retention time for Tentoxin is approximately 40.3 minutes under specific chromatographic conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of Tentoxin, often using this compound as an internal standard.

Table 2: Representative LC-MS/MS Parameters for Tentoxin Analysis

ParameterValue
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 150 x 3.2 mm, 3 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.4 mL/min
GradientStart at 30% B, linear increase to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min.
Injection Volume10 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z) for Tentoxin415.2
Product Ion 1 (Quantifier)148.1
Product Ion 2 (Qualifier)215.1
Precursor Ion (m/z) for this compound418.2
Product Ion 1 (Quantifier) for this compound151.1

Sample Preparation for LC-MS/MS:

  • Extraction: Extract the sample (e.g., food matrix, biological fluid) with an appropriate solvent such as acetonitrile/water.

  • Clean-up: Use Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering substances.

  • Reconstitution: Evaporate the eluate and reconstitute the residue in the initial mobile phase for injection into the LC-MS/MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of cyclic peptides like Tentoxin.

General Protocol for Peptide NMR:

  • Sample Preparation: Dissolve the purified Tentoxin or this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to a concentration of 1-5 mg/mL.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:

    • 1D ¹H NMR: To observe the overall proton signals.

    • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the amino acid residues.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within an amino acid residue).

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the peptide's conformation.

    • ¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • ¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which helps in sequencing the peptide.

  • Data Analysis: The collected spectra are processed and analyzed to assign all proton and carbon signals and to determine the three-dimensional structure of the peptide in solution.

Conclusion

This technical guide provides essential information on the chemical properties, mechanism of action, and analytical methodologies for this compound. The detailed protocols are intended to assist researchers in their studies of this and related cyclic peptides. The unique dual-action of Tentoxin on ATP synthase makes it a fascinating subject for further investigation, with potential applications in herbicide development and as a tool for studying cellular bioenergetics.

References

An In-depth Technical Guide on the Mechanism of Action of Tentoxin and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tentoxin, a cyclic tetrapeptide produced by phytopathogenic fungi of the genus Alternaria, is a potent phytotoxin that induces chlorosis in sensitive plant species. Its primary mechanism of action involves the specific inhibition of chloroplast F₁F₀-ATP synthase, a crucial enzyme for energy transduction in photosynthesis. This technical guide provides a comprehensive overview of the molecular mechanism of tentoxin's interaction with ATP synthase, the downstream physiological consequences, and a prospective analysis of how a deuterated analog of tentoxin might exhibit altered biological activity based on the kinetic isotope effect. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the key pathways and processes involved.

Introduction

Tentoxin is a cyclic tetrapeptide with the structure cyclo(L-N-methylalanyl-L-leucyl-N-methyl-(Z)-dehydrophenylalanyl-glycyl)[1]. Its selective phytotoxicity has made it a subject of interest for its potential as a natural herbicide[2]. The primary molecular target of tentoxin is the F₁ component of the chloroplast ATP synthase (CF₁), an enzyme responsible for ATP synthesis driven by the proton motive force generated during the light-dependent reactions of photosynthesis[3]. The interaction of tentoxin with CF₁ is complex, exhibiting both inhibitory and stimulatory effects depending on its concentration[4][5]. This dual activity, coupled with its species selectivity, provides a fascinating case study in molecular toxicology and enzyme kinetics.

While the mechanism of tentoxin has been extensively studied, the biological activity of its deuterated analogs remains unexplored in published literature. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can significantly alter the metabolic stability and reaction kinetics of a molecule, a phenomenon known as the kinetic isotope effect (KIE). This guide will therefore also present a theoretical exploration of the potential impact of deuteration on the mechanism of action of tentoxin.

Mechanism of Action of Tentoxin

Interaction with Chloroplast ATP Synthase (CF₁F₀)

The canonical function of ATP synthase is to couple the transmembrane proton gradient to the synthesis of ATP from ADP and inorganic phosphate (Pi). Tentoxin exerts its primary effect by binding directly to the F₁ catalytic subunit of the chloroplast ATP synthase.

Binding Site: The binding site for tentoxin is located at the interface between the α and β subunits of the CF₁ complex. Crystallographic studies have provided detailed insights into this interaction, revealing that the toxin wedges itself into a cleft, disrupting the normal conformational changes required for ATP synthesis and hydrolysis.

Dual Concentration-Dependent Effect: A unique characteristic of tentoxin is its biphasic effect on ATP synthase activity.

  • Inhibition at Low Concentrations: At nanomolar to low micromolar concentrations, tentoxin acts as a potent inhibitor of ATP synthesis and hydrolysis. By binding to a high-affinity inhibitory site, it locks the catalytic site in a closed conformation, preventing the release of newly synthesized ATP and stalling the rotational catalysis of the enzyme.

  • Stimulation at High Concentrations: At higher micromolar concentrations, tentoxin can bind to one or two additional lower-affinity sites on the CF₁ complex. This binding can lead to a partial restoration and even stimulation of ATPase activity. This stimulatory effect is attributed to a reduction in ADP inhibition.

Physiological Consequences of Tentoxin Action

The inhibition of ATP synthase by tentoxin triggers a cascade of physiological events within the chloroplast and the plant cell, ultimately leading to the characteristic symptom of chlorosis.

2.2.1. Thylakoid Overenergization and ROS Production: By blocking ATP synthesis, tentoxin disrupts the primary outlet for the proton motive force (PMF) generated by the photosynthetic electron transport chain. This leads to an over-acidification of the thylakoid lumen and a buildup of the transmembrane proton gradient, a state referred to as thylakoid overenergization. This over-reduction of the electron transport chain components promotes the formation of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). The accumulation of ROS leads to oxidative damage to lipids, proteins, and pigments, contributing significantly to cellular damage and the observed chlorosis.

2.2.2. Chlorosis: Chlorosis, the yellowing of plant tissue due to a lack of chlorophyll, is the most prominent symptom of tentoxin phytotoxicity. This is a direct consequence of the oxidative damage caused by ROS, which leads to the degradation of chlorophyll and the inhibition of chloroplast development. In sensitive species, tentoxin treatment results in deformed plastids and interferes with the development of prolamellar bodies and lamellae.

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of tentoxin with ATP synthase and its physiological effects.

ParameterValueSpecies/ConditionsReference
Binding Affinity (Kd)
High-affinity inhibitory site6.9 x 10⁻⁸ MSpinach CF₁
Low-affinity stimulatory site 11.4 x 10⁻⁵ MSpinach CF₁
Low-affinity stimulatory site 26.3 x 10⁻³ MSpinach CF₁
Inhibitory Concentration (IC₅₀)
ATP Hydrolysis~10 nM (Kᵢ)Spinach CF₁
Dihydrotentoxin (hypothetical)55 nMNot specified
Enzyme Kinetics
Kₘ for ATP (stimulated by tentoxin)~0.3 mMCoupling factor 1
Apparent Kₘ for ADP (ATP synthesis)11 µME. coli F₁F₀ ATP synthase
Physiological Effects
Reduction in Chlorophyll Concentration~90%Cucumber cotyledons

Table 1: Quantitative data on the interaction of tentoxin with ATP synthase and its physiological effects.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Tentoxin-Induced Chlorosis

The following diagram illustrates the proposed signaling cascade from tentoxin's interaction with ATP synthase to the development of chlorosis.

Tentoxin_Signaling_Pathway Tentoxin Tentoxin ATPSynthase Chloroplast F1 ATP Synthase Tentoxin->ATPSynthase Inhibition ProtonMotiveForce Increased Proton Motive Force (Thylakoid Overenergization) ATPSynthase->ProtonMotiveForce Leads to ROS Reactive Oxygen Species (ROS) Production ProtonMotiveForce->ROS Induces OxidativeDamage Oxidative Damage (Lipids, Proteins, Pigments) ROS->OxidativeDamage Causes ChloroplastDevelopment Inhibition of Chloroplast Development OxidativeDamage->ChloroplastDevelopment ChlorophyllDegradation Chlorophyll Degradation OxidativeDamage->ChlorophyllDegradation Chlorosis Chlorosis ChloroplastDevelopment->Chlorosis ChlorophyllDegradation->Chlorosis

Caption: Signaling pathway of tentoxin-induced chlorosis.

Experimental Workflow for Investigating Tentoxin's Mode of Action

This diagram outlines a typical experimental workflow to characterize the effects of tentoxin.

Experimental_Workflow start Start isolation Isolation of Chloroplasts and ATP Synthase start->isolation whole_plant_assay Whole Plant/Seedling Assay start->whole_plant_assay atpase_assay ATP Hydrolysis Assay (Determine IC50 and Ki) isolation->atpase_assay binding_assay Binding Affinity Assay (Determine Kd) isolation->binding_assay data_analysis Data Analysis and Mechanism Elucidation atpase_assay->data_analysis binding_assay->data_analysis chlorosis_measurement Chlorosis Quantification whole_plant_assay->chlorosis_measurement ros_detection ROS Detection Assay whole_plant_assay->ros_detection chlorosis_measurement->data_analysis ros_detection->data_analysis

Caption: Experimental workflow for tentoxin investigation.

The Deuterated Analog of Tentoxin: A Prospective Analysis

To date, there is no published research on the synthesis or biological activity of a deuterated analog of tentoxin. However, based on the principles of the kinetic isotope effect (KIE), we can hypothesize how deuteration might influence its mechanism of action. The KIE refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes.

Potential Sites for Deuteration and Hypothesized Effects

The structure of tentoxin contains several C-H bonds that could be targeted for deuteration. The most likely impact of deuteration would be on the metabolic stability of the molecule and its interaction with the target enzyme.

  • Metabolic Stability: If tentoxin is subject to metabolic degradation in plants via pathways involving C-H bond cleavage, replacing these hydrogens with deuterium could slow down its metabolism. C-D bonds are stronger than C-H bonds, and their cleavage is the rate-limiting step in many enzymatic reactions. A slower metabolism would lead to a longer half-life of the deuterated tentoxin in the plant, potentially increasing its potency and duration of action.

  • Binding Affinity and Enzyme Kinetics: Deuteration could also subtly alter the conformational dynamics and vibrational modes of the tentoxin molecule. This might influence its binding affinity for the high- and low-affinity sites on ATP synthase. While a significant change in binding affinity is less likely than an effect on metabolism, even minor alterations could impact the IC₅₀ and the concentration-dependent switch from inhibition to stimulation.

Logical Relationship of Deuteration Effects

The following diagram illustrates the potential consequences of deuterating tentoxin.

Deuteration_Effect Deuteration Deuteration of Tentoxin Metabolism Slower Metabolic Degradation (Kinetic Isotope Effect) Deuteration->Metabolism Binding Altered Conformational Dynamics Deuteration->Binding HalfLife Increased In Planta Half-Life Metabolism->HalfLife Potency Potentially Increased Potency and Duration of Action HalfLife->Potency Outcome Altered Phytotoxicity Profile Potency->Outcome Affinity Potential Change in Binding Affinity (Kd) for ATP Synthase Binding->Affinity Activity Altered IC50 and/or Stimulatory Concentration Affinity->Activity Activity->Outcome

Caption: Potential effects of deuterating tentoxin.

Experimental Protocols

Isolation of Intact Chloroplasts from Spinach Leaves

This protocol is adapted from standard methods for chloroplast isolation.

Materials:

  • Fresh spinach leaves

  • Chloroplast Isolation Buffer (CIB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% (w/v) BSA.

  • Percoll gradient solutions (40% and 80% in CIB)

  • Blender, cheesecloth, centrifuge, and refrigerated tubes.

Procedure:

  • Wash and de-vein approximately 30 g of fresh spinach leaves.

  • Homogenize the leaves in 150 mL of ice-cold CIB with short bursts in a blender.

  • Filter the homogenate through four layers of cheesecloth into a chilled beaker.

  • Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C to pellet the chloroplasts.

  • Gently resuspend the pellet in a small volume of CIB.

  • Layer the resuspended chloroplasts onto a discontinuous Percoll gradient (80% layer at the bottom, 40% layer on top).

  • Centrifuge at 2,500 x g for 15 minutes at 4°C. Intact chloroplasts will band at the interface of the 40% and 80% Percoll layers.

  • Carefully collect the band of intact chloroplasts and wash with CIB to remove the Percoll.

ATP Hydrolysis Assay for IC₅₀ Determination

This assay measures the rate of ATP hydrolysis by the isolated ATP synthase.

Materials:

  • Isolated and purified chloroplast F₁-ATPase

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 4 mM MgCl₂

  • ATP solution (100 mM)

  • Tentoxin stock solutions of varying concentrations

  • Malachite green reagent for phosphate detection

Procedure:

  • Pre-incubate the purified F₁-ATPase with varying concentrations of tentoxin in the assay buffer for 10 minutes at room temperature.

  • Initiate the reaction by adding ATP to a final concentration of 5 mM.

  • Incubate the reaction mixture at 37°C for 15 minutes.

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.

  • Calculate the percentage of inhibition for each tentoxin concentration relative to a control without the toxin.

  • Plot the percentage of inhibition against the logarithm of the tentoxin concentration and determine the IC₅₀ value from the resulting dose-response curve.

In Vivo Chlorosis Assay

This assay quantifies the extent of chlorosis induced by tentoxin in seedlings.

Materials:

  • Seeds of a tentoxin-sensitive plant (e.g., lettuce, Lactuca sativa)

  • Petri dishes with filter paper

  • Tentoxin solutions of varying concentrations

  • Growth chamber with controlled light and temperature

  • Ethanol (80%)

  • Spectrophotometer

Procedure:

  • Place filter paper in petri dishes and moisten with either water (control) or different concentrations of tentoxin solution.

  • Place an equal number of seeds in each petri dish.

  • Incubate the petri dishes in a growth chamber under a 16h light/8h dark cycle for 7-10 days.

  • After the incubation period, harvest the cotyledons from the seedlings.

  • Extract the chlorophyll by incubating the cotyledons in 80% ethanol in the dark until the tissue is white.

  • Measure the absorbance of the ethanol extract at 645 nm and 663 nm.

  • Calculate the total chlorophyll concentration using the Arnon equation: Total Chlorophyll (µg/mL) = (20.2 x A₆₄₅) + (8.02 x A₆₆₃).

  • Express the results as a percentage of the chlorophyll content in the control seedlings.

Detection of Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to detect cellular ROS.

Materials:

  • Plant seedlings treated with tentoxin as described in the chlorosis assay.

  • H₂DCFDA stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Harvest leaf tissue from control and tentoxin-treated seedlings.

  • Incubate the leaf tissue in a solution of 10 µM H₂DCFDA in PBS for 30 minutes in the dark.

  • Wash the tissue with PBS to remove excess probe.

  • Observe the tissue under a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. The intensity of the green fluorescence is proportional to the amount of ROS.

  • Alternatively, homogenize the tissue and measure the fluorescence intensity using a fluorescence plate reader.

Conclusion

Tentoxin presents a multifaceted mechanism of action centered on its interaction with chloroplast ATP synthase. Its ability to both inhibit and stimulate this vital enzyme, depending on concentration, highlights the complexity of toxin-target interactions. The resulting thylakoid overenergization and subsequent ROS production provide a clear pathway to the observed phytotoxicity and chlorosis. While the study of deuterated tentoxin remains a nascent field, theoretical considerations based on the kinetic isotope effect suggest that such analogs could exhibit enhanced potency and duration of action due to increased metabolic stability. Further research into the synthesis and biological evaluation of deuterated tentoxin is warranted to explore its potential as a novel herbicidal agent and to further elucidate the intricate details of its interaction with ATP synthase. The experimental protocols provided herein offer a robust framework for such future investigations.

References

An In-depth Technical Guide to the Biosynthesis of Tentoxin in Alternaria alternata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tentoxin, a cyclic tetrapeptide produced by the fungus Alternaria alternata, is a phytotoxin that induces chlorosis in sensitive plants by inhibiting chloroplast F₁-ATPase. Its unique structure and biological activity have made it a subject of interest for potential applications, including as a bioherbicide. This technical guide provides a comprehensive overview of the biosynthesis of tentoxin, focusing on the core genetic and enzymatic machinery. We delve into the key enzymes involved, the genetic organization of the biosynthetic gene cluster, and the molecular mechanisms underlying its formation. This guide also presents quantitative data on tentoxin production, detailed experimental protocols for key research techniques, and visual diagrams of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers in mycology, natural product chemistry, and drug development.

The Tentoxin Biosynthetic Pathway: A Non-Ribosomal Approach

Tentoxin is a non-ribosomal peptide, meaning its synthesis is not directed by ribosomes in the way proteins are. Instead, it is assembled by a large, multi-functional enzyme complex known as a non-ribosomal peptide synthetase (NRPS). The biosynthesis of tentoxin in Alternaria alternata is primarily governed by a dedicated gene cluster containing the genes for the core enzymatic machinery.

Key Enzymes in Tentoxin Biosynthesis

The central players in the biosynthesis of tentoxin are a non-ribosomal peptide synthetase designated as TES and a cytochrome P450 enzyme named TES1 .[1] These two enzymes work in concert to assemble the cyclic tetrapeptide from its constituent amino acid precursors.

  • Tentoxin Synthetase (TES): This massive enzyme is the core of the tentoxin assembly line. It is a modular protein, with each module responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The TES gene in Alternaria alternata strain ZJ33 has a single open reading frame of 15,486 base pairs, encoding a protein of 5,161 amino acids.[1] The TES protein is predicted to have four modules, corresponding to the four amino acids in tentoxin: glycine, alanine, leucine, and a modified phenylalanine.[1]

  • Cytochrome P450 (TES1): This enzyme is believed to be responsible for the modification of one of the amino acid precursors, likely the dehydration of the phenylalanine residue to form dehydrophenylalanine. The TES1 gene is located adjacent to the TES gene in the genome, suggesting a coordinated role in the biosynthetic pathway.[1][2] The predicted protein consists of 506 amino acids.

The Non-Ribosomal Peptide Synthetase (NRPS) Mechanism

The biosynthesis of tentoxin by the TES enzyme follows the canonical assembly-line logic of NRPSs. Each of the four modules of TES contains a set of catalytic domains that perform specific functions:

  • Adenylation (A) domain: This domain selects the specific amino acid precursor and activates it by converting it to an aminoacyl-adenylate at the expense of ATP.

  • Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): The activated amino acid is then transferred to the phosphopantetheinyl arm of the T domain, a flexible arm that shuttles the growing peptide chain between the different catalytic domains.

  • Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the amino acid tethered to the T domain of its own module and the growing peptide chain attached to the T domain of the preceding module.

  • N-Methyltransferase (MT) domain: The TES enzyme also contains two N-methylation domains, which are responsible for the methylation of the alanine and dehydrophenylalanine residues in the tentoxin structure.

  • Thioesterase (TE) or Condensation-Termination (CT) domain: The final module of the NRPS typically contains a TE or CT domain that is responsible for the release and cyclization of the completed tetrapeptide chain to form the final tentoxin molecule.

Genetic Organization of the Tentoxin Biosynthesis Cluster

The genes responsible for tentoxin biosynthesis, TES and TES1, are located together in a gene cluster in the genome of Alternaria alternata. This co-localization is a common feature of secondary metabolite biosynthetic genes in fungi and facilitates their co-regulation.

Table 1: Genes in the Tentoxin Biosynthetic Cluster of Alternaria alternata ZJ33

GeneSize (Open Reading Frame)Encoded ProteinPredicted Function
TES15,486 bp5,161 amino acidsNon-ribosomal Peptide Synthetase (NRPS)
TES11,521 bp (coding sequence)506 amino acidsCytochrome P450

Quantitative Analysis of Tentoxin Production

Table 2: Influence of Culture Conditions on Mycotoxin Production by Alternaria alternata

Culture ParameterConditionEffect on Mycotoxin ProductionReference
pH Acidic (pH 4.0-4.5)Optimal for mycotoxin production.
pH > 5.5Decreased or completely inhibited mycotoxin formation.
Carbon Source Glucose, Fructose, Sucrose, AcetateSupported alternariol (AOH) production in shaken culture.
AcetateResulted in the highest AOH production.
Nitrogen Source PhenylalanineGreatly enhanced AOH/alternariol monomethyl ether (AME) production in static culture.
Nitrogen depletionAppears to be a trigger for mycotoxin production.
Cultivation StaticHigher overall mycotoxin production compared to shaken culture.

Note: The data in this table is for other mycotoxins produced by A. alternata and serves as a general guide for factors that may influence tentoxin production.

Experimental Protocols

Gene Knockout of TES and TES1 via Homologous Recombination

Gene knockout studies have been instrumental in confirming the function of TES and TES1 in tentoxin biosynthesis. The following provides a generalized protocol based on common practices for fungal genetics.

Experimental Workflow for Gene Knockout:

GeneKnockoutWorkflow cluster_cassette Deletion Cassette Construction cluster_transformation Fungal Transformation cluster_verification Verification of Mutants PCR1 PCR amplification of 5' flanking region of target gene Fusion Fusion PCR to assemble 5'-flank + marker + 3'-flank PCR1->Fusion PCR2 PCR amplification of 3' flanking region of target gene PCR2->Fusion Marker Amplification of selectable marker gene (e.g., hph) Marker->Fusion Protoplast Protoplast preparation of A. alternata Transformation Transformation of protoplasts with deletion cassette Fusion->Transformation Protoplast->Transformation Regeneration Regeneration of transformants on selective medium Transformation->Regeneration gDNA Genomic DNA extraction from putative mutants Regeneration->gDNA HPLC HPLC analysis of tentoxin production Regeneration->HPLC PCR_ver PCR verification of gene replacement gDNA->PCR_ver Southern Southern blot analysis gDNA->Southern

Caption: Workflow for generating and verifying gene knockout mutants.

Methodology:

  • Construction of the Gene Deletion Cassette:

    • Amplify the 5' and 3' flanking regions (typically 1-2 kb) of the target gene (TES or TES1) from A. alternata genomic DNA using high-fidelity DNA polymerase.

    • Amplify a selectable marker gene, such as the hygromycin B phosphotransferase gene (hph), which confers resistance to hygromycin B.

    • Fuse the three fragments (5' flank - hph - 3' flank) together using fusion PCR or Gibson assembly. The resulting linear DNA fragment is the gene deletion cassette.

  • Protoplast Preparation and Transformation:

    • Grow A. alternata mycelia in a suitable liquid medium (e.g., Potato Dextrose Broth).

    • Harvest the mycelia and treat with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and driselase) to generate protoplasts.

    • Purify the protoplasts by filtration and osmotic washing.

    • Transform the protoplasts with the gene deletion cassette using a polyethylene glycol (PEG)-mediated method.

  • Selection and Purification of Transformants:

    • Plate the transformed protoplasts on a regeneration medium containing an osmotic stabilizer (e.g., sorbitol) and the selective agent (e.g., hygromycin B).

    • Incubate until transformant colonies appear.

    • Isolate individual colonies and subculture them on selective medium to obtain pure, homokaryotic mutants.

  • Verification of Gene Knockout Mutants:

    • PCR analysis: Use primers flanking the target gene and internal to the selectable marker to confirm the correct integration of the deletion cassette via homologous recombination.

    • Southern blot analysis: Digest genomic DNA from the wild-type and mutant strains with a suitable restriction enzyme and probe with a labeled DNA fragment corresponding to the target gene or the selectable marker to confirm the gene replacement event.

    • Phenotypic analysis: Analyze the culture filtrates of the wild-type and mutant strains for the production of tentoxin using HPLC or HPLC-MS/MS. A successful knockout of TES or TES1 will result in the complete abolishment of tentoxin production.

Quantification of Tentoxin by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of tentoxin in fungal cultures and other matrices.

Methodology:

  • Sample Preparation:

    • Grow A. alternata in a suitable liquid medium.

    • Separate the mycelia from the culture broth by filtration.

    • Extract the culture broth with an organic solvent such as ethyl acetate.

    • Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

  • HPLC-MS/MS Conditions (Example):

    • HPLC System: A standard HPLC system equipped with a C18 reversed-phase column.

    • Mobile Phase: A gradient of water (often with a modifier like formic acid) and acetonitrile or methanol.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for tentoxin. For example, the transition from the precursor ion [M+H]⁺ to specific product ions.

Table 3: Example HPLC-MS/MS Parameters for Tentoxin Analysis

ParameterValue
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Linear gradient from 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI+
Precursor Ion (m/z) 415.2
Product Ions (m/z) e.g., 142.1, 198.1, 314.2 (example transitions)

Note: These parameters are illustrative and should be optimized for the specific instrument and application.

Signaling Pathways and Regulation

The regulation of tentoxin biosynthesis is a complex process that is likely influenced by various environmental cues and developmental stages of the fungus. While the specific signaling pathways controlling the expression of the TES and TES1 genes have not been fully elucidated, research on other secondary metabolite biosynthesis in Alternaria suggests the involvement of global regulators that respond to factors such as nutrient availability, oxidative stress, and pH.

RegulationPathway cluster_signals Environmental Signals cluster_regulation Regulatory Network cluster_genes Biosynthetic Genes Nutrient Nutrient Limitation (Carbon, Nitrogen) Global Global Regulators (e.g., PacC, LaeA) Nutrient->Global pH pH pH->Global Stress Oxidative Stress Stress->Global Pathway Pathway-Specific Transcription Factors Global->Pathway TES TES Pathway->TES TES1 TES1 Pathway->TES1 Tentoxin Tentoxin Production TES->Tentoxin TES1->Tentoxin

Caption: A putative regulatory network for tentoxin biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of tentoxin in Alternaria alternata is a fascinating example of non-ribosomal peptide synthesis. The identification of the TES and TES1 genes has provided a solid foundation for understanding the molecular basis of its production. Future research in this area could focus on several key aspects:

  • Biochemical Characterization: Detailed enzymatic studies of TES and TES1 will provide insights into their catalytic mechanisms, substrate specificities, and reaction kinetics.

  • Regulatory Networks: Elucidating the signaling pathways and transcription factors that control the expression of the tentoxin gene cluster will be crucial for understanding how the fungus regulates its production in response to environmental cues.

  • Heterologous Expression: Expressing the tentoxin biosynthesis pathway in a heterologous host could facilitate the production of tentoxin and its analogs for further study and potential applications.

  • Engineering Novel Analogs: By manipulating the adenylation domains of the TES enzyme, it may be possible to incorporate different amino acids into the tentoxin scaffold, leading to the creation of novel compounds with potentially altered biological activities.

A deeper understanding of the tentoxin biosynthesis pathway not only contributes to our knowledge of fungal secondary metabolism but also opens up new avenues for the development of novel bioactive compounds for applications in agriculture and medicine.

References

In-Depth Technical Guide to Isotopic Purity and Stability of Tentoxin-d3 Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of the Tentoxin-d3 standard, a critical component in quantitative analytical methodologies. This document details the experimental protocols for assessing these quality attributes and presents available data to ensure the accuracy and reliability of research and drug development applications.

Isotopic Purity of this compound

The isotopic purity of a deuterated standard is a crucial parameter, defining the percentage of the deuterated isotopologue (d3) relative to other isotopic variants (d0, d1, d2). High isotopic purity is essential for minimizing interferences and ensuring the accuracy of quantitative analyses, such as those employing liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data

While a detailed certificate of analysis with the complete isotopic distribution for this compound is not publicly available, several suppliers provide a general purity specification. This information is summarized in the table below.

Parameter Specification Source
Chemical Purity (HPLC)>95%LGC Standards[1]
Chemical Purity>98%A Chemtek[2]

Note: The chemical purity determined by HPLC is a measure of the percentage of the compound of interest in a sample, but it does not provide information about the isotopic distribution.

Experimental Protocol for Isotopic Purity Determination by LC-HRMS

The determination of isotopic purity for deuterated standards like this compound is typically performed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC).[3][4]

Objective: To determine the isotopic distribution of this compound and confirm its isotopic purity.

Materials:

  • This compound standard

  • Non-deuterated Tentoxin standard (for reference)

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

    • From the stock solution, prepare a working solution (e.g., 1 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid.

    • Prepare a similar working solution of the non-deuterated Tentoxin standard for comparison.

  • LC-HRMS Analysis:

    • Chromatographic Separation: Employ a suitable reversed-phase column (e.g., C18) to achieve chromatographic separation of Tentoxin from any potential impurities.

    • Mass Spectrometry: Operate the mass spectrometer in high-resolution full-scan mode.

    • Data Acquisition: Acquire data over a mass range that includes the expected m/z values for the protonated molecules of all isotopologues of Tentoxin ([M+H]+ for d0, d1, d2, and d3).

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]+ ions of each isotopologue.

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution.

Stability of this compound Standard

The stability of a deuterated standard is its ability to retain its chemical and isotopic integrity over time under specified storage conditions. Degradation can lead to a decrease in the concentration of the standard and the formation of impurities, compromising the accuracy of analytical measurements.

Stability Considerations

As a cyclic peptide and a mycotoxin, the stability of this compound is influenced by factors such as temperature, light, and the solvent used for storage.[5]

Recommended Storage Conditions

Suppliers of this compound recommend the following storage conditions:

Supplier Recommended Storage Temperature
LGC Standards+4°C
A Chemtek-20°C (for solution in acetonitrile)
ClinivexRoom temperature, protected from light and moisture, or cold storage (2-8°C or -20°C) for temperature-sensitive materials

A general recommendation for the long-term storage of mycotoxin standard solutions is at -18°C, which has been shown to maintain the stability of Alternaria toxins for at least 14 months.

Experimental Protocol for Stability Testing

A long-term stability study can be designed to evaluate the stability of this compound under specific conditions.

Objective: To assess the long-term stability of a this compound standard solution.

Materials:

  • This compound standard

  • High-purity solvent (e.g., acetonitrile)

  • Amber glass vials

  • HPLC-UV or LC-MS system

Procedure:

  • Preparation of Stability Samples:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

    • Aliquot the solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of the main stock.

  • Storage:

    • Store the vials at the desired temperature conditions (e.g., -20°C, 4°C, and room temperature) and protected from light.

  • Analysis at Time Points:

    • At predetermined time intervals (e.g., 0, 1, 3, 6, 12, and 24 months), retrieve a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the concentration of this compound using a validated stability-indicating HPLC-UV or LC-MS method.

  • Data Analysis:

    • Compare the concentration of this compound at each time point to the initial concentration (time 0).

    • Calculate the percentage of degradation over time for each storage condition. A variation of less than 3% in absorbance or peak area is often considered an indicator of stability for mycotoxin standards.

Visualizations

Experimental Workflow for Isotopic Purity Determination

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis prep_d3 Prepare this compound Working Solution lc_separation Chromatographic Separation prep_d3->lc_separation prep_native Prepare Native Tentoxin Working Solution prep_native->lc_separation hrms_detection High-Resolution Mass Spectrometry lc_separation->hrms_detection extract_xic Extract Ion Chromatograms (d0-d3) hrms_detection->extract_xic integrate Integrate Peak Areas extract_xic->integrate calculate Calculate Isotopic Distribution (%) integrate->calculate

Caption: Workflow for Isotopic Purity Determination of this compound by LC-HRMS.

Signaling Pathway of Tentoxin Action

Tentoxin's primary mechanism of action is the inhibition of the F1-ATPase in chloroplasts, which is a key enzyme in ATP synthesis.

Tentoxin_Signaling_Pathway Tentoxin Tentoxin F1_ATPase Chloroplast F1-ATPase Tentoxin->F1_ATPase ATP_Synthesis ATP Synthesis F1_ATPase->ATP_Synthesis Catalyzes ATP_Synthase_Complex ATP Synthase Complex Proton_Gradient Proton Gradient (Across Thylakoid Membrane) Proton_Gradient->F1_ATPase Drives Cellular_Processes Energy-Dependent Cellular Processes ATP_Synthesis->Cellular_Processes Powers Inhibition Inhibition

Caption: Simplified signaling pathway of Tentoxin's inhibitory action on chloroplast F1-ATPase.

References

The Role of Tentoxin-d3 as a Mycotoxin Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of Tentoxin-d3 as an internal standard in the accurate quantification of the mycotoxin Tentoxin. Mycotoxins, toxic secondary metabolites produced by fungi, pose a significant threat to food safety and public health. Accurate detection and quantification are paramount for risk assessment and regulatory compliance. The stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for mycotoxin analysis, with isotopically labeled internal standards like this compound being central to the methodology's success.

Introduction to Tentoxin and the Need for Accurate Quantification

Tentoxin is a cyclic tetrapeptide mycotoxin produced by several species of Alternaria fungi, common plant pathogens that can contaminate a wide range of agricultural commodities. Its presence in food and feed is a growing concern due to its potential phytotoxic and cytotoxic effects. Regulatory bodies worldwide are considering setting maximum permissible levels for Tentoxin and other Alternaria toxins in various foodstuffs. This necessitates the development and validation of highly accurate and reliable analytical methods for their determination.

Analytical challenges in mycotoxin quantification often arise from matrix effects, where components of the sample other than the analyte interfere with the analysis, leading to inaccurate results. The use of an internal standard that closely mimics the chemical and physical properties of the analyte is crucial to compensate for these effects, as well as for variations in sample preparation and instrument response.

The Principle of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical procedure. This "spiked" sample is then subjected to extraction, cleanup, and instrumental analysis.

Key advantages of using a stable isotope-labeled internal standard like this compound include:

  • Compensation for Matrix Effects: The internal standard and the native analyte behave almost identically during sample preparation and analysis, meaning any signal suppression or enhancement caused by the sample matrix affects both compounds equally.

  • Correction for Analyte Losses: Any loss of the analyte during extraction, cleanup, or injection is mirrored by a proportional loss of the internal standard.

  • Improved Accuracy and Precision: By calculating the ratio of the signal from the native analyte to the signal from the internal standard, highly accurate and precise quantification can be achieved, irrespective of variations in sample volume or injection volume.

Synthesis and Properties of this compound

This compound is a synthetic form of Tentoxin where three hydrogen atoms have been replaced with deuterium atoms. This is typically achieved during the total synthesis of the molecule by introducing the deuterium labels in a late-stage precursor before the final cyclization step. The resulting this compound has a molecular weight that is three units higher than native Tentoxin, allowing it to be distinguished by a mass spectrometer. Crucially, its chemical and physical properties, including its chromatographic retention time and ionization efficiency, are virtually identical to those of the unlabeled analyte.

Experimental Protocols: A Validated LC-MS/MS Method

The following outlines a typical experimental protocol for the quantification of Tentoxin using this compound as an internal standard, based on established and validated methods.[1][2]

Sample Preparation and Extraction
  • Homogenization: A representative portion of the food sample (e.g., 5 grams of finely ground cereal) is weighed into a centrifuge tube.

  • Spiking: A known amount of this compound internal standard solution is added to the sample.

  • Extraction: An appropriate extraction solvent, often a mixture of acetonitrile and water (e.g., 84:16 v/v), is added to the tube. The mixture is then vigorously shaken or vortexed for a specified period (e.g., 60 minutes) to extract the mycotoxins.

  • Centrifugation: The sample is centrifuged to separate the solid matrix from the liquid extract.

Cleanup using Solid-Phase Extraction (SPE)

To remove interfering matrix components, the extract is typically subjected to a cleanup step. C18-phenyl SPE columns have been shown to be effective for the selective binding of phenyl-containing cyclic peptides like Tentoxin.[1][2]

  • Column Conditioning: The SPE column is conditioned with methanol followed by water.

  • Sample Loading: The supernatant from the extraction step is loaded onto the conditioned SPE column.

  • Washing: The column is washed with a solution (e.g., water/acetonitrile mixture) to remove polar impurities while retaining the analytes.

  • Elution: The analytes (Tentoxin and this compound) are eluted from the column with a suitable solvent, such as acetonitrile.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the LC-MS/MS system (e.g., mobile phase).

LC-MS/MS Analysis

The reconstituted sample is injected into an LC-MS/MS system for separation and detection.

  • Liquid Chromatography (LC): A C18 analytical column is commonly used to separate Tentoxin from other compounds in the extract. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like ammonium formate, is employed.

  • Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer, typically an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set up to perform selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for both native Tentoxin and this compound are monitored.

Quantitative Data and Method Performance

The use of this compound in SIDA LC-MS/MS methods has demonstrated excellent performance characteristics for the analysis of Tentoxin in various food matrices.

ParameterMatrixTentoxinDihydrotentoxinIsotentoxinReference
Limit of Detection (LOD) (µg/kg) Potato Starch0.100.130.99[1]
Tomato Puree0.130.170.44
White Pepper Powder0.210.250.65
Limit of Quantification (LOQ) (µg/kg) Wheat1.40--
Recovery (%) Various Matrices98 - 11598 - 11598 - 115
Inter-day Relative Standard Deviation (%) Various Matrices< 8.8< 8.8< 8.8
Intra-day Relative Standard Deviation (%) Various Matrices< 8.8< 8.8< 8.8

Table 1: Performance characteristics of a validated stable isotope dilution LC-MS/MS method for Alternaria toxins using deuterated internal standards.

Visualizing the Workflow and Logic

The following diagrams illustrate the key processes and relationships in the analysis of Tentoxin using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis cluster_data Data Processing Sample Food Sample Spike Spike with this compound Sample->Spike Extraction Solvent Extraction Spike->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Quantification (Analyte/IS Ratio) LC_MSMS->Quantification

Caption: Experimental workflow for Tentoxin analysis.

sida_principle cluster_sample In the Sample cluster_process During Analysis cluster_detection At Detection (MS) Analyte Native Tentoxin (Unknown Amount) Matrix Matrix Effects (Suppression/Enhancement) Analyte->Matrix Loss Analyte Loss (Extraction/Cleanup) Analyte->Loss IS This compound (Known Amount) IS->Matrix IS->Loss Ratio Ratio (Analyte Signal / IS Signal) Remains Constant Matrix->Ratio Loss->Ratio

Caption: Principle of Stable Isotope Dilution Analysis.

Conclusion

The use of this compound as an internal standard in stable isotope dilution LC-MS/MS methods represents the state-of-the-art for the accurate and reliable quantification of Tentoxin in complex food matrices. This approach effectively mitigates the challenges posed by matrix effects and analyte loss during sample preparation, leading to highly precise and accurate results. For researchers, scientists, and drug development professionals involved in food safety testing and mycotoxin research, the principles and protocols outlined in this guide provide a solid foundation for the implementation of robust analytical methodologies. The continued availability and application of high-quality isotopically labeled internal standards like this compound will be essential for ensuring the safety of the global food supply.

References

A Comparative Analysis of Tentoxin and Tentoxin-d3: Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Tentoxin and its deuterated analog, Tentoxin-d3. It includes a detailed comparison of their key characteristics, experimental methodologies for their analysis, and an exploration of the signaling pathways associated with Tentoxin's biological activity. This document is intended to serve as a valuable resource for professionals engaged in mycotoxin research, herbicide development, and related fields.

Core Physical and Chemical Properties

Tentoxin is a naturally occurring cyclic tetrapeptide produced by several species of the phytopathogenic fungus Alternaria.[1][2][3] Its deuterated isotopologue, this compound, serves as an internal standard for accurate quantification in complex matrices.[4] A summary of their fundamental properties is presented below.

Table 1: Comparison of Physical and Chemical Properties of Tentoxin and this compound

PropertyTentoxinThis compound
Chemical Formula C₂₂H₃₀N₄O₄[5]C₂₂H₂₇D₃N₄O₄
Molar Mass 414.50 g/mol 417.52 g/mol
Monoisotopic Mass 414.22670545 DaNot explicitly found
Melting Point 172-175 °CNot available
Appearance Solid, white to off-white powderLiquid (in Acetonitrile)
Solubility Soluble in methanol and DMSO (approx. 10 mg/mL)Soluble in Acetonitrile (100µg/mL)
Storage Conditions -20°C, protect from moisture and strong, direct light-20°C
Purity ≥95% (HPLC), ≥98% (HPLC), ≥99%98+%
CAS Number 28540-82-128540-82-1 (unlabeled)

Experimental Protocols and Methodologies

The analysis and quantification of Tentoxin in various samples, such as food and environmental matrices, rely on advanced analytical techniques. Stable isotope dilution using this compound is a key strategy for achieving high accuracy and precision.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A stable isotope dilution LC-MS/MS method has been developed for the simultaneous determination of Tentoxin and its derivatives. This method is highly sensitive and selective, making it suitable for trace-level detection in complex samples.

Sample Preparation and Extraction:

  • Solid-Phase Extraction (SPE): A common procedure for sample cleanup and concentration involves the use of SPE cartridges, such as hydrophilic-lipophilic balanced (HLB) or C18-phenyl columns. The C18-phenyl SPE columns offer selective binding for phenyl-containing cyclic peptides like Tentoxin.

  • Solvent Extraction: For liquid samples like fruit beverages, solvent extraction at a specific pH (e.g., pH 3) is an effective initial step. The extract is then typically subjected to SPE for further purification.

Chromatographic Separation:

  • Column: Chromatographic separation is often achieved using a C18 column, such as an Acquity HSS C18 column.

  • Mobile Phase: A typical mobile phase consists of a gradient of methanol and an aqueous solution, such as 0.1 mM ammonium carbonate.

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) is commonly used, and detection can be performed in both positive and negative ion modes.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

A generalized workflow for the LC-MS/MS analysis of Tentoxin is depicted below.

experimental_workflow LC-MS/MS Workflow for Tentoxin Analysis sample Sample (e.g., Food, Water) extraction Solvent Extraction sample->extraction spe Solid-Phase Extraction (SPE) extraction->spe concentration Evaporation and Reconstitution spe->concentration lc_separation UPLC/HPLC Separation (C18 Column) concentration->lc_separation ms_detection Tandem Mass Spectrometry (ESI-MS/MS) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Generalized workflow for the analysis of Tentoxin using LC-MS/MS.

Biological Activity and Signaling Pathways

Tentoxin is a phytotoxin that induces chlorosis in sensitive plant species. Its primary mechanism of action involves the inhibition of a key enzyme in photosynthesis.

Inhibition of Chloroplast F1-ATPase

The main molecular target of Tentoxin is the F1 part of the chloroplast H+-adenosine triphosphate (ATP)-synthase (CF1). This enzyme is crucial for ATP synthesis during photophosphorylation. Tentoxin acts as an energy transfer inhibitor at the terminal steps of ATP synthesis.

The binding of Tentoxin to the CF1 complex is species-specific. In sensitive plants, the binding of a single molecule of Tentoxin is sufficient to fully inhibit the enzyme. This inhibition disrupts the normal development and function of chloroplasts, leading to the characteristic chlorosis (yellowing of leaf tissue). It has been shown that Tentoxin binds at the interface between the alpha and beta subunits of the F1-ATPase.

The interaction of Tentoxin with CF1-ATPase is complex, with evidence for two binding sites with different affinities: a high-affinity (tight) inhibitory site and a low-affinity (loose) site that can lead to overactivation of the enzyme under certain conditions. The occupancy of the high-affinity site results in an inactive complex.

The signaling pathway illustrating the inhibitory effect of Tentoxin is shown below.

signaling_pathway Inhibitory Action of Tentoxin on Chloroplast F1-ATPase cluster_effect tentoxin Tentoxin cf1_atpase Chloroplast F1-ATPase (CF1) tentoxin->cf1_atpase Binds to α/β interface inhibition cf1_atpase->inhibition atp_synthesis ATP Synthesis chloroplast_development Normal Chloroplast Development atp_synthesis->chloroplast_development Energy Supply chlorosis Chlorosis inhibition->atp_synthesis inhibition->chloroplast_development Disruption inhibition->chlorosis Leads to

Caption: Signaling pathway of Tentoxin's inhibitory effect on chloroplasts.

Conclusion

Tentoxin and its deuterated analog, this compound, are important molecules in the fields of mycotoxin research and herbicide development. Understanding their distinct physical and chemical properties is crucial for their accurate detection and for elucidating their biological mechanisms. The use of this compound as an internal standard in LC-MS/MS analysis provides a robust methodology for quantification. Further research into the structure-activity relationships of Tentoxin and its interaction with chloroplast F1-ATPase may lead to the development of novel, selective herbicides.

References

The Unseen Contaminant: A Technical Guide to Tentoxin and Its Analogs in Agricultural Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the natural occurrence, detection, and biological impact of tentoxin and its analogs in agricultural commodities. This document is intended for researchers, scientists, and drug development professionals working in the fields of mycotoxicology, food safety, and herbicide development.

Executive Summary

Tentoxin, a cyclic tetrapeptide mycotoxin produced by various species of the phytopathogenic fungi Alternaria, poses a significant threat to crop production and food safety. Its selective phytotoxicity, causing chlorosis and growth inhibition in susceptible plant species, has also garnered interest for its potential as a natural herbicide. This technical guide synthesizes the current scientific understanding of the natural occurrence of tentoxin and its analogs in a range of crops, details the analytical methodologies for their detection and quantification, and elucidates the molecular mechanisms underlying their biological activity. Quantitative data are presented in a clear tabular format to facilitate comparative analysis. Furthermore, this guide provides detailed experimental protocols and visual diagrams of key biological pathways and analytical workflows to support further research and development in this critical area.

Natural Occurrence of Tentoxin and Its Analogs

Alternaria species are ubiquitous in the environment and can infect a wide variety of crops, leading to the contamination of food and feed with mycotoxins, including tentoxin. The presence of tentoxin has been documented in numerous agricultural products worldwide.

Cereals

Cereal grains are among the most frequently contaminated commodities. Studies have reported the presence of tentoxin in wheat, barley, and oats. The levels of contamination can vary significantly depending on geographical location, climatic conditions during the growing season, and agricultural practices. For instance, a study on small-grain cereals from the Urals and West Siberia regions of Russia found tentoxin in 90% of the grain samples, with concentrations ranging from 3 to 131 µg/kg[1]. In a three-year study in Slovenia, tentoxin was detected in fewer than 15% of cereal grain samples intended for animal feed[2].

Fruits and Vegetables

A diverse range of fruits and vegetables are susceptible to Alternaria infection and subsequent tentoxin contamination. Tomatoes and tomato-based products are particularly vulnerable. A survey in the Netherlands detected tentoxin in tomato sauces[3]. Other affected crops include apples, citrus fruits, peppers, and melons[4][5].

Oilseeds and Other Commodities

Sunflower seeds and their derived products, such as oil, have also been identified as sources of tentoxin contamination. One study reported tentoxin levels of less than 10 µg/kg in sunflower seed oils. Other commodities where tentoxin has been detected include dried fruits and spices.

Tentoxin Analogs

In addition to tentoxin, naturally occurring and synthetic analogs have been identified. Dihydrotentoxin and isotentoxin are two known natural analogs. Research has also focused on the synthesis of tentoxin analogs to investigate their structure-activity relationships and potential as herbicides.

Quantitative Data Summary

The following tables summarize the reported concentrations of tentoxin in various agricultural commodities. These values are compiled from multiple studies and are presented to provide a comparative overview. It is important to note that contamination levels can be highly variable.

CommodityConcentration Range (µg/kg)Mean Concentration (µg/kg)Reference
Cereals
Wheat3.3
Barley-
Oats-
Fruits & Vegetables
Tomatoes0.26 - 5.06 (LOQ)-
Tomato Saucesup to 2345-
Apple Juice0.12 - 1.76 (LOQ)-
Grapes--
Oilseeds
Sunflower Seedsup to 2345-
Sunflower Seed Oil<10-
Other
Dried Figsup to 2345-
Spices & Herbs--

LOQ: Limit of Quantification. The provided ranges may represent the limits of the analytical methods used in the respective studies.

Experimental Protocols

Accurate and sensitive analytical methods are crucial for the monitoring of tentoxin in food and feed. The most widely used technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Extraction

Objective: To extract tentoxin and its analogs from the complex food matrix.

Materials:

  • Homogenized sample (e.g., ground grains, pureed fruits)

  • Extraction solvent (e.g., methanol/water/acetic acid, 85/14/1, v/v/v)

  • Centrifuge tubes (50 mL)

  • Wrist-action shaker or equivalent

  • Centrifuge

Protocol:

  • Weigh 2.00 g of the homogenized test material into a 50 mL centrifuge tube.

  • Add 15 mL of the extraction solvent to solid samples or 14 mL to liquid samples.

  • For isotope dilution methods, add an internal standard solution at this stage.

  • Shake the sample vigorously for 45 minutes at room temperature using a wrist-action shaker.

  • Centrifuge the sample to pellet the solid material.

  • Collect the supernatant for further clean-up and analysis.

Clean-up using Solid Phase Extraction (SPE)

Objective: To remove interfering matrix components from the extract.

Materials:

  • SPE cartridges (e.g., C18)

  • SPE manifold

  • Conditioning solvents (e.g., methanol, water)

  • Elution solvent (e.g., methanol, acetonitrile)

  • Nitrogen evaporator

Protocol:

  • Condition the SPE cartridge by passing methanol followed by water.

  • Load the supernatant from the extraction step onto the cartridge.

  • Wash the cartridge with a weak solvent to remove polar interferences.

  • Elute the analytes of interest with a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate, detect, and quantify tentoxin and its analogs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column

  • Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Typical LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient Elution: A programmed gradient from a lower to a higher percentage of Mobile Phase B.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Typical MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: Specific precursor-to-product ion transitions for tentoxin and its analogs are monitored for quantification and confirmation. For tentoxin, a common transition is m/z 415 -> 140.

Signaling Pathways and Mechanism of Action

Tentoxin exerts its phytotoxic effects primarily by targeting the chloroplast F1-ATPase (CF1), a key enzyme in photosynthesis responsible for ATP synthesis.

Inhibition of Chloroplast F1-ATPase

Tentoxin acts as a non-competitive inhibitor of CF1. It binds to a specific site at the interface of the α and β subunits of the F1 complex. This binding event induces a conformational change in the enzyme, which traps ADP in the catalytic site and prevents the binding of inorganic phosphate (Pi). Consequently, the catalytic cycle of ATP synthesis is blocked, leading to a depletion of ATP in the chloroplast. This energy deficit results in the characteristic chlorosis observed in sensitive plants.

Tentoxin_Mechanism Tentoxin Tentoxin CF1 Chloroplast F1-ATPase (α and β subunits) Tentoxin->CF1 Binds to α/β interface Conformational_Change Conformational Change in CF1 CF1->Conformational_Change ADP_Trapping ADP Trapped in Catalytic Site Conformational_Change->ADP_Trapping Pi_Binding_Inhibition Inhibition of Pi Binding Conformational_Change->Pi_Binding_Inhibition ATP_Synthesis_Block ATP Synthesis Blocked ADP_Trapping->ATP_Synthesis_Block Pi_Binding_Inhibition->ATP_Synthesis_Block Chlorosis Chlorosis in Susceptible Plants ATP_Synthesis_Block->Chlorosis

Mechanism of Tentoxin-induced inhibition of chloroplast F1-ATPase.
Experimental Workflow for Tentoxin Analysis

The following diagram illustrates a typical workflow for the analysis of tentoxin in crop samples, from sample collection to data analysis.

Tentoxin_Analysis_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Data Data Handling Sample_Collection Crop Sample Collection Homogenization Homogenization Sample_Collection->Homogenization Extraction Solvent Extraction Homogenization->Extraction Clean_up Solid Phase Extraction (SPE) Extraction->Clean_up LC_MSMS LC-MS/MS Analysis Clean_up->LC_MSMS Data_Acquisition Data Acquisition LC_MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

A typical experimental workflow for the analysis of tentoxin in crops.

Conclusion and Future Perspectives

The presence of tentoxin and its analogs in a variety of agricultural crops highlights the need for continued monitoring and research to ensure food and feed safety. The development of robust and sensitive analytical methods, such as LC-MS/MS, is essential for accurate risk assessment. Furthermore, a deeper understanding of the molecular mechanisms of tentoxin's phytotoxicity can pave the way for the development of novel, target-specific herbicides. Future research should focus on expanding the surveillance of tentoxin and its analogs in a wider range of commodities, investigating the factors that influence their formation, and exploring the potential for synergistic toxic effects with other mycotoxins. For drug development professionals, the unique mode of action of tentoxin on a crucial enzyme offers a potential scaffold for the design of new bioactive molecules.

References

An In-Depth Technical Guide to the Interpretation of NMR and Mass Spectrometry Data of Tentoxin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Tentoxin-d3. This deuterated analog of Tentoxin, a cyclic tetrapeptide produced by fungi of the Alternaria genus, serves as a crucial internal standard for accurate quantification in complex matrices. This document outlines the detailed experimental protocols for acquiring NMR and MS data and presents the quantitative data in a clear, tabular format. Furthermore, a visual representation of the analytical workflow is provided to facilitate a deeper understanding of its application.

Mass Spectrometry Analysis of this compound

Stable isotope dilution analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of mycotoxins. This compound is employed as an internal standard in this methodology to correct for matrix effects and variations in sample preparation and instrument response.

Quantitative Mass Spectrometry Data

The following table summarizes the key mass spectrometry parameters for the analysis of Tentoxin and its deuterated internal standard, this compound. This data is essential for setting up a selective and sensitive LC-MS/MS method.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Tentoxin415.2184.1284.2
This compound 418.2 187.1 287.2
Experimental Protocol for LC-MS/MS Analysis

The following protocol is a typical method for the quantification of Tentoxin using this compound as an internal standard.

Sample Preparation:

  • Extraction: A known weight of the homogenized sample is extracted with a suitable solvent mixture, such as acetonitrile/water/acetic acid (79/20/1, v/v/v).

  • Internal Standard Spiking: A precise volume of the this compound internal standard solution is added to the sample extract at the beginning of the extraction process to ensure accurate correction for any losses during sample preparation.

  • Cleanup: The extract is purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering matrix components. The cartridge is conditioned with methanol and water, the sample is loaded, washed with a low-percentage organic solvent, and the analytes are eluted with a higher-percentage organic solvent.

  • Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography: An HPLC or UHPLC system equipped with a C18 reversed-phase column is used for the separation of Tentoxin from other matrix components. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small percentage of a modifier like formic acid or ammonium formate, is typically employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection and quantification. The instrument is set to multiple reaction monitoring (MRM) mode, using the precursor and product ion transitions listed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

While detailed NMR data for this compound is not extensively published, the following represents the expected ¹H and ¹³C NMR chemical shifts for the non-deuterated Tentoxin, which would be very similar for the deuterated analog, with the exception of the signals corresponding to the deuterated positions. The deuteration in this compound occurs at the N-methyl group of the alanine residue.

Predicted ¹H and ¹³C NMR Data for Tentoxin

The following tables provide the predicted chemical shifts for the core structure of Tentoxin. In this compound, the signal for the N-CH₃ of the alanine residue would be absent in the ¹H NMR spectrum and would show a characteristic multiplet in the ¹³C NMR spectrum due to C-D coupling.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonChemical Shift (ppm)
Leu α-CH~4.5
Leu β-CH₂~1.7
Leu γ-CH~1.6
Leu δ-CH₃~0.9
Ala α-CH~5.0
Ala β-CH₃~1.4
Gly α-CH₂~3.9, ~4.2
Phe β-CH~6.5
Phe aromatic CH~7.2-7.4
N-CH₃ (Ala)~3.0
N-CH₃ (Phe)~3.1

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonChemical Shift (ppm)
Leu C=O~172
Leu Cα~53
Leu Cβ~41
Leu Cγ~25
Leu Cδ~22, ~23
Ala C=O~173
Ala Cα~50
Ala Cβ~18
Gly C=O~170
Gly Cα~43
Phe C=O~168
Phe Cα~130
Phe Cβ~129
Phe aromatic C~128-135
N-CH₃ (Ala)~30
N-CH₃ (Phe)~32
Experimental Protocol for NMR Analysis

Sample Preparation:

  • A few milligrams of purified this compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.

NMR Instrumentation and Parameters:

  • ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Standard pulse sequences are used for acquiring one-dimensional ¹H and ¹³C spectra.

  • Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals.

Workflow for Quantitative Analysis using this compound

The following diagram illustrates the typical workflow for the quantification of Tentoxin in a sample using this compound as an internal standard.

Tentoxin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Homogenization spike Spiking with this compound sample->spike extraction Solvent Extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup spike->extraction reconstitution Reconstitution cleanup->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification result Final Concentration of Tentoxin quantification->result

Caption: Workflow for Tentoxin quantification using this compound.

This in-depth guide provides the essential information for researchers and professionals working with this compound. The presented data and protocols are fundamental for the development and validation of robust analytical methods for the accurate quantification of Tentoxin in various matrices. The use of deuterated internal standards like this compound is paramount for achieving high-quality and reliable analytical results in the field of mycotoxin analysis.

Unraveling the Molecular Signature: A Technical Guide to the Mass Spectrometry Fragmentation of Tentoxin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of Tentoxin-d3, a triply deuterated internal standard crucial for the accurate quantification of the mycotoxin Tentoxin. Understanding the fragmentation behavior of this cyclic tetrapeptide is fundamental for developing robust and reliable analytical methods in food safety, environmental monitoring, and toxicological research. While cyclic peptides are known for their stability and often exhibit limited fragmentation, this guide consolidates available data and theoretical principles to elucidate the fragmentation pathways of this compound.

Core Fragmentation Data of this compound

The mass spectrometric analysis of this compound, particularly using tandem mass spectrometry (MS/MS), is centered on specific and reproducible fragmentation patterns essential for its use in stable isotope dilution assays. The primary application involves Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the sensitive and selective detection of mycotoxins.[1][2][3]

The table below summarizes the key quantitative data for the MS/MS analysis of this compound. This data is critical for setting up Multiple Reaction Monitoring (MRM) experiments for quantification.

ParameterValueDescription
Precursor Ion (Q1) m/z 418.2The [M+H]⁺ ion of this compound. The three deuterium atoms increase the mass by 3 Da compared to native Tentoxin (m/z 415.2).
Product Ion (Q3) - Quantifier m/z 199.1A major, stable fragment ion used for quantification due to its high abundance and specificity.
Product Ion (Q3) - Qualifier m/z 171.1A secondary fragment ion used for confirmation of the analyte's identity.
Collision Energy (CE) VariableOptimized based on the specific mass spectrometer used. Typically ranges from 15-35 eV.

Proposed Fragmentation Pathway of this compound

The fragmentation of cyclic peptides like this compound in a collision cell (e.g., via Collision-Induced Dissociation - CID) typically involves the cleavage of amide bonds within the cyclic structure. The deuterated methyl group on the N-methyl-dehydrophenylalanine residue is generally stable and remains part of larger fragments.

The diagram below, generated using the DOT language, illustrates a proposed logical workflow for the fragmentation of this compound, leading to the formation of the key product ions.

Tentoxin_d3_Fragmentation Precursor This compound [M+H]⁺ m/z 418.2 Fragment1 Fragment A m/z 199.1 (Quantifier) Precursor->Fragment1 CID Fragment2 Fragment B m/z 171.1 (Qualifier) Precursor->Fragment2 CID NeutralLoss Neutral Loss (e.g., C₁₂H₁₄N₂O₃-d₃) Precursor->NeutralLoss NeutralLoss2 Neutral Loss (e.g., C₁₄H₁₆N₂O₄-d₃) Precursor->NeutralLoss2

Proposed fragmentation pathway of this compound.

Experimental Protocols

The successful analysis of this compound relies on meticulous experimental procedures. The following sections detail a generalized protocol based on established methods for the analysis of Alternaria toxins.[1][3]

Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective method for cleaning up and concentrating Tentoxin from complex matrices is Solid-Phase Extraction (SPE).

  • Sample Extraction : The sample (e.g., food homogenate) is extracted with a suitable solvent mixture, such as acetonitrile/water.

  • SPE Column Conditioning : A C18 or hydrophilic-lipophilic balanced (HLB) SPE cartridge is conditioned with methanol followed by water.

  • Sample Loading : The sample extract is loaded onto the conditioned SPE cartridge.

  • Washing : The cartridge is washed with a low-organic-content solvent to remove interferences.

  • Elution : Tentoxin and this compound are eluted with a high-organic-content solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution : The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable injection solvent (e.g., mobile phase).

The workflow for a typical SPE cleanup is depicted below.

SPE_Workflow Start Sample Extract Condition Condition SPE Cartridge (Methanol, then Water) Start->Condition Load Load Sample onto Cartridge Condition->Load Wash Wash Cartridge (Remove Interferences) Load->Wash Elute Elute Analytes (Methanol/Acetonitrile) Wash->Elute Concentrate Evaporate and Reconstitute Elute->Concentrate End Analysis by LC-MS/MS Concentrate->End

Generalized Solid-Phase Extraction (SPE) workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Separation :

    • Column : A C18 reversed-phase column is typically used.

    • Mobile Phase : A gradient elution with water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.

    • Flow Rate : Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume : 5-20 µL.

  • Mass Spectrometry Detection :

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode is used to generate the protonated molecule [M+H]⁺.

    • MS/MS Analysis : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound (m/z 418.2) is isolated in the first quadrupole, fragmented in the collision cell, and the specific product ions (e.g., m/z 199.1 and 171.1) are monitored in the third quadrupole.

This in-depth guide provides the foundational knowledge for the mass spectrometric analysis of this compound. By understanding its fragmentation pattern and applying the detailed experimental protocols, researchers can achieve accurate and reliable quantification of Tentoxin in various applications.

References

Methodological & Application

Application Note: High-Sensitivity Quantification of Tentoxin in Food Matrices using a Tentoxin-d3 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of the mycotoxin Tentoxin in various food matrices. The use of a stable isotope-labeled internal standard, Tentoxin-d3, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation. The method utilizes Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and has been validated across multiple food types, demonstrating excellent performance in terms of linearity, recovery, and limits of detection.

Introduction

Tentoxin is a cyclic tetrapeptide mycotoxin produced by fungi of the Alternaria species, which are common plant pathogens that can contaminate a wide range of agricultural commodities, including grains, fruits, and vegetables.[1] Due to its potential toxicity, there is a growing need for reliable and sensitive analytical methods to monitor its presence in the food supply.[2]

LC-MS/MS has emerged as the preferred technique for mycotoxin analysis due to its high selectivity and sensitivity.[3] However, complex food matrices can often lead to ion suppression or enhancement, affecting the accuracy of quantification.[4] The stable isotope dilution assay (SIDA) is a highly effective approach to mitigate these matrix effects.[5] By spiking the sample with a known amount of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte, variations during sample preparation and ionization are effectively normalized. This application note details a validated LC-MS/MS method employing this compound as an internal standard for the accurate quantification of Tentoxin.

Experimental Protocols

Preparation of Standards and Internal Standard Solutions

1.1. Stock Solutions:

  • Prepare a primary stock solution of Tentoxin at a concentration of 1 mg/mL in methanol.

  • Prepare a primary stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • Note: Triply deuterated this compound can be prepared via total synthesis.

1.2. Working Solutions:

  • Prepare a series of working standard solutions for calibration curves by serially diluting the Tentoxin stock solution with a suitable solvent mixture (e.g., methanol:water, 50:50, v/v).

  • Prepare a working internal standard spiking solution of this compound at an appropriate concentration (e.g., 25 µg/mL in methanol).

Sample Preparation and Extraction

This protocol is a general guideline and may require optimization for specific matrices.

2.1. Extraction:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add a known volume of the this compound internal standard working solution to each sample, quality control sample, and calibration standard.

  • Add 20 mL of an extraction solvent (e.g., acetonitrile:water, 80:20, v/v).

  • Vortex vigorously for 1 minute and then shake for 60 minutes on a mechanical shaker.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

2.2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18-phenyl SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Load the supernatant from step 2.1.6 onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove interfering substances.

  • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase starting conditions (e.g., methanol:water, 50:50, v/v) and filter through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions:

  • Column: A C18 column suitable for mycotoxin analysis (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

  • Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B and re-equilibrate.

3.2. Mass Spectrometry Conditions:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tentoxin: Precursor Ion (m/z) -> Product Ion (m/z) (specific transitions to be optimized based on instrument).

    • This compound: Precursor Ion (m/z) -> Product Ion (m/z) (specific transitions to be optimized based on instrument).

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for Tentoxin analysis using a this compound internal standard, based on published data for similar methods.

Table 1: Method Performance Characteristics for Tentoxin

ParameterResult
Linearity (r²)>0.99
Limit of Detection (LOD)0.10 - 0.99 µg/kg
Limit of Quantification (LOQ)0.33 - 3.30 µg/kg

Table 2: Recovery and Precision in Different Food Matrices

MatrixSpiking Level (µg/kg)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Tomato Puree10102< 5< 7
5098< 4< 6
Potato Starch10115< 6< 8
50105< 5< 7
White Pepper Powder1099< 7< 9
50101< 6< 8

Data adapted from Liu et al. (2013).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Homogenized Sample (5g) spike Spike with this compound Internal Standard sample->spike extract Add Extraction Solvent (e.g., ACN:H2O) spike->extract vortex Vortex & Shake extract->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition C18-phenyl SPE Cartridge wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute & Filter evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Tentoxin / this compound) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

References

Application Note: High-Throughput Quantification of Alternaria Toxins in Diverse Food Matrices using a Stable Isotope-Labeled Internal Standard, Tentoxin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alternaria toxins are secondary metabolites produced by fungi of the genus Alternaria, which are common plant pathogens that can contaminate a wide range of agricultural commodities. These toxins, including alternariol (AOH), alternariol monomethyl ether (AME), tenuazonic acid (TeA), and tentoxin (TEN), are increasingly recognized as a potential threat to human health due to their cytotoxic, genotoxic, and mutagenic properties.[1] Regulatory bodies worldwide are considering the establishment of maximum permissible levels for these toxins in foodstuffs, necessitating the development of robust and reliable analytical methods for their routine monitoring.

This application note describes a highly sensitive and selective method for the simultaneous quantification of major Alternaria toxins in various food matrices, including cereals, tomato-based products, and sunflower seeds. The method utilizes a stable isotope-labeled internal standard, Tentoxin-d3 (TEN-d3), in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotope dilution assay (IDA) is critical for accurate quantification as it compensates for matrix effects and variations in analyte recovery during sample preparation.[2]

Experimental Workflow

The following diagram outlines the general workflow for the analysis of Alternaria toxins in food samples.

Alternaria Toxin Analysis Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Spiking Spiking with TEN-d3 Internal Standard Homogenization->Spiking Weigh 2.00 g Extraction Extraction with Solvent Centrifugation1 Centrifugation Extraction->Centrifugation1 45 min shaking Spiking->Extraction Add 15 mL solvent Dilution Dilution of Supernatant Centrifugation1->Dilution Transfer 7.5 mL supernatant SPE_Conditioning SPE Cartridge Conditioning SPE_Loading Sample Loading Dilution->SPE_Loading Load diluted extract SPE_Conditioning->SPE_Loading SPE_Washing Washing SPE_Loading->SPE_Washing SPE_Elution Elution SPE_Washing->SPE_Elution Evaporation Evaporation to Dryness SPE_Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Quantification Data Processing & Quantification LC_MSMS->Quantification

Caption: Experimental workflow for the quantification of Alternaria toxins.

Detailed Experimental Protocols

Materials and Reagents
  • Standards: Certified analytical standards of Alternariol (AOH), Alternariol monomethyl ether (AME), Tenuazonic acid (TeA), Tentoxin (TEN), and this compound (TEN-d3).

  • Solvents: Acetonitrile, methanol, and water (all LC-MS grade).

  • Acids: Acetic acid or formic acid.

  • Salts: Ammonium acetate.

  • SPE Cartridges: Solid-phase extraction cartridges (e.g., Strata-XL or equivalent).

Sample Preparation: Solid Food Matrices (e.g., Wheat, Sunflower Seeds)
  • Homogenization: Homogenize the laboratory sample to a fine powder (particle size < 1 mm).

  • Weighing: Accurately weigh 2.00 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of an internal standard solution containing TEN-d3 (concentration of 500 ng/mL) and other relevant deuterated standards to the sample tube.[1]

  • Extraction: Add 15 mL of the extraction solvent (e.g., methanol/water/acetic acid, 85/14/1, v/v/v) to the tube.[1]

  • Shaking: Cap the tube and shake vigorously for 45 minutes at room temperature using a mechanical shaker.

  • Centrifugation: Centrifuge the sample for 10 minutes at approximately 3200 x g.

  • Dilution: Transfer 7.5 mL of the supernatant to a new 50 mL centrifuge tube and dilute with 7.5 mL of 1% (v/v) aqueous acetic acid solution.[1]

Sample Preparation: Liquid Food Matrices (e.g., Tomato Juice, Fruit Beverages)
  • Weighing: Weigh 5 g of the juice into a centrifuge tube.

  • Extraction: Add 15 mL of an acetonitrile/methanol/water mixture (pH 3; 45/10/45 v/v/v) and shake for 60 seconds.

  • Internal Standard Spiking: Spike with the TEN-d3 internal standard solution.

  • Centrifugation: Centrifuge if necessary to pellet any solid material.

  • Dilution: Transfer 6 mL of the supernatant to a centrifuge tube and add 15 mL of 0.05 M sodium dihydrogen phosphate solution (pH 3).

Solid-Phase Extraction (SPE) Cleanup
  • Conditioning: Condition a Strata-XL SPE cartridge with 7 mL of methanol, followed by 7 mL of water, and finally 4 mL of 1% (v/v) acetic acid solution.

  • Loading: Load the diluted sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove interfering matrix components.

  • Drying: Dry the cartridge under a light vacuum for 10 minutes.

  • Elution: Elute the toxins with 5 mL of methanol, followed by 5 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent, such as water/methanol (7/3, v/v), for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of aqueous ammonium acetate buffered at pH 8.0 (mobile phase A) and methanol (mobile phase B) has been shown to provide good separation of Alternaria toxins.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in both positive and negative ion modes.

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for the selective and sensitive detection of the target analytes and the internal standard.

Quantitative Data

The following tables summarize the performance characteristics of the method for the quantification of Alternaria toxins in various food matrices.

Table 1: Method Validation Parameters in Tomato, Wheat, and Sunflower Seeds

AnalyteMatrixLOQ (µg/kg)
TENTomato0.1 - 2.2
Wheat0.2 - 1.4
Sunflower Seeds0.1 - 2.6
AOHTomato0.1 - 2.2
Wheat0.2 - 1.4
Sunflower Seeds0.1 - 2.6
AMETomato0.1 - 2.2
Wheat0.2 - 1.4
Sunflower Seeds0.1 - 2.6
TeATomato0.1 - 2.2
Wheat0.2 - 1.4
Sunflower Seeds0.1 - 2.6
ALTTomato0.1 - 2.2
Wheat0.2 - 1.4
Sunflower Seeds0.1 - 2.6

Table 2: Recovery and Precision Data for Alternaria Toxins in Tomato and Tomato-Based Products

AnalyteSpiking Level (ng/g)Recovery (%)RSDr (%)RSDR (%)
AOH1081 - 94< 9< 15
2081 - 94< 9< 15
AME1081 - 94< 9< 15
2081 - 94< 9< 15
TEN581 - 94< 9< 15
1081 - 94< 9< 15

Table 3: Limits of Detection (LOD) and Quantification (LOQ) in Tomato and Starch Matrices

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)
TENStarch0.05 - 1.250.16 - 4.13
Tomato0.01 - 1.360.02 - 5.56
AOHStarch0.05 - 1.250.16 - 4.13
Tomato0.01 - 1.360.02 - 5.56
AMEStarch0.05 - 1.250.16 - 4.13
Tomato0.01 - 1.360.02 - 5.56
TAStarch0.05 - 1.250.16 - 4.13
Tomato0.01 - 1.360.02 - 5.56

Conclusion

The described LC-MS/MS method, incorporating the use of the stable isotope-labeled internal standard this compound, provides a robust, sensitive, and accurate approach for the quantification of Alternaria toxins in a variety of food matrices. The detailed protocol for sample preparation, including extraction and solid-phase extraction cleanup, ensures the removal of matrix interferences, leading to reliable and reproducible results. The presented quantitative data demonstrates that the method achieves low limits of detection and quantification, making it suitable for routine monitoring and for ensuring compliance with future regulatory limits for Alternaria toxins in food.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup in Alternaria Toxin Analysis of Cereals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alternaria toxins are secondary metabolites produced by fungi of the Alternaria genus, which are common plant pathogens that can contaminate a wide range of agricultural commodities, including cereals like wheat, barley, and rye.[1][2][3][4][5] These toxins, such as alternariol (AOH), alternariol monomethyl ether (AME), tenuazonic acid (TeA), and tentoxin (TEN), are of growing concern due to their potential adverse health effects, including cytotoxicity, genotoxicity, and carcinogenicity. Accurate and sensitive analytical methods are crucial for monitoring the presence of these toxins in the food supply chain to ensure consumer safety.

Solid-Phase Extraction (SPE) is a widely used and effective sample cleanup technique in the analysis of mycotoxins. It serves to remove matrix interferences from complex cereal samples, thereby improving the accuracy, sensitivity, and robustness of subsequent analytical determination, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and a generalized protocol for the SPE cleanup of Alternaria toxins in cereals.

Principle of SPE Cleanup for Alternaria Toxins

SPE cleanup involves the partitioning of analytes between a solid stationary phase (the sorbent) and a liquid mobile phase (the sample extract and subsequent solvents). The process typically involves four steps:

  • Conditioning: The SPE sorbent is treated with a solvent to wet the stationary phase and create an environment suitable for analyte retention.

  • Loading: The sample extract is passed through the SPE cartridge, and the Alternaria toxins are retained on the sorbent material.

  • Washing: The cartridge is washed with a specific solvent to remove co-extracted matrix components while the toxins remain bound to the sorbent.

  • Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified Alternaria toxins for analysis.

The choice of SPE sorbent and solvents is critical and depends on the physicochemical properties of the target toxins and the nature of the cereal matrix. Polymeric sorbents are commonly employed for the cleanup of Alternaria toxins in cereals.

Experimental Protocol: SPE Cleanup of Alternaria Toxins in Cereals

This protocol is a generalized procedure based on established methods and should be optimized for specific laboratory conditions and cereal matrices.

1. Sample Preparation and Extraction

  • Homogenization: Mill a representative sample of the cereal grain to a fine powder.

  • Extraction:

    • Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of an extraction solvent, a common choice being a mixture of methanol, water, and acetic acid (e.g., 85:14:1, v/v/v).

    • For robust quantification, spike the sample with appropriate isotopically labeled internal standards before extraction.

    • Shake vigorously for a sufficient time (e.g., 45 minutes) at room temperature.

    • Centrifuge the extract at approximately 3200 x g for 10 minutes.

    • Collect the supernatant for the SPE cleanup.

2. SPE Cartridge Cleanup

  • Dilution: Dilute a portion of the supernatant (e.g., 7.5 mL) with an equal volume of 1% (v/v) aqueous acetic acid.

  • SPE Cartridge: A polymeric SPE cartridge (e.g., Strata-XL or equivalent) is suitable for this application.

  • Conditioning:

    • Pass 7 mL of methanol through the cartridge.

    • Pass 7 mL of water through the cartridge.

    • Pass 4 mL of 1% (v/v) aqueous acetic acid through the cartridge.

  • Loading:

    • Add 3 mL of 1% (v/v) aqueous acetic acid to the cartridge.

    • Load the diluted sample extract onto the cartridge at a slow, consistent flow rate (approximately 1 drop per second).

  • Washing:

    • Wash the cartridge with 4 mL of a 2% (v/v) Tween 20 solution.

    • Follow with a wash of 4 mL of 1% (v/v) aqueous acetic acid.

    • Dry the sorbent bed thoroughly under vacuum.

  • Elution:

    • Elute the retained Alternaria toxins with 7 mL of a methanol/ethyl acetate mixture (e.g., 75:25, v/v).

    • Collect the eluate in a clean tube.

  • Final Preparation for LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C.

    • Reconstitute the residue in a suitable volume (e.g., 400 µL of methanol followed by 600 µL of the initial LC mobile phase A).

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Quantitative Data Summary

The following table summarizes the performance of SPE cleanup methods for Alternaria toxin analysis in various cereal matrices as reported in the literature.

Cereal MatrixAlternaria ToxinSPE Sorbent TypeElution SolventAverage Recovery (%)Reference
RiceTenuazonic acid (TeA)Mixed-mode strong anion exchange (MAX)Not specified86.9 - 112.0
Alternariol (AOH)Mixed-mode strong anion exchange (MAX)Not specified86.9 - 112.0
Tentoxin (TEN)Mixed-mode strong anion exchange (MAX)Not specified86.9 - 112.0
Alternariol monomethyl ether (AME)Mixed-mode strong anion exchange (MAX)Not specified86.9 - 112.0
WheatTenuazonic acid (TeA)Mixed-mode strong anion exchange (MAX)Not specified84.2 - 102.8
Alternariol (AOH)Mixed-mode strong anion exchange (MAX)Not specified84.2 - 102.8
Tentoxin (TEN)Mixed-mode strong anion exchange (MAX)Not specified84.2 - 102.8
Alternariol monomethyl ether (AME)Mixed-mode strong anion exchange (MAX)Not specified84.2 - 102.8
CornTenuazonic acid (TeA)Mixed-mode strong anion exchange (MAX)Not specified85.8 - 105.6
Alternariol (AOH)Mixed-mode strong anion exchange (MAX)Not specified85.8 - 105.6
Tentoxin (TEN)Mixed-mode strong anion exchange (MAX)Not specified85.8 - 105.6
Alternariol monomethyl ether (AME)Mixed-mode strong anion exchange (MAX)Not specified85.8 - 105.6
WheatNot specifiedPolymeric (Strata-XL)Methanol/Ethyl Acetate74 - 112

Visualizations

SPE_Workflow_for_Alternaria_Toxins cluster_sample_prep Sample Preparation cluster_spe_cleanup SPE Cleanup cluster_analysis Analysis Sample Cereal Sample Homogenization Homogenization (Milling) Sample->Homogenization Extraction Extraction (Methanol/Water/Acetic Acid) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Dilution Dilution of Supernatant Supernatant->Dilution Loading Sample Loading Dilution->Loading Conditioning SPE Cartridge Conditioning (Methanol, Water, Acetic Acid) Conditioning->Loading Washing Washing (Tween 20, Acetic Acid) Loading->Washing Elution Elution (Methanol/Ethyl Acetate) Washing->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS

References

Application Note: UPLC-MS/MS Method for the Sensitive and Accurate Quantification of Mycotoxins in Food Matrices Using Tentoxin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mycotoxins, toxic secondary metabolites produced by fungi, are a significant concern for food safety and public health worldwide. Their presence in various food commodities, even at low concentrations, can lead to acute and chronic health issues in both humans and animals.[1][2] Regulatory bodies globally have established maximum permissible levels for various mycotoxins in different food products, necessitating sensitive and reliable analytical methods for their detection and quantification.[3][4]

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful technique for mycotoxin analysis due to its high selectivity, sensitivity, and ability to analyze multiple analytes in a single run.[5] The use of isotopically labeled internal standards is crucial for accurate quantification, as it compensates for matrix effects and variations during sample preparation and analysis.

This application note details a robust UPLC-MS/MS method for the simultaneous determination of a panel of common mycotoxins in food matrices. The method utilizes Tentoxin-d3 (TEN-d3) as an internal standard for accurate quantification. Detailed protocols for sample preparation, UPLC-MS/MS conditions, and data analysis are provided, along with performance data presented in clear, tabular formats.

Experimental Workflow

Mycotoxin Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Food Sample Homogenization Homogenization Sample->Homogenization Spiking Spiking with this compound IS Homogenization->Spiking Extraction Extraction with Acetonitrile/Water Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Spiking->Extraction Evaporation Evaporation & Reconstitution Cleanup->Evaporation Final_Extract Final Extract for Analysis Evaporation->Final_Extract UPLC UPLC Separation Final_Extract->UPLC Injection MSMS MS/MS Detection (MRM) UPLC->MSMS Quantification Quantification using Matrix-Matched Calibration MSMS->Quantification Reporting Reporting Quantification->Reporting Quantification Logic Analyte_Peak_Area Analyte Peak Area Ratio Peak Area Ratio (Analyte / IS) Analyte_Peak_Area->Ratio IS_Peak_Area Internal Standard (this compound) Peak Area IS_Peak_Area->Ratio Calibration_Curve Matrix-Matched Calibration Curve Ratio->Calibration_Curve Concentration Mycotoxin Concentration Calibration_Curve->Concentration

References

Application Notes and Protocols for the Use of Tentoxin-d3 in Matrix-Matched Calibration Curves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of mycotoxins, such as Tentoxin, in complex matrices like food and environmental samples is often challenged by matrix effects. These effects, caused by co-eluting endogenous components, can lead to ion suppression or enhancement in mass spectrometry-based assays, thereby compromising the accuracy and precision of the results.[1][2] A robust method to mitigate these effects is the use of a stable isotope-labeled internal standard (IS) in a technique known as stable isotope dilution analysis (SIDA).[3][4]

Tentoxin-d3 is the deuterated form of Tentoxin and serves as an ideal internal standard for its quantification. Since this compound is chemically identical to Tentoxin, it co-elutes chromatographically and experiences the same matrix effects and potential losses during sample preparation.[5] By adding a known amount of this compound to both the calibration standards and the unknown samples, the ratio of the analyte signal to the internal standard signal can be used for quantification. This normalization effectively cancels out variations caused by matrix effects, leading to more accurate and reliable results.

This document provides detailed application notes and protocols for the use of this compound in matrix-matched calibration curves for the accurate quantification of Tentoxin in various matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Matrix Effect Compensation with this compound

The core principle behind using this compound as an internal standard is to provide a reference compound that behaves identically to the analyte of interest (Tentoxin) throughout the analytical process.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Sample + Known amount of this compound Extraction Extraction & Cleanup Sample->Extraction Potential for Analyte Loss LC_Separation LC Separation Extraction->LC_Separation note_loss Both Tentoxin and this compound are lost proportionally. MS_Detection MS Detection LC_Separation->MS_Detection Co-elution of Tentoxin & this compound Quantification Quantification based on Peak Area Ratio (Tentoxin / this compound) MS_Detection->Quantification Signal Suppression or Enhancement (Matrix Effect) note_matrix Both Tentoxin and this compound signals are suppressed or enhanced equally. note_ratio The ratio remains constant, leading to accurate quantification.

Diagram 1: Principle of matrix effect compensation using this compound.

Experimental Protocols

This section outlines the detailed methodology for the quantification of Tentoxin using this compound as an internal standard with matrix-matched calibration.

Materials and Reagents
  • Tentoxin analytical standard

  • This compound internal standard

  • Blank matrix (e.g., tomato puree, wheat flour, sunflower seeds)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid and/or acetic acid

  • Ammonium formate and/or ammonium acetate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18-phenyl)

  • Standard laboratory glassware and equipment (vortex mixer, centrifuge, evaporator)

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tentoxin and this compound in methanol.

  • Working Standard Solution (e.g., 10 µg/mL): Prepare a working solution of Tentoxin by diluting the primary stock solution with methanol.

  • Internal Standard Spiking Solution (e.g., 500 ng/mL): Prepare a spiking solution of this compound by diluting its primary stock solution. The final concentration in the sample should be appropriate for the expected analyte concentration range and instrument sensitivity.

Sample Preparation

The following is a general procedure; optimization may be required for specific matrices.

  • Homogenization: Homogenize the solid sample to ensure uniformity.

  • Weighing: Weigh 2-5 g of the homogenized sample into a centrifuge tube.

  • Spiking with Internal Standard: Add a precise volume (e.g., 100 µL) of the this compound spiking solution to the sample.

  • Extraction: Add an appropriate volume (e.g., 10-15 mL) of extraction solvent (e.g., acetonitrile/water/acetic acid or methanol/water/acetic acid mixtures). Vigorously mix (e.g., vortex for 2 minutes, shake for 30-45 minutes).

  • Centrifugation: Centrifuge the mixture (e.g., at 4,500 rpm for 5 minutes) to separate the solid and liquid phases.

  • Cleanup (SPE):

    • Condition the SPE cartridge (e.g., C18-phenyl) with methanol followed by water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute the analytes with an appropriate solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.

Preparation of Matrix-Matched Calibration Curve
  • Extract a larger batch of the blank matrix using the same procedure as for the samples, but without the addition of the internal standard.

  • Prepare a series of calibration standards by adding appropriate amounts of the Tentoxin working standard solution to aliquots of the blank matrix extract. This should result in a calibration curve with at least 5-7 concentration levels covering the expected range of the samples.

  • Add the same amount of the this compound internal standard spiking solution to each calibration standard as was added to the samples.

G start Start sample_prep Sample Preparation: Homogenize Sample start->sample_prep blank_prep Prepare Blank Matrix Extract (same procedure, no IS) start->blank_prep spike_is Spike Sample with This compound sample_prep->spike_is extraction Solvent Extraction spike_is->extraction cleanup SPE Cleanup extraction->cleanup final_extract Final Sample Extract cleanup->final_extract lcms_analysis LC-MS/MS Analysis final_extract->lcms_analysis cal_standards Prepare Calibration Standards in Blank Matrix Extract blank_prep->cal_standards spike_cal_is Spike Calibration Standards with this compound cal_standards->spike_cal_is spike_cal_is->lcms_analysis data_processing Data Processing: Calculate Peak Area Ratios lcms_analysis->data_processing quantification Quantify Tentoxin using Calibration Curve data_processing->quantification end End quantification->end

Diagram 2: Experimental workflow for Tentoxin analysis.

Data Presentation

LC-MS/MS Parameters

The following table summarizes typical starting parameters for the LC-MS/MS analysis of Tentoxin and this compound. These may require optimization for specific instrumentation and matrices.

ParameterSetting
LC Column C18 or PFP (Pentafluorophenyl) column
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate
Gradient Optimized for separation from matrix interferences
Flow Rate 0.25 - 0.4 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Tentoxin) e.g., m/z 415.2 -> 140.1 (Quantifier), m/z 415.2 -> 259.1 (Qualifier)
MRM Transition (this compound) e.g., m/z 418.2 -> 143.1 (Quantifier)
Collision Energy Optimized for each transition
Representative Matrix-Matched Calibration Data

The table below presents representative data for a matrix-matched calibration curve for Tentoxin in a food matrix, using this compound as the internal standard.

Calibration LevelTentoxin Conc. (ng/mL)Tentoxin Peak AreaThis compound Peak AreaPeak Area Ratio (Tentoxin/Tentoxin-d3)
10.54,50098,0000.046
21.09,200101,0000.091
32.523,50099,5000.236
45.048,000102,0000.471
510.097,000100,5000.965
625.0245,00099,0002.475
750.0498,000101,5004.906
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.10 - 0.99 µg/kg
Limit of Quantification (LOQ) 0.30 - 3.5 ng/g
Recovery 98 - 115%
Precision (RSD) < 15%

Conclusion

The use of this compound as an internal standard in conjunction with matrix-matched calibration is a highly effective strategy for the accurate and precise quantification of Tentoxin in complex samples. This approach successfully mitigates the impact of matrix effects, leading to reliable data essential for food safety monitoring, toxicological studies, and drug development. The protocols and data presented herein provide a solid foundation for researchers and scientists to develop and validate robust analytical methods for Tentoxin analysis.

References

Application of Tentoxin-d3 in Environmental Water Testing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tentoxin is a cyclic tetrapeptide mycotoxin produced by several species of Alternaria fungi. Its presence in agricultural commodities is a known concern for food safety. However, the potential for this toxin to contaminate environmental water sources through agricultural runoff and other pathways is an emerging area of environmental health and safety. Tentoxin is a known phytotoxin that can induce chlorosis in sensitive plants by inhibiting the F1-ATPase in chloroplasts.[1] Its potential impact on aquatic ecosystems necessitates the development of sensitive and reliable analytical methods for its detection and quantification in various water matrices.

This document provides detailed application notes and protocols for the analysis of tentoxin in environmental water samples, with a specific focus on the use of its stable isotope-labeled internal standard, Tentoxin-d3. The use of this compound is critical for accurate quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[2]

Ecotoxicological Significance

While extensive quantitative ecotoxicological data for tentoxin across a wide range of aquatic organisms is still an area of active research, its known mode of action as a potent inhibitor of chloroplast F1-ATPase suggests a significant risk to primary producers in aquatic environments, such as algae and aquatic plants. Inhibition of this essential enzyme disrupts photosynthesis, which can lead to reduced growth and survival of these foundational species, potentially causing cascading effects throughout the aquatic food web. The development of sensitive analytical methods is therefore crucial for assessing the potential ecological risks posed by tentoxin in aquatic environments.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The recommended method for the trace-level quantification of tentoxin in environmental water samples is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity, selectivity, and the ability to confirm the identity of the analyte. The use of a stable isotope-labeled internal standard, such as this compound, is essential for achieving accurate and precise results, particularly in complex matrices like surface water and wastewater.

Sample Preparation

Effective sample preparation is crucial for removing interfering substances and concentrating the analyte prior to LC-MS/MS analysis. Solid-Phase Extraction (SPE) is the most common and effective technique for this purpose.

Protocol 1: SPE for Drinking Water

This protocol is adapted from a validated method for the analysis of Alternaria toxins in drinking water.[1][3]

Materials:

  • Water sample (1 L)

  • This compound internal standard solution

  • Formic acid

  • Sodium sulfite (for dechlorination, if necessary)

  • Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 6 cc, 200 mg)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • SPE vacuum manifold

Procedure:

  • Sample Preservation and Spiking: If residual chlorine is present, add an excess of sodium sulfite to the 1 L water sample and mix well. Adjust the pH of the water sample to approximately 3.0 with formic acid. Add a known amount of this compound internal standard solution to the sample and mix thoroughly.

  • SPE Cartridge Conditioning: Condition the HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the entire 1 L water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.

  • Drying: Dry the cartridge under vacuum for at least 30 minutes to remove residual water.

  • Elution: Elute the retained analytes from the cartridge with two 4 mL aliquots of methanol into a collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Modified SPE for Surface Water and Wastewater

For more complex matrices such as surface water and wastewater, modifications to the sample preparation protocol are necessary to mitigate the impact of matrix interferences.

Modifications:

  • Sample Pre-treatment: Centrifuge or filter the water sample (e.g., through a 0.45 µm glass fiber filter) to remove suspended solids before spiking with the internal standard and pH adjustment.

  • Washing Step: After the washing step with deionized water, an additional wash with a weak organic solvent solution (e.g., 5 mL of 5% methanol in water) can help to remove more interferences without eluting the analytes of interest.

  • Elution Solvent: A stronger elution solvent, such as acetonitrile or a mixture of methanol and acetonitrile, may be required to ensure complete elution of tentoxin from the SPE cartridge.

  • Post-SPE Cleanup: For highly contaminated samples, a secondary cleanup step using a different SPE sorbent (e.g., C18) may be necessary.

UPLC-MS/MS Parameters

The following are typical starting parameters for the UPLC-MS/MS analysis of tentoxin. These should be optimized for the specific instrument being used.

ParameterRecommended Setting
UPLC System
ColumnC18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BMethanol or Acetonitrile with 0.1% formic acid
GradientStart with a low percentage of B (e.g., 10%), ramp to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for re-equilibration.
Flow Rate0.3 - 0.5 mL/min
Column Temperature40°C
Injection Volume5 - 10 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) TransitionsTentoxin: m/z 415.2 → 140.1 (Quantifier), m/z 415.2 → 284.2 (Qualifier)This compound: m/z 418.2 → 143.1 (Quantifier)
Collision EnergyOptimize for each transition
Dwell TimeOptimize for the number of co-eluting analytes

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of tentoxin in water samples using LC-MS/MS with a stable isotope-labeled internal standard.

ParameterDrinking Water[3]Surface Water (Expected)Wastewater (Expected)
Limit of Detection (LOD)0.005 ng/L0.01 - 0.1 ng/L0.1 - 1.0 ng/L
Limit of Quantification (LOQ)0.01 ng/L0.05 - 0.5 ng/L0.5 - 5.0 ng/L
Recovery (%)76.1 - 106.570 - 12060 - 130
Relative Standard Deviation (RSD, %)< 15.5 (intra-day)< 20< 25

Note: Expected values for surface and wastewater are estimates and will depend on the specific matrix composition and the degree of optimization of the analytical method.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Water Sample (1 L) spike Spike with This compound sample->spike ph_adjust Adjust pH to ~3 spike->ph_adjust spe Solid-Phase Extraction (HLB) ph_adjust->spe elute Elute with Methanol spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter lcms UPLC-MS/MS Analysis filter->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification using Isotope Dilution data->quant report Report Results quant->report

Caption: Experimental workflow for the analysis of this compound in water.

Signaling Pathway: Tentoxin Mode of Action

tentoxin_pathway tentoxin Tentoxin cf1 Chloroplast F1-ATPase (CF1) tentoxin->cf1 Binds to and inhibits atp_synthesis ATP Synthesis cf1->atp_synthesis Catalyzes chlorosis Chlorosis in Sensitive Plants cf1->chlorosis Inhibition leads to photosynthesis Photosynthesis atp_synthesis->photosynthesis Essential for

Caption: Signaling pathway of Tentoxin's inhibitory action.

Conclusion

The analytical methodology described, centered around UPLC-MS/MS with stable isotope dilution using this compound, provides a robust and sensitive approach for the monitoring of tentoxin in environmental water sources. The provided protocols for drinking water serve as a strong foundation, with recommended modifications for more complex matrices like surface water and wastewater. Further research into the aquatic toxicology of tentoxin is warranted to fully understand its environmental risk and to establish relevant regulatory guidelines. The application of these methods will be instrumental in future environmental monitoring programs and risk assessments.

References

Application Notes and Protocols: Quantification of Tentoxin in Tomato-Based Products using Tentoxin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tentoxin is a mycotoxin produced by fungi of the genus Alternaria, which are known plant pathogens that can contaminate various agricultural commodities, including tomatoes.[1] The presence of Tentoxin in the food chain is a potential health concern, necessitating reliable and accurate analytical methods for its detection and quantification in food products.[2] This document provides a detailed protocol for the analysis of Tentoxin in tomato-based products using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of a stable isotope-labeled internal standard, Tentoxin-d3. The use of an isotope-labeled internal standard like this compound is a robust strategy to compensate for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[3][4] This method is particularly suited for complex matrices such as tomato puree, juice, and paste.[3]

Materials and Reagents

Standards and Chemicals
  • Tentoxin analytical standard (>95% purity)

  • This compound (CAS: 28540-82-1-d3, Molecular Formula: C₂₂H₂₇D₃N₄O₄, Purity: >95%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Chloroform (HPLC grade)

  • Sodium chloride (analytical grade)

Equipment and Consumables
  • High-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE or equivalent)

  • Autosampler vials

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18-phenyl) or equipment for dispersive liquid-liquid microextraction (DLLME)

  • Homogenizer (e.g., Ultra-Turrax)

Experimental Protocols

Standard Solution Preparation

1.1. Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 1 mg of Tentoxin and this compound into separate amber glass vials.

  • Dissolve each in 1 mL of methanol to obtain stock solutions of 1 mg/mL.

  • Store the stock solutions at -20°C in the dark.

1.2. Intermediate and Working Standard Solutions:

  • Prepare an intermediate stock solution of Tentoxin (e.g., 10 µg/mL) by diluting the primary stock solution with methanol.

  • Prepare an intermediate stock solution of this compound (e.g., 5 µg/mL) in the same manner.

  • Prepare a series of calibration standards by serially diluting the intermediate Tentoxin stock solution with a mixture of methanol and water (e.g., 50:50, v/v) to achieve a concentration range relevant for the expected sample concentrations (e.g., 0.1 to 100 ng/mL).

  • Spike each calibration standard and the blank with the this compound intermediate solution to a final concentration of 10 ng/mL.

Sample Preparation

The following protocol is a generalized procedure and may require optimization based on the specific tomato product being analyzed. A dispersive liquid-liquid microextraction (DLLME) method is described here, which has been shown to be effective for tomato matrices.

2.1. Extraction:

  • Homogenize the tomato-based product (e.g., puree, juice, paste) to ensure uniformity.

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and 5 g of sodium chloride.

  • Spike the sample with the this compound internal standard solution to a final concentration of 10 ng/g.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully collect the acetonitrile supernatant (top layer).

2.2. Dispersive Liquid-Liquid Microextraction (DLLME):

  • Take 1 mL of the acetonitrile extract and place it in a 10 mL glass tube with a conical bottom.

  • Add 100 µL of chloroform (extraction solvent).

  • Rapidly inject 1 mL of water (disperser solvent) into the mixture to form a cloudy solution.

  • Centrifuge at 6000 rpm for 5 minutes. A small droplet of chloroform containing the extracted analytes will settle at the bottom of the tube.

  • Carefully remove the upper aqueous phase.

  • Evaporate the chloroform droplet to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

3.1. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient Elution: A typical gradient would start at 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

3.2. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Spray Voltage: 3000 V

    • Vaporizer Temperature: 400°C

    • Capillary Temperature: 325°C

    • Sheath Gas Pressure: 35 Arb

    • Auxiliary Gas Pressure: 20 Arb

  • MRM Transitions: The precursor and product ions, along with collision energies, should be optimized by infusing the individual standard solutions. Expected transitions are provided in the table below.

Data Presentation

Table 1: LC-MS/MS Parameters for Tentoxin and this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
Tentoxin415.2142.125284.215
This compound418.2145.125287.215

Note: The specific m/z values and collision energies should be experimentally determined and optimized on the instrument being used.

Table 2: Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (R²)> 0.99≥ 0.99
Limit of Detection (LOD)0.5 ng/g-
Limit of Quantification (LOQ)1.5 ng/g-
Recovery85-110%70-120%
Repeatability (RSDr)< 10%≤ 20%
Reproducibility (RSDR)< 15%≤ 25%

The values presented are typical and should be established during in-house method validation.

Mandatory Visualization

experimental_workflow cluster_extraction Sample Extraction cluster_cleanup DLLME Cleanup cluster_analysis Analysis sample Tomato Product Sample (5g) homogenize Homogenization sample->homogenize extraction Add Acetonitrile & NaCl Spike with this compound homogenize->extraction centrifuge1 Vortex & Centrifuge extraction->centrifuge1 supernatant Collect Acetonitrile Supernatant centrifuge1->supernatant dllme DLLME (Add Chloroform & Water) supernatant->dllme centrifuge2 Centrifuge dllme->centrifuge2 evaporation Evaporate Chloroform centrifuge2->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

References

Application Note: Synthesis and Purification of Deuterated Tentoxin for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tentoxin is a cyclic tetrapeptide mycotoxin produced by fungi of the Alternaria species.[1][2] It is a phytotoxin that causes chlorosis in sensitive plant species by inhibiting chloroplast development.[3] The mechanism of action involves the direct inhibition of the chloroplast F1-ATPase, a key enzyme in photosynthetic energy conversion.[2][3] The unique selectivity and potent activity of tentoxin make it a valuable tool for studying chloroplast bioenergetics and a potential lead for developing selective herbicides.

The use of stable isotope-labeled compounds, particularly deuterated analogs, has become indispensable in modern life sciences research. Deuteration can enhance metabolic stability, alter pharmacokinetic profiles, and provide a powerful tool for quantitative analysis via mass spectrometry without introducing radioactivity. This document provides detailed protocols for the synthesis and purification of deuterated tentoxin (D-Tentoxin) to support advanced research in plant biology, toxicology, and drug discovery.

Synthesis of Deuterated Tentoxin

The synthesis of D-Tentoxin can be approached through two primary methods: biosynthetic incorporation of deuterated precursors or chemical synthesis using deuterated building blocks.

Biosynthetic Approach

This method leverages the natural biosynthetic machinery of Alternaria alternata. The fungus is cultured in a medium supplemented with deuterated amino acid precursors. The non-ribosomal peptide synthetase (NRPS) enzyme complex within the fungus will incorporate these labeled precursors into the final tentoxin molecule.

Protocol: Biosynthetic Production of D-Tentoxin

  • Strain & Culture Preparation:

    • Obtain a high-yield tentoxin-producing strain of Alternaria alternata.

    • Prepare a modified Richard's solution as the base culture medium. For maximal yield, a mixture of aged culture filtrate (from a 3-week or older culture) and fresh medium in a 2:3 ratio is recommended.

  • Precursor Supplementation:

    • To the prepared medium, add deuterated amino acid precursors. The choice of precursor determines the position of the deuterium label. For example:

      • L-Leucine-d10 for labeling the Leucine residue.

      • Glycine-d2 for labeling the Glycine residue.

      • L-Methionine-d3 (methyl-d3) to label the N-methyl groups of Alanine and Phenylalanine, as S-adenosyl methionine (SAM) is the methyl donor.

  • Fungal Inoculation and Incubation:

    • Inoculate the deuterated medium with A. alternata.

    • Incubate as a still culture at 28°C for 9 to 12 days, which is the period of maximum toxin production.

  • Harvesting:

    • After the incubation period, separate the mycelia from the culture filtrate by filtration. Both components contain tentoxin and should be processed.

G Diagram 1: Biosynthetic Workflow for D-Tentoxin cluster_0 Culture Preparation cluster_1 Incubation & Production cluster_2 Downstream Processing Culture Prepare A. alternata Culture in Modified Richard's Solution AddPrecursor Supplement Medium with Deuterated Amino Acids (e.g., Leu-d10, Met-d3) Culture->AddPrecursor Incubate Inoculate and Incubate (28°C, 9-12 days) AddPrecursor->Incubate Inoculation Harvest Harvest Mycelia and Culture Filtrate Incubate->Harvest Purify Proceed to Purification (See Protocol 2) Harvest->Purify Combined Product

Caption: Diagram 1: Biosynthetic Workflow for D-Tentoxin.

Chemical Synthesis Approach

A chemical synthesis route offers precise control over the location of deuterium labels but is generally more complex and may result in lower overall yields compared to biosynthesis. The protocol is adapted from established methods for tentoxin synthesis.

Protocol: Proposed Chemical Synthesis of D-Tentoxin Linear Precursor

  • Dipeptide Formation: Synthesize the initial dipeptide Boc-Leu-Gly-OH. To introduce deuterium, use a deuterated L-Leucine (e.g., Boc-L-Leucine-d10).

  • Dehydrophenylalanine Introduction: Introduce the Z-dehydrophenylalanine (ΔZPhe) moiety using a modified Erlenmeyer aldolization reaction.

  • Tetrapeptide Assembly: Couple the resulting dipeptide with Boc-R1Ala-OH to form the linear tetrapeptide precursor, Boc-R1Ala-Leu-R2ΔZPhe-Gly-OMe.

    • To introduce deuterium at the N-methyl positions, a deuterated methylating agent (e.g., CD3I) would be used during the synthesis of the N-methylated amino acid building blocks.

  • Cyclization: Perform cyclization of the linear tetrapeptide using a reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which has shown high efficiency (81% cyclization yield).

Purification of Deuterated Tentoxin

The following protocol is effective for purifying tentoxin from either biosynthetic cultures or chemical synthesis reaction mixtures. The method involves solvent extraction, partitioning, and column chromatography.

Protocol: D-Tentoxin Purification

  • Initial Extraction:

    • From Culture: Homogenize harvested mycelia in ethanol. Combine the ethanol extract with the culture filtrate. Reduce the volume under vacuum.

    • From Synthesis: Quench the reaction and remove the cyclization reagent. Evaporate the solvent to obtain the crude product.

  • Liquid-Liquid Partitioning:

    • Adjust the aqueous solution of crude tentoxin to pH 1.0 with HCl.

    • Extract with an equal volume of diethyl ether. Discard the aqueous phase.

    • Wash the ether phase with an equal volume of 5% NaHCO3 solution. Discard the aqueous phase.

    • Evaporate the ether phase to dryness under reduced pressure.

  • Silicic Acid Column Chromatography:

    • Redissolve the dried residue in a minimal volume of anhydrous diethyl ether.

    • Load the solution onto a silicic acid column (1.5 x 14 cm).

    • Elute the column with a solvent system of ethyl acetate:acetone:n-hexane (2:1:1, v/v/v) .

    • Collect fractions and monitor for tentoxin presence using UV spectrophotometry (absorption peak at 280 nm) or LC-MS.

  • Crystallization (Optional Final Step):

    • For obtaining highly pure D-Tentoxin, the product can be crystallized from a benzene solution.

Table 1: Summary of Purification Steps and Performance

Step Method Solvent System Typical Yield Reference
Extraction Solvent Extraction Diethyl Ether >90% recovery from filtrate
Chromatography Silicic Acid Column Ethyl Acetate:Acetone:n-Hexane (2:1:1) 25-35 mg/L of original culture

| Final Product | Crystallization | Benzene | High Purity Crystals | |

G Diagram 2: D-Tentoxin Purification Workflow Crude Crude D-Tentoxin (from Biosynthesis or Synthesis) Extract Liquid-Liquid Extraction (Diethyl Ether, pH 1.0) Crude->Extract Chromatography Silicic Acid Column Chromatography Extract->Chromatography Elute with EtOAc:Acetone:Hexane Analysis Fraction Analysis (UV Spec at 280 nm or LC-MS) Chromatography->Analysis Pure Pure D-Tentoxin Analysis->Pure

Caption: Diagram 2: D-Tentoxin Purification Workflow.

Mechanism of Action and Key Signaling Pathway

Tentoxin primarily exerts its phytotoxic effects by targeting the chloroplast. Understanding this pathway is crucial for designing experiments using D-Tentoxin.

The core mechanism is the inhibition of the chloroplast ATP synthase (CF1-ATPase). This enzyme is responsible for ATP synthesis during photosynthesis. By binding to the β subunit of the F1 complex, tentoxin blocks proton flow and halts ATP production, leading to an over-energization of thylakoids. This inhibition of energy transfer ultimately results in the characteristic chlorosis (yellowing) of the plant tissue. Additionally, tentoxin has been shown to block the import of certain nuclear-encoded proteins, such as polyphenol oxidase (PPO), into the chloroplast, further disrupting plastid development and function.

G Diagram 3: Tentoxin's Mechanism of Action cluster_0 Chloroplast ATPase Chloroplast F1-ATPase ATP ATP Synthesis ATPase->ATP catalyzes PPO_import PPO Protein Import Chlorosis Chloroplast Disruption (Chlorosis) Tentoxin Tentoxin Tentoxin->ATPase Inhibits Tentoxin->PPO_import Inhibits

Caption: Diagram 3: Tentoxin's Mechanism of Action.

Applications of Deuterated Tentoxin in Research

The availability of high-purity D-Tentoxin opens several avenues for advanced research applications, primarily leveraging the kinetic isotope effect and its utility as a mass spectrometry standard.

Table 2: Research Applications for Deuterated Tentoxin

Application Methodology Purpose & Advantages
Quantitative Analysis Liquid Chromatography-Mass Spectrometry (LC-MS) Use D-Tentoxin as an internal standard for the accurate quantification of natural tentoxin in food matrices (grains, fruits), environmental samples, and biological tissues.
Metabolic Stability Studies In vitro (microsomes, hepatocytes) or in vivo studies Investigate the metabolic fate of tentoxin. Deuteration at metabolically labile sites can slow down metabolism, helping to identify key metabolic pathways and active metabolites.
Pharmacokinetic (PK) Profiling Animal or plant studies Elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of tentoxin. Co-administration of deuterated and non-deuterated analogs allows for precise comparative analysis.
Biosynthetic Pathway Elucidation Isotope tracing experiments Use deuterated precursors and track their incorporation into the tentoxin molecule to confirm and further detail the steps in the non-ribosomal peptide synthesis pathway.

| Target Engagement Assays | Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling | Use D-Tentoxin to confirm and quantify the binding interaction with its target, the chloroplast F1-ATPase, in complex biological systems. |

References

Troubleshooting & Optimization

Overcoming matrix effects in mycotoxin analysis with Tentoxin-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tentoxin-d3 to overcome matrix effects in mycotoxin analysis.

Troubleshooting Guides

Issue: Signal Suppression or Enhancement

Symptoms:

  • You observe lower or higher than expected peak areas for your target mycotoxin (Tentoxin) in the sample compared to the standard in a clean solvent.

  • The calculated concentration of Tentoxin is inaccurate, even with the use of this compound.

Possible Causes:

  • Co-eluting Matrix Components: Other molecules from the sample matrix are eluting from the chromatography column at the same time as Tentoxin and this compound, interfering with the ionization process in the mass spectrometer.

  • High Matrix Concentration: The concentration of matrix components in the final extract is too high, overwhelming the ionization source.

  • Incorrect Internal Standard Concentration: The concentration of this compound added to the sample is not appropriate for the expected concentration range of Tentoxin.

Solutions:

  • Optimize Chromatographic Separation: Adjust the gradient, flow rate, or column chemistry to better separate Tentoxin and this compound from interfering matrix components.

  • Sample Dilution: Dilute the sample extract to reduce the overall concentration of matrix components. The use of a stable isotope-labeled internal standard like this compound effectively compensates for the loss in signal intensity due to dilution.[1]

  • Enhance Sample Cleanup: Employ more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or immunoaffinity columns to remove a larger portion of the matrix before LC-MS/MS analysis.[2][3][4]

  • Verify Internal Standard Concentration: Ensure the amount of this compound added results in a peak area that is on scale and comparable to the analyte peak area.

Issue: Poor Reproducibility and Precision

Symptoms:

  • You observe significant variation in the peak area ratios of Tentoxin to this compound across replicate injections of the same sample.

  • The relative standard deviation (RSD) of your quality control samples is unacceptably high.

Possible Causes:

  • Inconsistent Sample Preparation: Variability in extraction efficiency or sample cleanup between samples can lead to inconsistent matrix effects.

  • Inaccurate Pipetting: Errors in adding the internal standard solution to the samples will result in variable peak area ratios.

  • Instrument Instability: Fluctuations in the LC-MS/MS system's performance can cause poor reproducibility.

Solutions:

  • Standardize Sample Preparation: Follow a validated and consistent sample preparation protocol for all samples and standards. The use of an internal standard added at the beginning of the sample preparation process can help to correct for variations.[5]

  • Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques to accurately add the this compound internal standard.

  • System Suitability Tests: Perform regular system suitability tests to monitor the performance of the LC-MS/MS instrument. This includes monitoring retention times, peak shapes, and signal intensities of standards.

  • Homogenize Samples Thoroughly: Ensure that the initial sample is homogenous before taking a subsample for extraction to minimize variability.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in mycotoxin analysis?

Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix. This can lead to either suppression (most common) or enhancement of the analyte signal, resulting in inaccurate quantification in LC-MS/MS analysis.

Q2: How does this compound help overcome matrix effects?

This compound is a stable isotope-labeled internal standard for Tentoxin. It has nearly identical chemical and physical properties to Tentoxin, meaning it behaves similarly during sample preparation, chromatography, and ionization. By adding a known amount of this compound to each sample, any signal suppression or enhancement caused by the matrix will affect both the analyte (Tentoxin) and the internal standard to the same degree. The ratio of the analyte signal to the internal standard signal is then used for quantification, which effectively cancels out the matrix effect and improves accuracy and precision.

Q3: What are the key advantages of using a stable isotope-labeled internal standard like this compound over other methods of matrix effect compensation?

The primary advantage is its ability to compensate for matrix effects at every stage of the analytical process, from extraction to detection. Other methods, such as matrix-matched calibration, require a blank matrix that is free of the analyte, which can be difficult to obtain. Standard addition is another option, but it is more time-consuming as it requires multiple analyses for each sample. The use of a stable isotope-labeled internal standard is widely considered the most robust and accurate method for correcting matrix effects.

Q4: Are there any specific considerations when using a deuterium-labeled internal standard like this compound?

While highly effective, deuterium-labeled standards can sometimes exhibit a slight chromatographic shift compared to the native analyte due to the isotope effect. It is important to ensure that the chromatographic method can adequately resolve the analyte and internal standard peaks if this occurs. Additionally, in some cases, there can be a risk of H/D exchange in protic solvents, though this is less common with stable labeling.

Quantitative Data Summary

The following table summarizes the performance of a validated method for the analysis of Tentoxin using this compound as an internal standard in various food matrices.

MatrixAnalyteFortification Level (µg/kg)Recovery (%)RSDr (%)RSDiR (%)
TomatoTentoxin51002.54.8
TomatoTentoxin201012.84.6
WheatTentoxin5985.76.8
WheatTentoxin20994.96.1
Sunflower SeedsTentoxin51023.45.5
Sunflower SeedsTentoxin201013.15.2

Data adapted from a study on the determination of Alternaria toxins in food. RSDr: Repeatability Relative Standard Deviation; RSDiR: Intermediate Reproducibility Relative Standard Deviation

Experimental Protocols

Protocol: Analysis of Tentoxin in Food Matrices using this compound Internal Standard

This protocol is based on a validated method for the determination of Alternaria toxins in food.

1. Sample Preparation and Extraction a. Weigh 2.00 g of a homogenized test sample into a 50 mL centrifuge tube. b. Add 100 µL of an internal standard solution containing this compound at a concentration of 500 ng/mL. c. Add 15 mL of extraction solvent (methanol/water/acetic acid, 85/14/1, v/v/v). d. Shake the sample for 45 minutes at room temperature. e. Centrifuge the sample and collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup a. Condition an SPE cartridge with the appropriate solvents. b. Load the sample extract onto the SPE cartridge. c. Wash the cartridge to remove interfering compounds. d. Elute the analytes with an appropriate elution solvent. e. Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

3. LC-MS/MS Analysis a. LC Column: A suitable C18 column (e.g., XSelect HSS T3). b. Mobile Phase: A gradient of water with formic acid and methanol with formic acid. c. Injection Volume: 10 µL. d. MS/MS Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor at least two transitions for both Tentoxin and this compound for confirmation and quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Homogenized Sample add_is Add this compound start->add_is extract Extraction add_is->extract cleanup SPE Cleanup extract->cleanup reconstitute Reconstitution cleanup->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data result Final Result data->result matrix_effect_compensation cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard analyte_signal Analyte Signal matrix_effect Matrix Effect (Signal Suppression) analyte_signal->matrix_effect suppressed_signal Suppressed Signal matrix_effect->suppressed_signal inaccurate_result Inaccurate Result suppressed_signal->inaccurate_result analyte_is_signal Analyte + IS Signal matrix_effect_is Matrix Effect (Affects Both) analyte_is_signal->matrix_effect_is suppressed_signals_is Suppressed Analyte & IS Signals matrix_effect_is->suppressed_signals_is ratio Calculate Ratio (Analyte/IS) suppressed_signals_is->ratio accurate_result Accurate Result ratio->accurate_result

References

Improving recovery of Tentoxin-d3 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Tentoxin-d3 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Tentoxin, a cyclic tetrapeptide mycotoxin produced by fungi of the Alternaria species.[1][2] Its chemical formula is C22H27D3N4O4 and it has a molecular weight of 417.52 g/mol .[3][4] Due to its chemical similarity to the native Tentoxin, this compound is an ideal internal standard for quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). It mimics the behavior of the analyte during sample preparation and analysis, helping to correct for variations in extraction recovery and matrix effects.[5]

Q2: What are the key chemical properties of this compound that influence its extraction?

Understanding the physicochemical properties of Tentoxin is crucial for developing effective extraction protocols. As this compound is structurally almost identical, these properties are directly applicable.

PropertyValue/DescriptionSignificance for Extraction
Molecular Formula C22H30N4O4 (Tentoxin)Influences solubility in different organic solvents.
Molecular Weight 414.50 g/mol (Tentoxin)
Polarity Cyclic tetrapeptide structure suggests moderate polarity.Dictates the choice of extraction solvents and solid-phase extraction (SPE) sorbents.
UV Absorption Maxima at 218 nm and 280 nmUseful for detection with UV detectors in HPLC, though less common for quantitation with an internal standard.
Stability Generally heat stable. Potential for degradation under harsh acidic or basic conditions and exposure to strong light or oxidizing agents.Extraction and storage conditions should be optimized to prevent degradation.

Q3: Can this compound undergo hydrogen-deuterium (H-D) exchange during sample preparation?

Hydrogen-deuterium exchange is a potential concern for all deuterated standards, particularly under strong acidic or basic conditions. While the deuterium atoms in this compound are on a methyl group and generally stable, prolonged exposure to extreme pH during extraction should be minimized to prevent any potential for back-exchange with hydrogen from the solvent. This could impact the accuracy of quantification.

Troubleshooting Guide: Low Recovery of this compound

This guide addresses common issues that can lead to poor recovery of this compound during sample extraction.

Issue 1: Incomplete Extraction from the Sample Matrix

Possible Cause: The chosen extraction solvent is not optimal for the sample matrix and this compound's polarity.

Solution:

  • Solvent Polarity: Adjust the polarity of the extraction solvent. For moderately polar mycotoxins like Tentoxin, mixtures of acetonitrile and water or methanol and water are commonly used. For high-fat matrices, less polar solvents like ethanol or acetone might improve extraction efficiency.

  • Solvent Optimization: Experiment with different ratios of organic solvent to water. An 80:20 or 84:16 (v/v) mixture of acetonitrile:water is a common starting point for mycotoxin extraction.

  • Acidification: Adding a small amount of acid, such as formic acid (e.g., 0.1-2%), to the extraction solvent can improve the recovery of some mycotoxins by enhancing their solubility in the organic phase.

  • Multiple Extractions: Performing two or three extractions with smaller volumes of solvent is often more effective than a single extraction with a large volume.

  • Enhanced Extraction Techniques: Employing techniques like sonication or pressurized liquid extraction (PLE) can improve extraction efficiency from complex matrices.

Workflow for Optimizing Extraction Solvent

cluster_start Start cluster_eval Evaluate Recovery cluster_actions Troubleshooting Actions cluster_end Goal start Initial Extraction (e.g., ACN:H2O 80:20) eval Low Recovery? start->eval action1 Adjust Solvent Polarity (e.g., change ACN/H2O ratio) eval->action1 Yes end_node Acceptable Recovery eval->end_node No action1->eval action2 Acidify Solvent (e.g., add 0.1% Formic Acid) action1->action2 action2->eval action3 Increase Extraction Repetitions action2->action3 action3->eval

Caption: Troubleshooting workflow for low extraction recovery.

Issue 2: Loss of this compound During Sample Cleanup

Possible Cause: The solid-phase extraction (SPE) or dispersive SPE (dSPE) cleanup step is not optimized, leading to the loss of the internal standard.

Solution:

  • SPE Sorbent Selection: Ensure the SPE sorbent is appropriate for this compound. For compounds of intermediate polarity, C18 or polymeric sorbents like HLB are often effective.

  • Evaluate Wash Step: The wash solvent may be too strong, causing premature elution of this compound. Use a weaker wash solvent (e.g., a lower percentage of organic solvent in water) to remove interferences without affecting the analyte.

  • Elution Solvent Optimization: The elution solvent may not be strong enough to fully desorb this compound from the sorbent. Ensure the elution solvent has sufficient organic content. Common elution solvents include acetonitrile, methanol, or mixtures with additives.

  • Flow Rate: A high flow rate during sample loading or elution in SPE can lead to poor retention or incomplete elution. Slower flow rates generally improve recovery.

  • dSPE Sorbent Amount: In QuEChERS-based methods, using an excessive amount of dSPE sorbent can lead to the loss of the analyte. Reduce the amount of sorbent if recovery is low.

Logical Relationship of SPE Steps and Potential for Loss

cluster_loss Potential Loss Points Load Sample Loading Wash Wash Step Load->Wash Loss_Load Inadequate Retention Load->Loss_Load Elute Elution Wash->Elute Loss_Wash Premature Elution Wash->Loss_Wash Collect Analyte Collection Elute->Collect Loss_Elute Incomplete Elution Elute->Loss_Elute

Caption: Key steps in SPE and potential points of analyte loss.

Issue 3: Degradation of this compound

Possible Cause: The experimental conditions are causing the degradation of the internal standard.

Solution:

  • Protect from Light: Store this compound standards and samples in amber vials or protect them from light, as some mycotoxins are light-sensitive.

  • Control Temperature: Avoid high temperatures during extraction and storage. Store stock solutions at +4°C or lower for short-term and -20°C or -80°C for long-term storage.

  • Avoid Extreme pH: As mentioned, minimize exposure to strong acids and bases to prevent both degradation and H-D exchange.

  • Use of Antioxidants: If oxidative degradation is suspected, especially in complex matrices, consider adding antioxidants to the sample or extraction solvent.

Experimental Protocols

Protocol 1: Generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction for this compound in a Plant Matrix (e.g., Wheat)

This protocol is a starting point and may require optimization for different matrices.

  • Sample Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

  • Hydration: Add 10 mL of reagent-grade water and vortex for 1 minute. Let it stand for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% acetic acid.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Securely cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing dSPE cleanup sorbent (e.g., 900 mg MgSO4, 150 mg PSA, 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer 1 mL of the cleaned supernatant to a new tube.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water).

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) for this compound in a Liquid Matrix (e.g., Tomato Juice)

This protocol is adapted from a method for Alternaria toxins in tomato products.

  • Sample Preparation: Centrifuge the tomato juice sample at 4000 rpm for 10 minutes. Collect 5 mL of the supernatant.

  • Internal Standard Spiking: Spike the supernatant with the this compound internal standard.

  • Salting Out: Add 1 g of NaCl to the sample to improve extraction efficiency.

  • Extraction:

    • Prepare a mixture of 1 mL of acetonitrile (disperser solvent) and 100 µL of chloroform (extraction solvent).

    • Rapidly inject this mixture into the 5 mL sample.

    • Vortex for 1 minute to form a cloudy solution.

    • Centrifuge at 4000 rpm for 5 minutes to separate the phases.

  • Collection and Reconstitution:

    • A small droplet of chloroform will settle at the bottom of the tube. Carefully collect this droplet using a microsyringe.

    • Transfer the droplet to a clean vial.

    • Evaporate the chloroform to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of 50:50 methanol:water for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize recovery data for Tentoxin from various extraction methods reported in the literature. This data can serve as a benchmark for optimizing this compound recovery.

Table 1: Recovery of Tentoxin using Different Extraction Methods from Wheat

Extraction MethodSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSDr, %)
"Dilute and Shoot"0.02105.22.24
0.1105.22.24
SPE (CrossTOX)0.0295.99.04
0.195.99.04
QuEChERS0.02108.06.78
0.1108.06.78

Table 2: Recovery of Tentoxin using a Modified QuEChERS Method in Various Edible and Medicinal Herbs

MatrixSpiking Level (ng/mL)Average Recovery (%)RSD (%)
Nutmeg2576.0 - 104.0< 12
Coix Seed2572.73 - 102.52< 12
Alpinia officinarum rhizoma2571.44 - 108.33< 12

References

Technical Support Center: Optimizing LC Gradient for Alternaria Toxin Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) gradient methods for the separation of Alternaria toxins. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common Alternaria toxins I should be targeting?

A1: The most frequently analyzed Alternaria toxins in food and environmental samples include alternariol (AOH), alternariol monomethyl ether (AME), tenuazonic acid (TeA), tentoxin (TEN), and altenuene (ALT).[1][2][3] Depending on the matrix and research focus, other toxins like altertoxin I (ATX I) may also be relevant.[2]

Q2: Which type of LC column is best suited for separating Alternaria toxins?

A2: Reversed-phase C18 columns are the most commonly used and have demonstrated good performance for separating a wide range of Alternaria toxins.[1] Specific columns that have been successfully used include Supelco Ascentis Express C18, Acquity UPLC HSS T3, and Zorbax Extend C-18. The choice of a specific C18 column may depend on the particle size (for HPLC vs. UPLC) and the specific toxin profile being analyzed.

Q3: What are the recommended mobile phases for Alternaria toxin analysis?

A3: A typical mobile phase for reversed-phase chromatography of Alternaria toxins consists of a binary gradient of water (Eluent A) and an organic solvent, usually methanol or acetonitrile (Eluent B). To improve peak shape and ionization efficiency, especially for mass spectrometry detection, mobile phase modifiers are crucial. Common modifiers include ammonium acetate, ammonium formate, or formic acid. The pH of the mobile phase is a critical parameter, particularly for TeA.

Q4: Why is the peak shape of tenuazonic acid (TeA) often poor?

A4: Tenuazonic acid is a vinylogous acid with metal-chelating properties, which can lead to poor chromatographic peak shape, including tailing, in reversed-phase HPLC, especially under acidic conditions. To achieve a symmetric peak shape for TeA, it is crucial to use a basic mobile phase.

Q5: What is the "matrix effect" and how can I mitigate it?

A5: The matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. A common strategy to compensate for matrix effects is the use of isotopically labeled internal standards for each analyte. Additionally, thorough sample clean-up procedures, such as solid-phase extraction (SPE), can help to remove interfering matrix components.

Q6: Can sample preparation affect the recovery of Alternaria toxins?

A6: Yes, sample preparation is a critical step. For instance, filtration of sample extracts using certain syringe filters can lead to significant losses of some toxins, particularly AOH and AME. It is essential to validate your sample preparation method, including any filtration steps, to ensure accurate and reproducible results.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the separation of Alternaria toxins.

Problem Potential Cause(s) Suggested Solution(s)
Poor peak shape (tailing) for Tenuazonic Acid (TeA) The mobile phase is acidic. TeA requires alkaline conditions for good peak shape.Use a mobile phase with a basic pH, for example, by adding ammonium acetate or ammonium carbonate and adjusting the pH to around 8-9.
Co-elution of critical toxin pairs (e.g., isomers) The LC gradient is not optimized for selectivity.Adjust the gradient slope, either by making it shallower during the elution of the critical pair or by using a different organic solvent (methanol vs. acetonitrile) to alter selectivity.
Inconsistent retention times Fluctuations in mobile phase composition or flow rate. Column temperature variations. Inconsistent instrument dwell volume between different systems.Ensure proper pump performance and mobile phase degassing. Use a column oven for stable temperature control. When transferring methods, consider the dwell volume of each LC system.
Low signal intensity or high background noise Contaminated mobile phase or LC system. Ion suppression due to matrix effects.Use high-purity solvents and additives (HPLC or MS grade). Incorporate a thorough sample clean-up step. Utilize isotopically labeled internal standards to compensate for signal suppression.
Ghost peaks appearing in the chromatogram Contamination in the mobile phase, injection solvent, or carryover from a previous injection.Run blank injections to identify the source of contamination. Use fresh, high-purity solvents. Implement a robust needle wash protocol in the autosampler method.
Gradual increase in backpressure Contaminants from the sample accumulating on the column frit or head of the column.Use guard columns to protect the analytical column. Ensure adequate sample clean-up. If backpressure is high, try back-flushing the column (if permitted by the manufacturer).

Experimental Protocols

Below are examples of LC gradient conditions that have been successfully used for the separation of Alternaria toxins.

Example 1: UPLC-MS/MS Method for 17 Alternaria Toxins
  • LC System: High-performance liquid chromatography system (UltiMate3000)

  • Column: Supelco Ascentis Express C18 (2.7 μm, 10 cm × 2.1 mm) with a Phenomenex SecurityGuard™ precolumn (C18, 2 mm)

  • Mobile Phase:

    • Eluent A: 5 mM Ammonium Acetate in water, pH 8.7

    • Eluent B: Methanol

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

Time (min)% Eluent A% Eluent B
0.0955
1.0955
10.0595
12.0595
12.1955
15.0955
Example 2: LC-MS/MS Method for AOH, AME, and TEN
  • Mobile Phase:

    • Phase A: Methanol (1% formic acid and 5 mM ammonium formate)

    • Phase B: Water (1% formic acid and 5 mM ammonium formate)

  • Flow Rate: Variable (see table)

  • Gradient Program:

Time (min)% Phase AFlow Rate (mL/min)
0.0 - 2.0100.25
2.0 - 5.010 -> 800.25
5.0 - 6.0800.25
6.0 - 8.080 -> 900.25
8.0 - 14.0900.25
14.0 - 17.090 -> 1000.25
17.0 - 18.01000.35
18.0 - 21.0100 -> 500.40
Example 3: UPLC-MS/MS Method for Multiple Mycotoxins including Alternaria Toxins
  • Column: Waters BEH C18 (1.7 µm, 2.1 × 100 mm)

  • Mobile Phase:

    • Mobile Phase A: Methanol

    • Mobile Phase B: 0.15 mmol/L of (NH4)2CO3 in water

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 40 °C

  • Gradient Program:

Time (min)% Mobile Phase A
0.05
6.095
8.05
10.05

Visualizations

Workflow for LC Method Optimization

workflow cluster_prep Preparation cluster_dev Development & Optimization cluster_val Validation A Define Target Analytes (e.g., AOH, AME, TeA) B Select Appropriate Column (e.g., C18) A->B C Prepare Mobile Phases (Aqueous & Organic) B->C D Initial Gradient Scouting C->D E Evaluate Peak Shape (Especially for TeA) D->E F Adjust Mobile Phase pH (alkaline for TeA) E->F Poor TeA Peak Shape G Optimize Gradient Slope for Resolution E->G Good TeA Peak Shape F->G H Check for Co-elution G->H H->G Co-elution found I Assess Matrix Effects H->I No Co-elution J Finalize Method I->J

Caption: A typical workflow for developing and optimizing an LC gradient method for Alternaria toxins.

Troubleshooting Logic for Poor Peak Shape

troubleshooting Start Problem: Poor Peak Shape (e.g., Tailing, Broadening) CheckTeA Is TeA the primary issue? Start->CheckTeA CheckpH Is mobile phase pH < 7? CheckTeA->CheckpH Yes GeneralIssues Consider other causes: - Column degradation - Sample solvent mismatch - Extra-column volume CheckTeA->GeneralIssues No IncreasepH Action: Increase mobile phase pH to > 8 CheckpH->IncreasepH Yes CheckpH->GeneralIssues No Solution Resolution: Improved Peak Shape IncreasepH->Solution GeneralIssues->Solution

Caption: A decision tree for troubleshooting poor peak shapes in Alternaria toxin analysis.

References

Technical Support Center: Troubleshooting Poor Peak Shape for Tentoxin-d3 in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor peak shape for Tentoxin-d3 in High-Performance Liquid Chromatography (HPLC) analysis. The following sections offer systematic approaches to diagnosing and resolving common chromatographic issues such as peak tailing, fronting, and splitting.

Frequently Asked Questions (FAQs) about Poor Peak Shape

Q1: What is peak tailing and what are its common causes?

A1: Peak tailing is the phenomenon where a peak appears asymmetrical, with a trailing edge that is longer than the leading edge.[1] This distortion can compromise the accuracy of peak integration and reduce resolution from nearby peaks.[1] Common causes include secondary chemical interactions between the analyte and the stationary phase (such as silanol interactions with basic compounds), column contamination or degradation, mismatched pH between the mobile phase and analyte pKa, and issues with the HPLC system like extra-column volume.[2][3]

Q2: What is peak fronting and why does it happen?

A2: Peak fronting is an asymmetry where the peak's leading edge is less steep than its trailing edge.[4] This issue often points to a problem with the analytical column or the sample itself. The most frequent causes are column overloading (injecting too much sample mass or volume), a mismatch between the sample solvent and the mobile phase (the sample solvent being significantly stronger), or physical problems with the column, such as a void or collapsed bed at the inlet.

Q3: What causes a peak to split into two or more smaller peaks?

A3: Peak splitting occurs when a single analyte peak appears as two or more closely spaced peaks. If all peaks in the chromatogram are split, the issue is likely related to the system hardware before the column, such as a partially blocked column inlet frit or a void in the column packing. If only a single peak is splitting, the cause is more likely chemical or method-related. This can include the use of a sample solvent that is too strong or incompatible with the mobile phase, co-elution with an interfering compound, or on-column degradation or isomerization of the analyte.

Q4: How does the sample solvent affect peak shape?

A4: The sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is stronger (has a higher elution strength) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to peak distortion, particularly fronting. Conversely, dissolving the sample in a solvent weaker than the mobile phase can help focus the analyte at the head of the column, resulting in sharper peaks. Whenever possible, the sample should be dissolved in the initial mobile phase.

Q5: Can the HPLC column itself be the cause of poor peak shapes?

A5: Yes, the column is a primary source of peak shape problems. Physical issues like a partially blocked inlet frit, a void at the head of the column, or a collapsed or cracked packed bed can cause peak splitting and distortion for all analytes. Chemical issues are also common; for example, degradation of the stationary phase can expose active sites like silanol groups, which cause peak tailing for basic compounds. Contamination from previous samples can also create active sites that lead to poor peak shapes.

Troubleshooting Guide 1: My this compound Peak is Tailing

Peak tailing is a common issue that can affect quantification and resolution. This guide provides a systematic approach to identifying and resolving the root cause.

Is the peak tailing issue specific to this compound or are all peaks tailing?

  • Specific to this compound: This suggests a chemical interaction between the analyte and the stationary phase.

  • All peaks are tailing: This points to a physical or system-wide problem.

Troubleshooting Workflow for Peak Tailing

G Start Problem: Peak Tailing Observed Q1 Are all peaks tailing? Start->Q1 Cause_Chem Likely Cause: Chemical Interactions Q1->Cause_Chem No, only this compound Cause_Phys Likely Cause: Physical/System Issue Q1->Cause_Phys Yes Sol_Silanol Secondary Silanol Interactions Cause_Chem->Sol_Silanol Sol_pH Mobile Phase pH near pKa Cause_Chem->Sol_pH Sol_Metal Metal Chelation Cause_Chem->Sol_Metal Sol_Frit Contaminated Column/Frit Cause_Phys->Sol_Frit Sol_DeadVol Extra-Column Volume Cause_Phys->Sol_DeadVol Sol_Overload Mass Overload Cause_Phys->Sol_Overload Action_pH Action: Lower mobile phase pH (e.g., add 0.1% formic acid) or use a highly end-capped column. Sol_Silanol->Action_pH Action_Buffer Action: Adjust pH away from pKa. Increase buffer strength (10-50 mM). Sol_pH->Action_Buffer Action_EDTA Action: Add a metal chelator like EDTA to the mobile phase. Sol_Metal->Action_EDTA Action_Flush Action: Flush column with strong solvent. If unresolved, replace column. Sol_Frit->Action_Flush Action_Tubing Action: Use shorter, narrower ID tubing. Check fittings for dead volume. Sol_DeadVol->Action_Tubing Action_Dilute Action: Reduce injection volume or sample concentration. Sol_Overload->Action_Dilute

Caption: Troubleshooting workflow for HPLC peak tailing.

Data Presentation: Common Causes and Solutions for Peak Tailing

Potential Cause Description Recommended Solution(s) Citation(s)
Secondary Interactions Residual silanol groups on the silica-based column packing interact with basic analytes, causing tailing. Lower the mobile phase pH to protonate silanols (e.g., pH 2-3). Use a highly end-capped or polar-embedded column. Add a basic modifier like triethylamine (TEA) to the mobile phase.
Incorrect Mobile Phase pH If the mobile phase pH is close to the analyte's pKa, a mixed ionic state exists, leading to tailing. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Ensure adequate buffer capacity (10-50 mM).
Column Overload Injecting too much analyte mass saturates the stationary phase. Reduce the injection volume or dilute the sample.
Column Contamination/Degradation Contaminants from samples can build up on the column inlet or frit, creating active sites. The stationary phase can also degrade over time. Flush the column with a strong solvent. If the problem persists, replace the guard column and/or the analytical column.
Extra-Column Effects Excessive volume from long or wide tubing, or poorly made connections between the injector, column, and detector. Use shorter tubing with a smaller internal diameter (e.g., 0.12 mm). Ensure all fittings are properly seated to minimize dead volume.

| Metal Contamination | Metal impurities in the silica packing or from system components can chelate with certain analytes. | Add a metal chelator (e.g., EDTA) to the mobile phase. Use columns made with high-purity silica. | |

Troubleshooting Guide 2: My this compound Peak is Fronting

Peak fronting is often a sign of overload or solvent mismatch. Use this guide to diagnose the issue.

Is the peak fronting issue specific to this compound or are all peaks fronting?

  • Specific to this compound: This often points to a sample overload or a pH mismatch specific to the analyte.

  • All peaks are fronting: This suggests a more general problem like a column void or a system-wide solvent mismatch.

Troubleshooting Workflow for Peak Fronting

G Start Problem: Peak Fronting Observed Q1 Are all peaks fronting? Start->Q1 Cause_Sample Likely Cause: Sample or Method Issue Q1->Cause_Sample No, only this compound or early peaks Cause_Column Likely Cause: Column Physical Issue Q1->Cause_Column Yes Sol_Overload Sample Overload Cause_Sample->Sol_Overload Sol_Solvent Incompatible Sample Solvent Cause_Sample->Sol_Solvent Sol_pH pH Mismatch Cause_Sample->Sol_pH Sol_Void Column Void / Bed Collapse Cause_Column->Sol_Void Sol_Packing Poor Column Packing Cause_Column->Sol_Packing Action_Dilute Action: Reduce injection volume or sample concentration. Sol_Overload->Action_Dilute Action_Solvent Action: Dissolve sample in initial mobile phase or a weaker solvent. Sol_Solvent->Action_Solvent Action_pH Action: Ensure sample solvent pH matches mobile phase pH. Sol_pH->Action_pH Action_Replace Action: Replace the column. Sol_Void->Action_Replace Sol_Packing->Action_Replace

Caption: Troubleshooting workflow for HPLC peak fronting.

Data Presentation: Common Causes and Solutions for Peak Fronting

Potential Cause Description Recommended Solution(s) Citation(s)
Column Overload Injecting too high a concentration or volume of the sample overwhelms the stationary phase's capacity. Reduce the sample concentration by diluting it. Reduce the injection volume. Use a column with a higher loading capacity (e.g., wider diameter).
Sample Solvent Incompatibility The sample is dissolved in a solvent that is significantly stronger than the mobile phase, causing the analyte to elute prematurely and unevenly. Dissolve the sample in the initial mobile phase composition. If not possible, use the weakest solvent that maintains analyte solubility.
Column Void or Bed Collapse Physical degradation of the column packing creates a void at the inlet, leading to a distorted flow path. Replace the column. To prevent recurrence, operate within the column's recommended pressure and pH limits.

| pH or Temperature Variations | A mismatch in pH between the sample solvent and mobile phase can alter the analyte's ionization state. Low column temperature can sometimes contribute to fronting. | Ensure the sample solvent pH matches the mobile phase. Consider increasing the column temperature to improve kinetics. | |

Troubleshooting Guide 3: My this compound Peak is Split

Split peaks can be caused by hardware issues, sample preparation, or chromatography conditions.

Is the peak splitting observed for all peaks or just the this compound peak?

  • All peaks are split: This strongly indicates a physical problem before or at the very beginning of the column.

  • Only the this compound peak is split: This points to a chemical or method-related issue specific to the analyte.

Troubleshooting Workflow for Peak Splitting

G Start Problem: Peak Splitting Observed Q1 Are all peaks split? Start->Q1 Cause_Hardware Likely Cause: Hardware/Column Issue Q1->Cause_Hardware Yes Cause_Method Likely Cause: Method/Sample Issue Q1->Cause_Method No Sol_Frit Partially Blocked Inlet Frit Cause_Hardware->Sol_Frit Sol_Void Column Void / Channeling Cause_Hardware->Sol_Void Sol_Solvent Incompatible Sample Solvent Cause_Method->Sol_Solvent Sol_Coelution Co-eluting Interference Cause_Method->Sol_Coelution Sol_Degrade Analyte Instability Cause_Method->Sol_Degrade Action_Flush Action: Reverse-flush the column. Replace frit or column if necessary. Sol_Frit->Action_Flush Action_Replace Action: Replace the column. Sol_Void->Action_Replace Action_Solvent Action: Dissolve sample in mobile phase. Sol_Solvent->Action_Solvent Action_Method Action: Adjust mobile phase/gradient to improve resolution. Check sample purity. Sol_Coelution->Action_Method Action_Sample Action: Investigate on-column degradation. Prepare fresh sample. Sol_Degrade->Action_Sample

Caption: Troubleshooting workflow for HPLC peak splitting.

Data Presentation: Common Causes and Solutions for Peak Splitting

Potential Cause Description Recommended Solution(s) Citation(s)
Blocked Inlet Frit Particulate matter from the sample or system blocks part of the column inlet frit, creating two different flow paths onto the column. Affects all peaks. Use in-line filters and guard columns. Filter all samples before injection. Try reverse-flushing the column; if that fails, replace the frit or the column.
Column Void / Channeling A void or channel forms in the stationary phase packing at the column inlet, causing the sample to be distributed unevenly. Affects all peaks. Replace the column. Ensure proper column handling and avoid sudden pressure shocks.
Sample Solvent Incompatibility The sample solvent is much stronger than the mobile phase, causing poor sample introduction. This typically affects only the analyte of interest. Dissolve the sample in the mobile phase.
Co-elution An impurity or related compound is eluting very close to the this compound peak, appearing as a shoulder or a split peak. Inject a smaller sample volume; if two distinct peaks appear, improve the separation by adjusting the mobile phase composition, gradient, or temperature.

| Analyte Instability | The analyte may be degrading, aggregating, or existing in different charge states under the analytical conditions. | Check sample stability and prepare fresh standards. Adjust mobile phase pH to ensure a single ionic state. | |

Experimental Protocols

Protocol 1: General Column Conditioning for Reversed-Phase Analysis

Proper column conditioning is crucial for achieving consistent and symmetrical peak shapes.

  • Initial Flush: Before initial use, flush a new column with 100% HPLC-grade acetonitrile or methanol for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column). This removes any preservatives or contaminants.

  • Mobile Phase Introduction: Gradually introduce the mobile phase. If using a buffered mobile phase, start with a high organic composition (e.g., 90% organic) and slowly decrease to the initial conditions of your method to avoid buffer precipitation.

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 20-30 column volumes. For a 150 x 4.6 mm column, this is approximately 30-50 mL. Continue flushing until a stable, flat baseline is observed.

  • System Suitability: Before analyzing samples, inject a standard solution multiple times to confirm that retention time, peak area, and peak shape (e.g., tailing factor) are stable and reproducible.

Protocol 2: Example Sample Preparation for Mycotoxins (QuEChERS-based)

Since Tentoxin is a mycotoxin, a relevant sample preparation protocol is essential to minimize matrix effects that can cause poor peak shape. This is a generalized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for a grain matrix.

  • Sample Homogenization: Weigh 5 g of the homogenized grain sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of water, vortex briefly, and allow the sample to hydrate for at least 15 minutes.

  • Extraction: Add 10 mL of acetonitrile containing 1-2% formic acid. Shake or vortex the tube vigorously for 15 minutes to extract the mycotoxins.

  • Salting Out (Partitioning): Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride). Vortex for 1 minute to induce phase separation.

  • Centrifugation: Centrifuge the sample for 5 minutes at ≥ 3000 g.

  • Dispersive SPE (dSPE) Cleanup: Transfer a portion of the supernatant (acetonitrile layer) to a dSPE tube containing a cleanup sorbent (e.g., C18 and PSA) to remove interfering matrix components like lipids and organic acids. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the dSPE tube for 5 minutes at ≥ 3000 g.

  • Final Preparation: Transfer the purified supernatant. For reversed-phase HPLC, it may be necessary to evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute it in the initial mobile phase to ensure good peak shape.

  • Filtration: Filter the final extract through a 0.2 µm syringe filter directly into an autosampler vial.

References

Technical Support Center: Minimizing Ion Suppression for Tentoxin-d3 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression when analyzing Tentoxin-d3 using Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guides

This section provides step-by-step guidance to address common issues related to ion suppression of this compound.

Issue 1: Low Signal Intensity or Poor Sensitivity for this compound

If you are observing a lower-than-expected signal for this compound, ion suppression is a likely cause. Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte, leading to a decreased signal.[1][2][3]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Signal Intensity start Start: Low this compound Signal q1 Is an internal standard (IS) being used? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the IS signal also suppressed? a1_yes->q2 s1 Implement a stable isotope-labeled IS like this compound. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Indicates significant matrix effects. Proceed to sample preparation optimization. a2_yes->s2 s3 Possible issue with IS concentration or stability. Verify IS solution. a2_no->s3 q3 Has a post-column infusion experiment been performed? s2->q3 s3->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Does the this compound peak elute in a suppression zone? a3_yes->q4 s4 Perform post-column infusion to identify suppression zones. See Protocol 1. a3_no->s4 s4->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No s5 Optimize chromatography to shift retention time. See Chromatography FAQ. a4_yes->s5 s6 Investigate other sources of low signal (e.g., instrument parameters, sample degradation). a4_no->s6 end End: Signal Improved s5->end s6->end

Caption: Troubleshooting workflow for low this compound signal intensity.

Issue 2: Poor Reproducibility and Accuracy in Quantitative Analysis

Inconsistent and inaccurate results are often symptoms of variable matrix effects between samples.

Troubleshooting Workflow:

G cluster_1 Improving Reproducibility and Accuracy start Start: Poor Reproducibility/Accuracy q1 Are you using a stable isotope-labeled internal standard (SIL-IS) like this compound? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is your sample cleanup method effective? a1_yes->q2 s1 Strongly recommend using a SIL-IS to compensate for matrix effects. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Have you optimized chromatographic separation? a2_yes->q3 s2 Evaluate different sample preparation techniques (SPE, LLE). See Protocol 2. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are your ESI source parameters optimized? a3_yes->q4 s3 Modify gradient, mobile phase, or column to separate this compound from interferences. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end End: Improved Reproducibility a4_yes->end s4 Optimize gas flows, temperature, and voltages to enhance this compound signal. a4_no->s4 s4->end

Caption: Workflow for improving analytical reproducibility and accuracy.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, in the ESI source.[1][2] This occurs due to the presence of co-eluting compounds from the sample matrix that compete for ionization or alter the physical properties of the ESI droplets. The consequence is a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.

Q2: How can I determine if ion suppression is the cause of my low this compound signal?

A common and effective method to diagnose ion suppression is the post-column infusion experiment . This involves infusing a standard solution of this compound at a constant rate into the mass spectrometer while injecting a blank matrix extract onto the LC column. A drop in the baseline signal of this compound at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.

Q3: What are the most effective strategies to minimize ion suppression for this compound?

A multi-faceted approach is often the most effective:

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound itself serves as an excellent internal standard for the unlabeled Tentoxin. SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate correction during quantification.

  • Effective Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.

    • Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples and can significantly reduce ion suppression.

    • Liquid-Liquid Extraction (LLE): Can be optimized by adjusting pH and using different organic solvents to selectively extract Tentoxin.

    • Immunoaffinity Chromatography (IAC): Offers high specificity by using antibodies to bind the mycotoxin, resulting in very clean extracts.

  • Chromatographic Optimization: Modifying the LC method can separate this compound from interfering compounds.

    • Adjusting the mobile phase composition and gradient profile.

    • Using a column with a different stationary phase to alter selectivity.

  • Optimization of ESI Source Parameters: Fine-tuning the ion source settings can improve the signal for this compound. This includes optimizing the nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage.

Q4: Can changing the mobile phase additives help reduce ion suppression?

Yes, mobile phase additives can influence ionization efficiency. For mycotoxin analysis, volatile buffers like ammonium formate or ammonium acetate are often used to enhance spray stability and ionization. However, the concentration of these additives should be optimized, as high concentrations can sometimes lead to ion suppression. For example, formic acid can sometimes suppress the signal of certain mycotoxins.

Q5: Should I consider a different ionization technique if ion suppression in ESI is persistent?

If ion suppression remains a significant issue with ESI, Atmospheric Pressure Chemical Ionization (APCI) could be a viable alternative. APCI is generally less susceptible to ion suppression than ESI because it involves gas-phase ionization. However, the suitability of APCI depends on the physicochemical properties of Tentoxin.

Quantitative Data Summary

The following tables summarize the impact of different strategies on reducing ion suppression, based on findings from various studies on mycotoxin analysis.

Table 1: Effect of Sample Preparation Technique on Analyte Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (PPT)85 ± 10-50 to -70
Liquid-Liquid Extraction (LLE)70 ± 15-20 to -40
Solid-Phase Extraction (SPE)92 ± 8-10 to -30
Immunoaffinity Chromatography (IAC)> 90< -10

Matrix Effect (%) is calculated as ((Peak area in matrix) / (Peak area in solvent) - 1) * 100. A negative value indicates ion suppression.

Table 2: Impact of Internal Standard Correction on Accuracy

AnalyteMatrixRecovery without IS (%)Recovery with SIL-IS (%)Reference
DeoxynivalenolWheat29 ± 695 ± 3
DeoxynivalenolMaize37 ± 599 ± 3

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol helps to identify regions of ion suppression in your chromatogram.

  • Prepare a standard solution of this compound in the mobile phase at a concentration that provides a stable, mid-range signal.

  • Infuse the standard solution directly into the mass spectrometer's ESI source at a constant flow rate (e.g., 10 µL/min) using a syringe pump connected via a T-piece between the LC column and the MS inlet.

  • Equilibrate the LC system with the mobile phase until a stable baseline signal for this compound is observed.

  • Inject a blank matrix extract (a sample processed through your entire sample preparation procedure but without the analyte) onto the LC column.

  • Monitor the this compound signal. A decrease in the signal intensity at specific retention times indicates the presence of co-eluting matrix components causing ion suppression.

Protocol 2: Generic Solid-Phase Extraction (SPE) for Mycotoxin Cleanup

This protocol provides a general workflow for SPE. The specific sorbent, wash, and elution solvents should be optimized for this compound and the specific sample matrix.

  • Sample Pre-treatment: Extract the sample with a suitable solvent mixture, such as acetonitrile/water. Centrifuge and collect the supernatant.

  • Conditioning: Condition the SPE cartridge (e.g., a C18 or mixed-mode sorbent) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or mobile phase).

  • Loading: Load the sample extract onto the conditioned SPE cartridge at a slow, constant flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences while retaining this compound.

  • Elution: Elute this compound from the cartridge using a suitable organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for injection into the LC-MS system.

Logical Diagram for Method Development to Minimize Ion Suppression

G cluster_2 Method Development Strategy start Start: New Assay for this compound step1 1. Select SIL-IS (this compound) start->step1 step2 2. Develop Initial LC Method (Column, Mobile Phase) step1->step2 step3 3. Evaluate Sample Preparation (PPT, LLE, SPE) step2->step3 step4 4. Assess Matrix Effects (Post-column infusion) step3->step4 decision1 Significant Suppression? step4->decision1 step5a 5a. Refine Sample Prep (More selective SPE) decision1->step5a Yes step6 6. Optimize MS Parameters (Source settings) decision1->step6 No step5b 5b. Optimize Chromatography (Gradient, new column) step5a->step5b step5b->step6 step7 7. Method Validation step6->step7 end End: Robust Method step7->end

Caption: A logical workflow for developing a robust LC-ESI-MS method for this compound.

References

Technical Support Center: Tentoxin-d3 Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Tentoxin-d3 in various organic solvents for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of this compound?

A1: For long-term storage, acetonitrile and methanol are commonly used solvents. Stock solutions of Alternaria toxins (the class to which Tentoxin belongs) in methanol at a concentration of 100 µg/mL have been shown to be stable for at least one year when stored at -20°C.[1] Acetonitrile is also considered a suitable solvent for the long-term storage of Alternaria toxins.[2]

Q2: How should I store my this compound solutions?

A2: this compound solutions should be stored at low temperatures, protected from light. The recommended storage temperature is -20°C for long-term storage.[1] For short-term storage, 4°C may be acceptable, but stability should be verified. Always use amber vials or wrap vials in aluminum foil to prevent photodegradation.

Q3: Can I use DMSO or ethanol to dissolve this compound?

A3: While this compound may be soluble in DMSO and ethanol, there is limited specific data available on its long-term stability in these solvents. If you need to use solvents other than acetonitrile or methanol, it is highly recommended to perform a stability study under your specific experimental conditions.

Q4: Is this compound stable to freeze-thaw cycles?

A4: While specific data on this compound is not available, it is a general best practice to minimize freeze-thaw cycles for any analytical standard. Aliquoting the stock solution into smaller, single-use volumes is recommended to maintain its integrity.

Q5: What are the signs of this compound degradation?

A5: Degradation of this compound can be observed as a decrease in the peak area or height of the analyte in your chromatogram (e.g., from an LC-MS/MS analysis) over time. The appearance of new, unexpected peaks in the chromatogram may also indicate the formation of degradation products.

Data on this compound Stability

SolventStorage TemperatureStability (up to 1 year)Notes
Acetonitrile -20°CStableGenerally considered a good solvent for long-term storage of Alternaria toxins.[2]
Methanol -20°CStableStock solutions of Alternaria toxins have been shown to be stable for at least one year at -20°C.[1] However, for some other mycotoxins, long-term storage in methanol at room temperature has been associated with transesterification.
DMSO -20°CData not availableIt is recommended to perform a stability study for your specific application.
Ethanol -20°CData not availableIt is recommended to perform a stability study for your specific application.

Experimental Protocol: Stability Testing of this compound in an Organic Solvent

This protocol outlines a general procedure for assessing the stability of this compound in a selected organic solvent using LC-MS/MS.

Objective: To determine the stability of this compound in a specific organic solvent over a defined period under controlled storage conditions.

Materials:

  • This compound standard

  • High-purity organic solvent (e.g., acetonitrile, methanol)

  • Volumetric flasks and pipettes

  • Amber glass autosampler vials

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

    • Ensure the standard is fully dissolved.

  • Preparation of Working Solutions:

    • From the stock solution, prepare several aliquots of a working solution at a concentration suitable for your analytical method (e.g., 1 µg/mL).

    • Use amber glass vials to minimize light exposure.

  • Storage Conditions:

    • Store the vials under the desired conditions. It is recommended to test at a minimum of two temperatures:

      • Recommended storage temperature (e.g., -20°C)

      • Accelerated degradation temperature (e.g., 4°C or room temperature)

    • Include a set of samples to be exposed to ambient light and another set protected from light.

  • Time Points for Analysis:

    • Define the time points for analysis. A typical stability study may include:

      • Time 0 (initial analysis)

      • 1 week

      • 1 month

      • 3 months

      • 6 months

      • 1 year

  • Analytical Method:

    • Use a validated LC-MS/MS method for the quantification of this compound.

    • At each time point, retrieve one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature before analysis.

    • Analyze the sample and a freshly prepared standard of the same concentration (as a control).

  • Data Analysis:

    • Calculate the concentration of this compound in the stored samples based on the calibration curve from the freshly prepared standards.

    • Express the stability as the percentage of the initial concentration remaining at each time point.

    • A common acceptance criterion for stability is that the concentration should not deviate by more than 10-15% from the initial concentration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Decreased signal intensity of this compound over time 1. Degradation: The compound may be degrading due to improper storage (temperature, light exposure).2. Solvent Evaporation: The solvent may have evaporated from the vial, leading to a more concentrated solution and inaccurate dilutions.3. Adsorption: The compound may be adsorbing to the surface of the storage container.1. Ensure storage at -20°C or lower in amber vials or vials protected from light.2. Use high-quality vials with secure caps. Parafilm can be used for extra sealing during long-term storage.3. Consider using silanized glass vials to reduce adsorption.
Appearance of unknown peaks in the chromatogram 1. Degradation Products: New peaks may represent degradation products of this compound.2. Solvent Contamination: The solvent may be contaminated or may have degraded over time.1. If possible, use mass spectrometry to identify the unknown peaks and confirm if they are related to this compound.2. Always use high-purity, LC-MS grade solvents. Prepare fresh solutions if solvent contamination is suspected.
Inconsistent results between aliquots 1. Incomplete Dissolution: The initial stock solution may not have been fully dissolved.2. Inaccurate Pipetting: Errors in preparing dilutions can lead to variability.3. Differential Degradation: Some aliquots may have been exposed to different conditions (e.g., one was left on the benchtop for longer).1. Ensure complete dissolution of the standard by vortexing and/or sonication when preparing the stock solution.2. Use calibrated pipettes and proper pipetting techniques.3. Handle all aliquots consistently and minimize their time at room temperature.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing prep_stock Prepare Stock Solution (e.g., 100 µg/mL in chosen solvent) prep_work Prepare Working Aliquots (e.g., 1 µg/mL in amber vials) prep_stock->prep_work storage Store Aliquots under Defined Conditions (-20°C, 4°C, RT, light/dark) prep_work->storage analysis Analyze at Predetermined Time Points (T=0, 1wk, 1mo, etc.) storage->analysis lcms LC-MS/MS Analysis analysis->lcms data_analysis Data Analysis (% Recovery vs. T=0) lcms->data_analysis conclusion Determine Stability and Shelf-Life data_analysis->conclusion

Caption: Workflow for assessing this compound stability.

troubleshooting_guide Troubleshooting Guide for Inconsistent this compound Results start Inconsistent Results (Low Signal or Extra Peaks) check_storage Check Storage Conditions (Temp, Light, Vial Seal) start->check_storage check_prep Review Solution Preparation (Dissolution, Pipetting) start->check_prep check_solvent Verify Solvent Quality (Purity, Age) start->check_solvent improper_storage Action: Store at -20°C in dark, sealed vials. Prepare fresh stock. check_storage->improper_storage Issue Found prep_error Action: Prepare new stock, ensuring complete dissolution and using calibrated pipettes. check_prep->prep_error Issue Found solvent_issue Action: Use fresh, high-purity solvent. Prepare new stock. check_solvent->solvent_issue Issue Found

Caption: Decision tree for troubleshooting this compound instability.

References

Technical Support Center: Simultaneous Analysis of Multiple Mycotoxins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the simultaneous analysis of multiple mycotoxins, primarily using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during multi-mycotoxin analysis, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing poor peak shapes (e.g., fronting, tailing, or splitting) for some or all of mycotoxins?

Answer: Poor peak shapes can arise from several factors related to the sample, chromatography, or mass spectrometry.

  • Sample Preparation:

    • Cause: Incomplete filtration of the sample extract can lead to particulates clogging the column.

    • Solution: Ensure all extracts are filtered through a 0.22 µm filter before injection.

    • Cause: High concentrations of matrix components co-eluting with the analytes.

    • Solution: Optimize the clean-up procedure. Techniques like Solid Phase Extraction (SPE) or the use of immunoaffinity columns can help remove interfering substances.[1][2] For complex matrices, a "dilute and shoot" approach, where the extract is diluted before injection, can also mitigate this issue.[3][4]

  • Chromatography:

    • Cause: The analytical column may be degraded or contaminated.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

    • Cause: Inappropriate mobile phase composition or gradient.

    • Solution: Re-evaluate the mobile phase pH and organic solvent composition. Ensure the gradient is optimized for the separation of all target mycotoxins.

    • Cause: Mismatch between the sample solvent and the initial mobile phase.

    • Solution: The sample should be reconstituted in a solvent with a similar or weaker elution strength than the initial mobile phase to ensure proper focusing of the analytes at the head of the column.

Question: I am experiencing significant signal suppression or enhancement for my target mycotoxins. How can I address these matrix effects?

Answer: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples and are caused by co-eluting matrix components that affect the ionization efficiency of the target analytes.[5]

  • Identification and Assessment:

    • To quantify the extent of matrix effects, compare the peak area of a mycotoxin standard in a clean solvent to the peak area of the same standard spiked into a blank matrix extract. A value below 100% indicates suppression, while a value above 100% indicates enhancement.

  • Mitigation Strategies:

    • Dilution of the Extract: The "dilute and shoot" method is a simple and effective way to reduce matrix effects. By diluting the sample extract, the concentration of interfering matrix components is lowered.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target mycotoxins. This helps to compensate for signal suppression or enhancement as the standards and samples will be similarly affected.

    • Stable Isotope-Labeled Internal Standards (SIL-IS): This is often the most effective approach. A known concentration of a SIL-IS for each analyte is added to the sample before extraction. Since the SIL-IS has the same chemical and physical properties as the native analyte, it will be affected by the matrix in the same way, allowing for accurate correction of the signal.

    • Optimized Sample Clean-up: Employing clean-up techniques such as Solid Phase Extraction (SPE) or immunoaffinity columns can selectively remove matrix components that cause interference.

Question: My recovery rates for certain mycotoxins are consistently low. What are the possible reasons and solutions?

Answer: Low recovery indicates that a portion of the analyte is being lost during the sample preparation process.

  • Extraction Efficiency:

    • Cause: The extraction solvent may not be optimal for all target mycotoxins, especially when dealing with analytes of varying polarities.

    • Solution: Experiment with different solvent mixtures. A common starting point for multi-mycotoxin extraction is an acetonitrile/water mixture with a small percentage of an acid like formic acid or acetic acid to improve the extraction of certain mycotoxins.

    • Cause: Insufficient extraction time or agitation.

    • Solution: Increase the shaking or vortexing time to ensure thorough extraction.

  • Clean-up Step:

    • Cause: The analyte of interest may be co-eluting with interfering substances that are removed during the clean-up step, or the analyte itself may be retained by the clean-up sorbent.

    • Solution: If using SPE, ensure the sorbent type, conditioning, loading, washing, and elution steps are optimized for all target mycotoxins. If using immunoaffinity columns, check the specificity and capacity of the column.

  • Analyte Stability:

    • Cause: Some mycotoxins may be sensitive to light, temperature, or pH.

    • Solution: Protect samples from light, store them at appropriate temperatures, and control the pH during extraction and storage.

Question: I am observing carryover of some mycotoxins in my blank injections after running a high-concentration sample. How can I minimize this?

Answer: Carryover can lead to false-positive results in subsequent analyses.

  • Injector and System Contamination:

    • Cause: Adsorption of analytes to surfaces in the autosampler needle, injection valve, or transfer tubing.

    • Solution: Optimize the needle wash procedure in the autosampler method. Use a strong wash solvent and consider multiple wash cycles. Some systems offer a multi-rinse mode which can be beneficial.

    • Cause: Contamination of the analytical column.

    • Solution: Implement a thorough column wash with a strong solvent at the end of each analytical sequence.

  • LC-MS/MS System:

    • Cause: Contamination of the ion source.

    • Solution: Regularly clean the ion source components as recommended by the instrument manufacturer.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended analytical technique for the simultaneous analysis of multiple mycotoxins?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for multi-mycotoxin analysis. It offers high sensitivity, selectivity, and the ability to identify and quantify a wide range of mycotoxins in a single run.

Q2: How do I choose the right extraction method for my samples?

A2: The choice of extraction method depends on the complexity of the sample matrix and the chemical diversity of the mycotoxins being analyzed.

  • For multi-mycotoxin methods, a generic solvent system like acetonitrile/water is often used.

  • The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis, has been successfully adapted for mycotoxin analysis in various matrices.

  • For very complex matrices, more extensive clean-up procedures like SPE or immunoaffinity columns may be necessary to reduce matrix effects.

Q3: What are "masked" mycotoxins and are they a concern for my analysis?

A3: Masked mycotoxins are modified forms of mycotoxins that are produced by the plant as a defense mechanism. They are often conjugated to polar molecules like glucose. These modified forms may not be detected by standard analytical methods but can be hydrolyzed back to their toxic parent form in the digestive tract of humans and animals. Therefore, it is important to consider methods that can also detect these masked forms.

Q4: What are the key validation parameters I need to assess for my multi-mycotoxin method?

A4: A thorough method validation should be performed according to guidelines such as those from SANCO. Key parameters to evaluate include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by spiking blank samples with known concentrations of mycotoxins.

  • Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Quantitative Data Summary

The following tables summarize typical performance data for multi-mycotoxin analysis using LC-MS/MS. Note that these values can vary significantly depending on the specific mycotoxin, matrix, and analytical method used.

Table 1: Typical Recovery Rates for Selected Mycotoxins in Cereal Matrix

MycotoxinRecovery (%)Reference
Aflatoxin B185 - 110
Ochratoxin A80 - 115
Deoxynivalenol75 - 110
Zearalenone80 - 110
Fumonisin B170 - 120
T-2 Toxin80 - 110
HT-2 Toxin80 - 110

Table 2: Typical Limits of Quantification (LOQ) for Selected Mycotoxins in Cereal Matrix

MycotoxinLOQ (µg/kg)Reference
Aflatoxin B10.1 - 1.0
Ochratoxin A0.5 - 5.0
Deoxynivalenol10 - 100
Zearalenone1 - 20
Fumonisin B110 - 100
T-2 Toxin1 - 10
HT-2 Toxin1 - 10

Experimental Protocols

Detailed Methodology: Generic "Dilute and Shoot" LC-MS/MS Method for Cereals

This protocol provides a general framework. Optimization will be required for specific applications.

  • Sample Homogenization:

    • Grind a representative portion of the cereal sample to a fine powder (e.g., using a high-speed blender).

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of an extraction solvent (e.g., acetonitrile/water/acetic acid, 79:20:1, v/v/v).

    • Vortex vigorously for 2 minutes.

    • Shake on a mechanical shaker for 60 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Dilution and Filtration:

    • Take a 1 mL aliquot of the supernatant and dilute it with 1 mL of water.

    • Vortex to mix.

    • Filter the diluted extract through a 0.22 µm syringe filter into an LC vial.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid and 5 mM ammonium formate (A) and methanol with 0.1% formic acid and 5 mM ammonium formate (B).

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in both positive and negative modes to cover a wide range of mycotoxins.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sampling Representative Sampling Homogenization Homogenization (Grinding) Sampling->Homogenization Extraction Extraction (e.g., Acetonitrile/Water) Homogenization->Extraction Cleanup Clean-up (Optional) (e.g., SPE, Dilution) Extraction->Cleanup Filtration Filtration (0.22 µm) Cleanup->Filtration LC_Separation LC Separation (Reversed-Phase) Filtration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for multi-mycotoxin analysis.

Troubleshooting_Logic Start Problem Encountered Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Low_Recovery Low Recovery? Poor_Peak_Shape->Low_Recovery No Sol_Column Check/Replace Column Poor_Peak_Shape->Sol_Column Yes Matrix_Effects Matrix Effects? Low_Recovery->Matrix_Effects No Sol_Extraction Optimize Extraction Solvent/Time Low_Recovery->Sol_Extraction Yes Sol_Dilution Dilute Sample Extract Matrix_Effects->Sol_Dilution Yes Sol_Mobile_Phase Optimize Mobile Phase Sol_Column->Sol_Mobile_Phase Sol_Sample_Prep Improve Sample Prep Sol_Mobile_Phase->Sol_Sample_Prep Sol_Cleanup Evaluate Clean-up Step Sol_Extraction->Sol_Cleanup Sol_Matrix_Matched Use Matrix-Matched Standards Sol_Dilution->Sol_Matrix_Matched Sol_IS Use Isotope-Labeled Internal Standards Sol_Matrix_Matched->Sol_IS

Caption: A logical troubleshooting workflow for common analytical issues.

References

Preventing Tentoxin-d3 contamination in the analytical laboratory

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing Tentoxin-d3 contamination in the analytical laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in the laboratory?

A1: this compound is the deuterated form of Tentoxin, a cyclic tetrapeptide mycotoxin produced by fungi of the Alternaria species.[1] In analytical laboratories, particularly those involved in drug development and metabolomics, this compound is often used as an internal standard for the quantification of the native Tentoxin. Cross-contamination can lead to inaccurate experimental results, including false positives and incorrect quantification of the analyte of interest.

Q2: What are the primary sources of this compound contamination in a laboratory setting?

A2: The primary sources of this compound contamination include:

  • Aerosolization: improper handling of stock solutions or dry powder can lead to the generation of aerosols that can contaminate surfaces, equipment, and other samples.

  • Cross-contamination from shared equipment: Use of contaminated pipettes, vials, syringes, or other lab equipment can transfer the mycotoxin between samples.

  • Improper waste disposal: Incorrect disposal of contaminated materials can lead to the spread of this compound within the laboratory environment.

  • Carryover in analytical instruments: Residual this compound in the LC-MS/MS system from a previous injection can lead to ghost peaks in subsequent analyses.[2]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is essential to wear appropriate PPE to prevent skin contact and inhalation. This includes:

  • A laboratory coat

  • Gloves (nitrile gloves are recommended)

  • Safety glasses or goggles

  • A face mask, especially when handling the powdered form to prevent inhalation.

Troubleshooting Guides

Issue 1: Unexpected this compound Peak in Blank Samples

Symptom: A peak corresponding to this compound is detected in a blank injection (e.g., solvent blank) during LC-MS/MS analysis.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Carryover from previous injection 1. Inject multiple solvent blanks to see if the peak intensity decreases. 2. If carryover is confirmed, clean the injection port, needle, and sample loop of the autosampler. 3. Use a stronger wash solution in the autosampler wash protocol. A typical wash solution could be a mixture of acetonitrile, isopropanol, and water.
Contaminated mobile phase 1. Prepare fresh mobile phase using high-purity solvents and additives. 2. If the problem persists, infuse the mobile phase components individually into the mass spectrometer to identify the source of contamination.[3]
Contaminated LC system 1. Flush the entire LC system, including the column, with a strong solvent like isopropanol. 2. If the column is suspected to be the source, replace it with a new one.
Issue 2: Inconsistent or Inaccurate Quantification of Tentoxin

Symptom: The quantification of Tentoxin in your samples is not reproducible, or the recovery of the this compound internal standard is highly variable.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Cross-contamination during sample preparation 1. Review your sample preparation workflow to identify potential sources of cross-contamination. 2. Use dedicated and properly cleaned labware for each sample. 3. Prepare a "process blank" (a sample with no analyte that goes through the entire sample preparation procedure) to check for contamination during the process.
Degradation of this compound stock solution 1. Prepare a fresh stock solution of this compound. 2. Store stock solutions in a dark, cool, and dry place to minimize degradation.
Matrix effects 1. Perform a matrix effect study by comparing the response of this compound in a pure solvent versus the sample matrix. 2. If significant matrix effects are observed, consider further sample cleanup using techniques like solid-phase extraction (SPE) or dilute-and-shoot.

Data on Tentoxin Stability

The stability of Tentoxin can be influenced by factors such as temperature and pH. The following tables summarize available data on the thermal stability of Tentoxin and the effect of pH on the production of other Alternaria toxins, which can provide insights into the stability of this compound.

Table 1: Thermal Stability of Tentoxin

Treatment TemperatureApproximate Reduction in Tentoxin LevelReference
100°C~10%[4][5]
121°C~20%
100°C followed by 121°C~50%

Table 2: Effect of pH on Alternaria Mycotoxin Production (as an indicator of potential stability)

pHEffect on Mycotoxin ProductionReference
3.5Significant degradation of Tenuazonic acid at 25°C and 40°C
4.0 - 4.5Optimal for mycotoxin production
> 5.5Significantly reduced mycotoxin production
8.0Mycotoxin production totally inhibited

Experimental Protocols

Protocol 1: Decontamination of a this compound Spill

This protocol outlines the steps for cleaning a minor spill of this compound in a solution.

  • Notification and Assessment:

    • Alert personnel in the immediate area of the spill.

    • Assess the extent of the spill and the materials involved.

  • Personal Protective Equipment (PPE):

    • Put on two pairs of nitrile gloves, a lab coat, and safety goggles.

  • Containment:

    • Cover the spill with absorbent pads or paper towels to prevent it from spreading.

  • Decontamination:

    • Prepare a fresh 10% bleach solution or use a commercially available mycotoxin decontamination solution.

    • Carefully wipe the spill area with paper towels soaked in the decontamination solution, working from the outside in.

    • For non-porous surfaces, a detergent/bleach wash has been shown to be effective in inactivating mycotoxins.

  • Disposal:

    • Place all contaminated materials (absorbent pads, paper towels, gloves) in a designated hazardous waste bag.

    • Seal the bag and dispose of it according to your institution's hazardous waste disposal procedures.

  • Final Cleaning:

    • Wipe the area again with 70% ethanol.

    • Remove and dispose of the outer pair of gloves.

    • Wash hands thoroughly with soap and water.

Protocol 2: Preventing Cross-Contamination During Sample Preparation
  • Designated Work Area:

    • Perform all handling of this compound standards and samples in a designated area, preferably within a chemical fume hood to minimize aerosol spread.

  • Dedicated Equipment:

    • Use dedicated pipettes, pipette tips, and vials for handling this compound standards to prevent cross-contamination of other samples.

  • Proper Pipetting Technique:

    • Use filtered pipette tips to prevent aerosols from entering the pipette barrel.

    • Change pipette tips between each sample and standard.

  • Sequential Workflow:

    • Prepare and handle standards and high-concentration samples after handling blanks and low-concentration samples to minimize the risk of carryover.

  • Regular Cleaning:

    • Clean the designated work area and all equipment with a 10% bleach solution followed by 70% ethanol before and after each use.

Visualizations

Contamination_Prevention_Workflow cluster_prep Preparation cluster_handling Sample & Standard Handling cluster_cleanup Cleanup & Disposal PPE Wear Appropriate PPE Designated_Area Work in Designated Area Clean_Surfaces Clean Work Surfaces Dedicated_Equipment Use Dedicated Equipment Clean_Surfaces->Dedicated_Equipment Proper_Pipetting Proper Pipetting Technique Workflow_Order Handle Blanks/QC Before Samples Decontaminate Decontaminate Surfaces & Equipment Workflow_Order->Decontaminate Waste_Disposal Proper Waste Disposal Remove_PPE Remove PPE Correctly

Caption: Experimental workflow for preventing this compound contamination.

Troubleshooting_Workflow Start Unexpected this compound Peak in Blank? Inject_Blanks Inject Multiple Solvent Blanks Start->Inject_Blanks Carryover Potential Carryover Contaminated_Mobile_Phase Contaminated Mobile Phase? Carryover->Contaminated_Mobile_Phase No Clean_Autosampler Clean Autosampler Carryover->Clean_Autosampler Yes Contaminated_System Contaminated LC System? Contaminated_Mobile_Phase->Contaminated_System No Prepare_Fresh_MP Prepare Fresh Mobile Phase Contaminated_Mobile_Phase->Prepare_Fresh_MP Yes Flush_System Flush LC System Contaminated_System->Flush_System Yes Inject_Blanks->Carryover Resolved Issue Resolved Clean_Autosampler->Resolved Prepare_Fresh_MP->Resolved Replace_Column Replace Column Flush_System->Replace_Column Replace_Column->Resolved

Caption: Troubleshooting guide for this compound contamination in LC-MS.

References

Validation & Comparative

Cross-Validation of Tentoxin-d3 with Other Mycotoxin Internal Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of mycotoxins in complex matrices is a critical challenge in food safety, environmental monitoring, and toxicological research. The use of internal standards is paramount to correct for matrix effects and variations during sample preparation and analysis. Among the various internal standards available, isotopically labeled analogs are considered the gold standard due to their similar chemical and physical properties to the target analytes. This guide provides an objective comparison of the performance of Tentoxin-d3 with other commonly used mycotoxin internal standards, supported by experimental data from various studies.

Quantitative Performance Comparison

Internal StandardAnalyte(s)MatrixRecovery (%)Precision (RSD %)Key Findings & Citations
This compound Tentoxin, Dihydrotentoxin, IsotentoxinPotato starch, tomato puree, white pepper powder98 - 115< 8.8 (inter-/intra-day)Demonstrates high accuracy and precision for Alternaria toxins.[1]
¹³C₁₇-Aflatoxin B1 Aflatoxin B1Smokeless Tobacco105 - 1115.5 - 9.4Effective in complex botanical matrices.
¹³C₂₀-Ochratoxin A Ochratoxin A, Ochratoxin BTraditional Chinese Medicines86.3 - 114.2≤ 13.1Minimizes matrix effects in complex herbal matrices.[2]
¹³C₁₅-Deoxynivalenol DeoxynivalenolMaize, Wheat95 - 99 (apparent recovery with IS)< 5Significantly improves accuracy by correcting for severe matrix effects (apparent recoveries without IS were 29-37%).[3]
¹³C-Labeled Mix 12 regulated mycotoxinsCorn, wheat, soybean, almond, oat cereal, peanut butter, red chili, black pepper80 - 120< 15A single immunoaffinity cleanup coupled with isotope dilution LC-MS/MS provides accurate quantification for a wide range of mycotoxins in diverse food matrices.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for mycotoxin analysis using internal standards.

Analysis of Alternaria Toxins using this compound

This method is adapted from a stable isotope dilution LC-MS/MS method for Tentoxin and its derivatives.[1]

  • Sample Preparation and Extraction:

    • Weigh 5 g of homogenized sample into a 50 mL polypropylene tube.

    • Add a known amount of this compound internal standard solution.

    • Add 20 mL of acetonitrile/water (80:20, v/v).

    • Extract by shaking for 60 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Take an aliquot of the supernatant for cleanup.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18-phenyl SPE column with 5 mL of methanol followed by 5 mL of water.

    • Load the sample extract.

    • Wash the column with 5 mL of water.

    • Elute the toxins with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1200 series or equivalent.

    • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.

    • Mobile Phase: Gradient elution with A: Water with 0.1% formic acid and B: Methanol with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Optimized for Tentoxin and this compound.

Multi-Mycotoxin Analysis using a Cocktail of ¹³C-Labeled Internal Standards

This protocol is a general representation for the simultaneous analysis of multiple mycotoxins in cereal matrices.

  • Sample Preparation and Extraction:

    • Weigh 5 g of ground cereal sample into a 50 mL centrifuge tube.

    • Add a known amount of the ¹³C-labeled internal standard mixture (e.g., ¹³C-Aflatoxins, ¹³C-Ochratoxin A, ¹³C-Deoxynivalenol, etc.).

    • Add 20 mL of acetonitrile/water/acetic acid (79:20:1, v/v/v).

    • Shake vigorously for 30 minutes.

    • Centrifuge at 5000 rpm for 15 minutes.

    • Dilute an aliquot of the supernatant with water (1:1, v/v).

    • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent.

    • Mobile Phase: Gradient elution with A: Water with 5 mM ammonium acetate and 0.1% formic acid and B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in both positive and negative switching mode.

    • MRM Transitions: Specific transitions for each mycotoxin and its corresponding ¹³C-labeled internal standard.

Mechanism of Action: Tentoxin Signaling Pathway

Tentoxin is a cyclic tetrapeptide phytotoxin produced by several species of Alternaria fungi. Its primary mode of action is the inhibition of the chloroplast F₁-ATPase, a key enzyme in photosynthesis responsible for ATP synthesis. This inhibition leads to chlorosis in sensitive plants.

Tentoxin_Signaling_Pathway F1_ATPase Chloroplast F1-ATPase (α3β3γδε subunits) ATP_synthesis ATP Synthesis F1_ATPase->ATP_synthesis Catalyzes Photosynthesis Photosynthesis ATP_synthesis->Photosynthesis Fuels Chlorosis Chlorosis (Plant Tissue Yellowing) Proton_Gradient Proton Gradient Photosynthesis->Proton_Gradient Generates Photosynthesis->Chlorosis Leads to Proton_Gradient->F1_ATPase Tentoxin Tentoxin Inhibition Inhibition Tentoxin->Inhibition Inhibition->F1_ATPase Binds to α/β subunit interface

Caption: Mechanism of Tentoxin-induced chlorosis via inhibition of chloroplast F1-ATPase.

Experimental Workflow for Mycotoxin Analysis

The general workflow for the analysis of mycotoxins in a given matrix using an internal standard is depicted below. This process ensures that any loss of analyte during sample preparation or any matrix-induced signal suppression or enhancement during analysis is compensated for by the co-eluting, isotopically labeled internal standard.

Mycotoxin_Analysis_Workflow Sample 1. Sample Collection (e.g., Food, Feed) Homogenization 2. Homogenization Sample->Homogenization Spiking 3. Spiking with Internal Standard (e.g., this compound) Homogenization->Spiking Extraction 4. Extraction (e.g., Liquid-Liquid, SPE) Spiking->Extraction Cleanup 5. Sample Cleanup (Optional, e.g., SPE, IAC) Extraction->Cleanup Concentration 6. Concentration & Reconstitution Cleanup->Concentration Analysis 7. LC-MS/MS Analysis Concentration->Analysis Quantification 8. Data Processing & Quantification (Ratio of Analyte to Internal Standard) Analysis->Quantification

Caption: General workflow for mycotoxin analysis using an internal standard.

References

A Comparative Guide to Analytical Methods for Alternaria Toxin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Alternaria toxins, a group of mycotoxins produced by Alternaria species of fungi, is crucial for food safety, toxicological studies, and drug development. These toxins are common contaminants in a variety of agricultural commodities, including cereals, fruits, and vegetables. This guide provides an objective comparison of the three primary analytical methods used for their quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).

At a Glance: Method Comparison

FeatureLC-MS/MSHPLC-UVELISA
Principle Separation by chromatography, detection by mass-to-charge ratioSeparation by chromatography, detection by UV absorbanceAntigen-antibody binding
Selectivity Very HighModerate to HighHigh (toxin-specific)
Sensitivity Very High (ng/kg to µg/kg)Moderate (µg/kg to mg/kg)High (ng/mL to µg/mL)
Multi-Toxin Analysis ExcellentPossible, but can be challengingTypically single-toxin
Throughput ModerateModerateHigh
Cost High (instrumentation and maintenance)ModerateLow (per sample)
Expertise Required HighModerateLow to Moderate
Confirmation Yes (structural information)Limited (retention time)No (screening)

Performance Data Summary

The following tables summarize the quantitative performance data for the different analytical methods based on published studies. It is important to note that performance characteristics can vary depending on the specific toxin, matrix, and laboratory conditions.

Table 1: LC-MS/MS Performance Data for Alternaria Toxin Quantification
AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD %)
Alternariol (AOH)Tomato, Wheat, Sunflower Seeds0.19 - 1.40-74 - 112< 7.0
Alternariol monomethyl ether (AME)Tomato, Wheat, Sunflower Seeds0.19 - 1.40-74 - 112< 7.0
Tenuazonic acid (TeA)Tomato, Wheat, Sunflower Seeds0.19 - 1.40-74 - 112< 7.0
Tentoxin (TEN)Tomato, Wheat, Sunflower Seeds0.19 - 1.40-74 - 112< 7.0
Altenuene (ALT)Tomato, Wheat, Sunflower Seeds0.19 - 1.40-74 - 112< 7.0
AOH, AME, TeA, TEN, ALTCereals0.02 - 0.3-84.2 - 112.0< 10.2
AOH, AME, TENTomato-based products0.7 - 1.41.75 - 3.5> 80< 15

Data compiled from multiple sources.[1][2][3][4][5]

Table 2: HPLC-UV Performance Data for Alternaria Toxin Quantification
AnalyteMatrixLOD (µg/L)LOQ (µg/L)Recovery (%)Precision (RSD %)
Tenuazonic acid (TeA)Fruit Juice----

Note: Comprehensive quantitative data for a range of Alternaria toxins by HPLC-UV is limited in recent literature, with LC-MS/MS being the predominant method. HPLC-UV is more commonly used for mycotoxins that exhibit strong UV absorbance and are present at higher concentrations.

Table 3: ELISA Performance Data for Alternaria Toxin Quantification
AnalyteMethodLODIC50Recovery (%)
iso-Tenuazonic acidic-ELISA0.5 ng/mL7.8 ng/mL82.3 - 109.8
Tenuazonic acidic-ELISA0.08 ng/mL-87.6 - 111.3
Alternariol (AOH)ic-ELISA2.4 - 8.4 ng/g15.2 - 52.8 ng/g> 75
Tenuazonic acidic-ELISA1.0 ng/mL18.5 ng/mL85.0 - 120.0

Data compiled from multiple sources.

Experimental Protocols

LC-MS/MS Methodology for Alternaria Toxin Analysis

This protocol is a generalized procedure based on common practices for the analysis of Alternaria toxins in food matrices.

1. Sample Preparation:

  • Extraction: A homogenized sample (e.g., 5 g) is extracted with a suitable solvent mixture, often acetonitrile/water or methanol/water with a small percentage of an acid like formic acid to improve the extraction of acidic toxins like tenuazonic acid. The extraction is typically performed by vigorous shaking or using a high-speed blender.

  • Clean-up: The crude extract is then subjected to a clean-up step to remove matrix components that could interfere with the analysis. Solid-phase extraction (SPE) is a commonly used technique. A variety of SPE cartridges are available, and the choice depends on the specific toxins and matrix. A "dilute-and-shoot" approach, where the extract is simply diluted before injection, can also be used for cleaner matrices to save time and resources.

2. Chromatographic Separation:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation.

  • Column: A reversed-phase C18 column is most commonly employed.

  • Mobile Phase: A gradient elution is typically used, with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.

  • Flow Rate: The flow rate is typically in the range of 0.2-0.5 mL/min for UHPLC systems.

  • Injection Volume: A small volume of the prepared sample (e.g., 2-10 µL) is injected into the LC system.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) is used for detection.

  • Ionization Source: Electrospray ionization (ESI) is the most common ionization technique, operated in both positive and negative ion modes to detect a wider range of toxins.

  • Detection Mode: The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

4. Quantification:

  • Quantification is typically performed using a matrix-matched calibration curve or by the stable isotope dilution assay (SIDA) for the highest accuracy.

HPLC-UV Methodology for Tenuazonic Acid (TeA) Analysis

This protocol is a simplified example for the analysis of TeA in fruit juice.

1. Sample Preparation:

  • Extraction: A 2.5 mL aliquot of juice is mixed with 10 mL of an extraction solvent (e.g., acetonitrile/water/formic acid; 84/16/1 v/v/v).

  • Centrifugation: The mixture is shaken and then centrifuged to separate the solid particles.

  • Filtration: The supernatant is filtered through a 0.45 µm syringe filter before injection.

2. Chromatographic Separation:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: An isocratic or gradient mobile phase, for instance, a mixture of water (with a pH modifier like formic acid) and acetonitrile.

  • Detection: The UV detector is set to a wavelength where TeA shows maximum absorbance (e.g., around 280 nm).

3. Quantification:

  • Quantification is performed using an external calibration curve prepared with TeA standards.

ELISA Methodology for Alternaria Toxin Screening

This protocol outlines the general steps for a competitive ELISA.

1. Plate Coating:

  • Microtiter plate wells are coated with a capture antibody specific to the Alternaria toxin of interest.

2. Sample/Standard Incubation:

  • The prepared sample extract or standard solutions of the toxin are added to the wells, along with a known amount of enzyme-conjugated toxin.

  • The free toxin in the sample/standard and the enzyme-conjugated toxin compete for binding to the capture antibody.

3. Washing:

  • The plate is washed to remove any unbound components.

4. Substrate Addition:

  • A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.

5. Measurement:

  • The absorbance of the colored product is measured using a microplate reader. The color intensity is inversely proportional to the concentration of the toxin in the sample.

6. Quantification:

  • The concentration of the toxin in the sample is determined by comparing its absorbance to a standard curve.

Visualizing the Workflow and Relationships

LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup LC LC Separation (HPLC/UHPLC) Cleanup->LC MSMS Tandem MS Detection (MRM) LC->MSMS Quantification Quantification MSMS->Quantification Reporting Result Reporting Quantification->Reporting

Caption: General experimental workflow for Alternaria toxin analysis using LC-MS/MS.

Comparison of Analytical Method Characteristics

Method_Comparison LC-MS/MS LC-MS/MS High_Sensitivity High Sensitivity LC-MS/MS->High_Sensitivity High_Selectivity High Selectivity LC-MS/MS->High_Selectivity Confirmatory Confirmatory LC-MS/MS->Confirmatory HPLC-UV HPLC-UV HPLC-UV->High_Selectivity ELISA ELISA ELISA->High_Sensitivity High_Throughput High Throughput ELISA->High_Throughput Low_Cost Low Cost ELISA->Low_Cost

References

A Comparative Guide to Method Validation for Tentoxin Analysis Using Tentoxin-d3

Author: BenchChem Technical Support Team. Date: November 2025

The accurate and reliable quantification of Tentoxin, a mycotoxin produced by Alternaria species, is crucial for ensuring food safety. The use of a stable isotope-labeled internal standard, such as Tentoxin-d3, is a key strategy for achieving high accuracy and precision in analytical methods, particularly in complex food matrices. This guide provides a comparative overview of method validation parameters for the analysis of Tentoxin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard, based on published experimental data.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated stable isotope dilution LC-MS/MS method for the analysis of Tentoxin in various food matrices, utilizing a triply deuterated internal standard.[1] This method demonstrates excellent sensitivity, accuracy, and precision.

Validation ParameterMatrixPerformance
Limit of Detection (LOD) Potato Starch, Tomato Puree, White Pepper Powder0.10 - 0.99 µg/kg
Limit of Quantification (LOQ) Not explicitly stated, but methods for other mycotoxins often have LOQs ranging from 0.3 to 5 ng/mL.[2] For other Alternaria toxins, LOQs can be in the range of 0.6 to 18 ng/g.[3][4]
Recovery Potato Starch, Tomato Puree, White Pepper Powder98 - 115 %
Precision (RSD) Potato Starch, Tomato Puree, White Pepper Powder< 8.8 % (Inter-day and Intra-day)
**Linearity (R²) **Not explicitly stated for this specific study, but LC-MS/MS methods for mycotoxins typically achieve R² values > 0.99.[5]

Alternative Method Performance:

For comparison, a separate LC-MS/MS method for the simultaneous quantification of Alternariol (AOH), Alternariol monomethyl ether (AME), and Tentoxin (TEN) in tomato and tomato-based products reported the following validation data without the use of a deuterated internal standard for Tentoxin:

Validation ParameterMatrixPerformance
Limit of Detection (LOD) Tomato JuiceIn the range of 0.7 ng/g
Limit of Quantification (LOQ) Tomato JuiceIn the range of 3.5 ng/g
Recovery Tomato Juice> 80 %
Repeatability (RSDr) Tomato Juice≤ 9 % at 25 and 50 ng/g
Intermediate Reproducibility (RSDR) Tomato Juice≤ 15 % at 25 and 50 ng/g

The use of a stable isotope-labeled internal standard, as in the first method, is critically important for analyzing Alternaria toxins in food samples using LC-MS/MS, as it effectively compensates for matrix effects and variations during sample preparation and analysis.

Experimental Protocols

The following sections detail the methodologies for the key experiments involved in the validation of a Tentoxin analysis method using this compound.

Sample Preparation

A robust sample preparation protocol is essential for accurate mycotoxin analysis. A common approach involves the following steps:

  • Homogenization: The food sample (e.g., tomato puree, wheat flour) is homogenized to ensure uniformity.

  • Extraction: The homogenized sample is extracted with an appropriate solvent mixture. For Alternaria toxins, a mixture of acetonitrile and water is frequently used.

  • Purification: The crude extract is then purified to remove interfering matrix components. Solid-Phase Extraction (SPE) with a C18-phenyl stationary phase has been shown to be effective for the selective binding of phenyl-containing cyclic peptides like Tentoxin.

  • Concentration and Reconstitution: The purified extract is typically evaporated to dryness and then reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

The instrumental analysis is performed using a Liquid Chromatography system coupled to a Tandem Mass Spectrometer.

  • Chromatographic Separation: A C18 analytical column is commonly used to separate Tentoxin from other compounds in the sample extract. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate, is employed to achieve optimal separation.

  • Mass Spectrometric Detection: Detection is carried out using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring specific precursor-to-product ion transitions for both Tentoxin and its deuterated internal standard, this compound. The optimization of mass spectrometry parameters is crucial for achieving low limits of detection.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the validation of a method for Tentoxin analysis using a stable isotope dilution assay.

Tentoxin Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Validation Sample Food Sample Homogenization Homogenization Sample->Homogenization Spiking Spiking with This compound Homogenization->Spiking Extraction Extraction with Acetonitrile/Water Purification SPE Purification (C18-phenyl) Extraction->Purification Spiking->Extraction Evaporation Evaporation Purification->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Method Validation (LOD, LOQ, Accuracy, Precision) Quantification->Validation

Caption: Experimental workflow for Tentoxin analysis.

Logical Relationship of Method Validation

The following diagram illustrates the logical relationship between the core components of a validated analytical method for Tentoxin.

Method Validation Logic cluster_method Analytical Method cluster_performance Performance Characteristics cluster_validation Validation Outcome LCMS LC-MS/MS Selectivity Selectivity LCMS->Selectivity InternalStandard This compound Internal Standard Accuracy Accuracy (Recovery) InternalStandard->Accuracy Precision Precision (RSD) InternalStandard->Precision SamplePrep Sample Preparation SamplePrep->Accuracy Sensitivity Sensitivity (LOD/LOQ) SamplePrep->Sensitivity ValidatedMethod Validated Method for Reliable Tentoxin Quantification Accuracy->ValidatedMethod Precision->ValidatedMethod Sensitivity->ValidatedMethod Selectivity->ValidatedMethod

Caption: Core components of a validated analytical method.

References

Performance of Tentoxin Quantification Methods: An Inter-laboratory Comparison

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the inter-laboratory performance of analytical methods for the quantification of tentoxin, a mycotoxin produced by Alternaria species. The data presented is compiled from a proficiency test and recent single-laboratory validation studies, offering valuable insights for researchers, scientists, and professionals in drug development and food safety. The primary method discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the most widely used technique for mycotoxin analysis.

Comparative Performance Data

The performance of laboratories participating in a proficiency test for the analysis of Alternaria toxins, including tentoxin, in tomato products is summarized below. All participating laboratories utilized High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) for detection.[1] Additionally, performance data from a single-laboratory validation of a candidate method for standardization is included for comparison.[2]

Table 1: Summary of Laboratory Performance in Tentoxin Quantification

ParameterProficiency Test (Tomato Products)[1]Single-Laboratory Validation (Tomato, Wheat, Sunflower Seeds)[2]
Number of Participating Laboratories 12 (10 submitted results)Not Applicable
Analytical Method HPLC-MS/MSLC-IDMS (Isotope Dilution Mass Spectrometry)
Assigned Value (µg/kg) Tomato Juice: 5.86, Ketchup: 11.2, Purée: 20.3Not Applicable
Standard Deviation for Proficiency Assessment (σ) Tomato Juice: 1.47, Ketchup: 2.80, Purée: 5.08Not Applicable
Inter-laboratory Reproducibility (RSDR) Not explicitly stated, but z-scores were calculated.Not Applicable
Intra-laboratory Repeatability (RSDr) Not explicitly stated< 5.7%
Intermediate Precision (RSDip) Not Applicable< 7.0%
Recovery Not explicitly stated74% to 112%
Limit of Quantification (LOQ) (µg/kg) Not specified by participantsTomato: 0.1 - 2.2, Wheat: 0.2 - 1.4, Sunflower Seeds: 0.1 - 2.6

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following sections outline the key experimental protocols used in the proficiency test and the single-laboratory validation study.

Proficiency Test Methodology[1]
  • Sample Preparation : Homogenization of tomato juice, ketchup, and purée samples. A control standard was provided as a thin film.

  • Extraction : The choice of extraction method was left to the participating laboratories.

  • Instrumental Analysis : All laboratories used HPLC-MS/MS for the detection and quantification of tentoxin.

  • Quality Control : The homogeneity and stability of the test materials were assessed according to the IUPAC Harmonised Protocol.

Single-Laboratory Validation Methodology
  • Sample Extraction : A detailed extraction procedure was developed and validated.

  • Solid-Phase Extraction (SPE) Clean-up : The sample extracts were subjected to an SPE clean-up step to remove matrix interferences.

  • Instrumental Analysis : Analysis was performed using a QTrap 6500 LC-MS/MS system. Isotope-labeled internal standards were used for quantification.

  • Method Validation : The method was validated for linearity, precision (repeatability and intermediate precision), trueness (recovery), and limit of quantification (LOQ) in various food matrices.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the quantification of tentoxin using LC-MS/MS.

Proficiency Test Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Homogenization Sample Homogenization (Tomato Products) Extraction Extraction (Method of choice) Homogenization->Extraction LCMS HPLC-MS/MS Analysis Extraction->LCMS ZScore Z-Score Calculation LCMS->ZScore

Figure 1: General workflow for the proficiency test of tentoxin quantification.

Validated Method Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Extraction Sample Extraction SPE Solid-Phase Extraction (SPE) Clean-up Extraction->SPE LCIDMS LC-IDMS Analysis (with Isotope-labeled Internal Standards) SPE->LCIDMS Validation Performance Evaluation (LOQ, Recovery, Precision) LCIDMS->Validation

Figure 2: Workflow for the in-house validated LC-IDMS method for tentoxin.

References

A Comparative Guide to Tentoxin-d3 as a Certified Reference Material for Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

In the analytical landscape, the precision and reliability of quantitative measurements are paramount. For researchers and drug development professionals investigating mycotoxins, the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate quantification, particularly when using mass spectrometry-based methods. This guide provides a detailed comparison of Tentoxin-d3 and its non-labeled counterpart, Tentoxin, as certified reference materials (CRMs) for quality control in analytical testing.

Tentoxin is a cyclic tetrapeptide mycotoxin produced by fungi of the Alternaria species.[1] Its presence as a contaminant in food and feed necessitates robust analytical methods for detection and quantification.[2][3] Certified Reference Materials are crucial for method validation, instrument calibration, and ongoing quality control, ensuring that analytical results are accurate and traceable.[4][5]

Comparison of Tentoxin Certified Reference Materials

The primary advantage of using this compound over its non-labeled analog is its function as an ideal internal standard for isotope dilution mass spectrometry (IDMS). An internal standard is a compound added to a sample in a known quantity to help quantify the analyte of interest. An ideal internal standard, like a stable isotope-labeled version of the analyte, behaves nearly identically to the analyte during sample preparation (extraction, cleanup) and analysis (chromatography, ionization), but is distinguishable by its mass. This allows it to accurately correct for variations in analyte recovery and matrix-induced signal suppression or enhancement, which are common challenges in complex matrices like food.

The following table summarizes the key specifications for both this compound and standard Tentoxin CRMs.

FeatureThis compound CRMTentoxin CRMAdvantage of this compound
CAS Number 28540-82-1 (Unlabeled)28540-82-1N/A
Molecular Formula C₂₂H₂₇D₃N₄O₄C₂₂H₃₀N₄O₄Distinguishable by mass spectrometry (+3 Da)
Molecular Weight 417.52 g/mol 414.50 g/mol Allows for precise differentiation from the native analyte
Isotopic Purity Typically >98%N/AHigh isotopic purity ensures minimal interference
Chemical Purity >95% (HPLC)>98%Both are high purity standards
Primary Use Internal Standard for LC-MS/MSCalibration Standard, Spiking AgentCorrects for matrix effects and analyte loss during sample prep
Quantification Method Isotope Dilution AssayExternal or Internal CalibrationProvides higher accuracy and precision in complex samples
Typical Format Neat Solid or Solution in SolventNeat Solid or Solution in SolventBoth are available in convenient formats

Illustrative Experimental Protocol: Quantification of Tentoxin in Tomato Products by LC-MS/MS

This protocol describes a typical workflow for the quantification of Tentoxin in a complex food matrix using this compound as an internal standard.

1. Objective: To accurately quantify the concentration of Tentoxin in a tomato sauce sample using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

2. Materials:

  • Standards: Tentoxin CRM, this compound CRM (Internal Standard, IS).

  • Reagents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid.

  • Sample: Homogenized tomato sauce.

  • Equipment: High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source, analytical balance, centrifuge, vortex mixer, micropipettes.

3. Standard Preparation:

  • Prepare individual stock solutions of Tentoxin and this compound in methanol at a concentration of 100 µg/mL.

  • Create a series of calibration standards by spiking blank tomato matrix extract with varying concentrations of Tentoxin.

  • Spike each calibration standard and the sample with a fixed concentration of the this compound internal standard (e.g., 25 ng/mL).

4. Sample Preparation (Extraction):

  • Weigh 5 g of the homogenized tomato sauce sample into a 50 mL centrifuge tube.

  • Add the known amount of this compound internal standard solution.

  • Add 10 mL of extraction solvent (e.g., Acetonitrile/Water/Formic Acid 80:19:1 v/v/v).

  • Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient to separate Tentoxin from matrix interferences (e.g., start at 10% B, ramp to 95% B over 8 minutes, hold, and re-equilibrate).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode.

    • Tentoxin Transition: e.g., Q1: 415.2 m/z → Q3: 142.1 m/z

    • This compound Transition: e.g., Q1: 418.2 m/z → Q3: 145.1 m/z

6. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of Tentoxin to the peak area of this compound against the concentration of Tentoxin for each calibration standard.

  • Calculate the peak area ratio for the unknown sample.

  • Determine the concentration of Tentoxin in the sample by interpolating its peak area ratio from the calibration curve.

Visualizing Key Concepts

To further elucidate the role and mechanism of Tentoxin, the following diagrams illustrate its molecular mechanism of action and a typical analytical workflow.

Tentoxin_Mechanism Mechanism of Tentoxin Action cluster_chloroplast Chloroplast CF1_complex Chloroplast ATP Synthase (CF1 Complex) ATP ATP CF1_complex->ATP ADP_Pi ADP + Pi ADP_Pi->CF1_complex ATP Synthesis Tentoxin Tentoxin Tentoxin->CF1_complex Binds to α/β interface Inhibits activity

Caption: Molecular mechanism of Tentoxin inhibiting chloroplast F1-ATPase.

QC_Workflow Analytical Workflow using this compound IS Sample 1. Sample Weighing (e.g., 5g Tomato Sauce) Spike 2. Spiking Add known amount of This compound (IS) Sample->Spike Extract 3. Solvent Extraction (Acetonitrile/Water) Spike->Extract Cleanup 4. Centrifuge & Filter Extract->Cleanup Analysis 5. LC-MS/MS Analysis (MRM Mode) Cleanup->Analysis Quant 6. Quantification (Isotope Dilution) Analysis->Quant

Caption: Typical workflow for mycotoxin analysis using an internal standard.

References

A Comparative Guide to the Accuracy and Precision of Stable Isotope Dilution Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative analysis is a critical component in drug development and various scientific research fields, demanding the highest levels of accuracy and reliability. The choice of quantification method can significantly impact the validity of experimental data and, consequently, the success of a research program or regulatory submission. Among the various analytical techniques, Stable Isotope Dilution (SID) coupled with mass spectrometry is widely regarded as the gold standard for quantitative bioanalysis, offering unparalleled accuracy and precision.[1]

This guide provides an objective comparison of Stable Isotope Dilution assays with other common quantitative methods, supported by experimental data and detailed protocols.

Core Principles of Stable Isotope Dilution Assays

The fundamental principle of SID assays lies in the use of a stable, non-radioactive, isotopically labeled version of the analyte of interest as an internal standard (IS).[1] This internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][2] A known amount of the stable isotope-labeled internal standard (SIL-IS) is added to the sample at the earliest possible stage of sample preparation.[1]

Because the SIL-IS and the analyte exhibit nearly identical chemical and physical properties, they behave similarly during all subsequent steps, including extraction, derivatization, and ionization. Any sample loss or variation in the analytical response will affect both the analyte and the SIL-IS to the same extent. Quantification is achieved by measuring the ratio of the mass spectrometric signal of the analyte to that of the SIL-IS. This ratio is then used to determine the concentration of the analyte in the original sample by referencing a calibration curve. This approach effectively corrects for matrix effects and variations in sample recovery, leading to highly reliable and reproducible results.

Comparison of Quantitative Standardization Methods

The three most prevalent standardization methods in quantitative analysis are the External Standard, Internal Standard (using a structural analog), and Stable Isotope Dilution methods. The choice of method largely depends on the complexity of the sample matrix and the potential for analytical interferences.

Method Principle Advantages Disadvantages
External Standard A calibration curve is generated from a series of standards containing known concentrations of the analyte. The concentration of the analyte in the unknown sample is determined by comparing its response to the calibration curve.Simple to perform and suitable for a large number of samples.Highly susceptible to variations in injection volume, instrument drift, and matrix effects, which can lead to inaccurate results.
Internal Standard (Structural Analog) A known amount of a compound that is chemically similar (but not identical) to the analyte is added to all standards and samples. Quantification is based on the ratio of the analyte response to the internal standard response.Compensates for variations in injection volume and instrument response. Can correct for some losses during sample preparation.The structural analog may not behave identically to the analyte during all stages of sample preparation and analysis, leading to inaccuracies.
Stable Isotope Dilution (SID) A known amount of a stable isotope-labeled version of the analyte is added to all standards and samples. Quantification is based on the ratio of the response of the native analyte to the labeled internal standard.Considered the most accurate and precise method. The SIL-IS behaves nearly identically to the analyte, correcting for matrix effects, sample loss during preparation, and variations in instrument response.The synthesis of stable isotope-labeled standards can be expensive and time-consuming. Not all analytes have commercially available labeled standards.
Quantitative Comparison of Method Performance

The superiority of Stable Isotope Dilution assays in terms of accuracy and precision is well-documented. The following table summarizes typical performance data for the different methods.

Parameter External Standard Internal Standard (Analog) Stable Isotope Dilution Reference
Accuracy (Bias/Relative Error) Can be >15% in complex matrices5-15%Typically <5%
Precision (CV% or %RSD) 5-15%2-10%Typically <5%
Recovery Not correctedPartially correctedCorrected
Matrix Effect SignificantPartially compensatedEffectively compensated
Linearity (r²) ≥ 0.99≥ 0.995≥ 0.999

A study comparing external calibration with various isotope dilution methods for the analysis of ochratoxin A in flour found that external calibration results were 18-38% lower than the certified value due to matrix suppression effects. In contrast, all isotope dilution methods produced results within the expected range, demonstrating their superior accuracy. Another study showed that the internal standard method consistently outperformed the external standard method in terms of precision, especially when dealing with variations in injection volume.

Experimental Protocols

Protocol 1: Stable Isotope Dilution (SID) Assay using LC-MS/MS

This protocol outlines the general steps for the quantitative analysis of a small molecule drug in human plasma.

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of the analytical standard (analyte) and the stable isotope-labeled internal standard (SIL-IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution.

    • Prepare a working solution of the SIL-IS at a constant concentration.

  • Preparation of Calibration Curve and Quality Control (QC) Samples:

    • Prepare a calibration curve by spiking blank plasma with known concentrations of the analyte from the working standard solutions. A typical curve consists of a blank, a zero sample (with IS), and at least six non-zero concentration levels.

    • Add a constant amount of the SIL-IS working solution to all calibration standards (except the blank).

    • Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the SIL-IS working solution and vortex briefly.

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the prepared sample onto the LC-MS/MS system.

    • The analyte and SIL-IS are chromatographically separated on a suitable HPLC column and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the SIL-IS.

  • Data Analysis:

    • For each injection, calculate the ratio of the peak area of the analyte to the peak area of the SIL-IS.

    • Plot the peak area ratio against the analyte concentration for the calibration standards to generate a linear regression curve.

    • Use the equation of the line to calculate the concentration of the analyte in the unknown samples and QCs based on their measured peak area ratios.

Protocol 2: External Standard Method using HPLC-UV

This protocol outlines the general steps for the quantitative analysis of a compound using an external standard calibration.

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of the analytical standard in a suitable solvent at a known concentration.

    • Prepare a series of working standard solutions for the calibration curve by serially diluting the stock solution.

  • Preparation of Calibration Curve:

    • Prepare a series of calibration standards by diluting the working standard solutions to at least five different concentration levels that bracket the expected concentration of the analyte in the samples.

  • Sample Preparation:

    • Prepare the unknown sample by dissolving, diluting, or extracting it into the same solvent used for the calibration standards.

  • HPLC Analysis:

    • Inject the calibration standards sequentially, from lowest to highest concentration, followed by the unknown sample(s).

  • Data Analysis:

    • Plot the peak area (or height) of the analyte from the calibration standards against their known concentrations to generate a linear regression curve.

    • Use the equation of the line (y = mx + c) to calculate the concentration of the analyte in the unknown sample based on its measured peak area.

Mandatory Visualizations

G cluster_sample Sample cluster_standard Internal Standard Analyte Analyte (Unlabeled) Spike Spiking Analyte->Spike SIL_IS Stable Isotope-Labeled IS (Labeled) SIL_IS->Spike Mix Sample + IS Mixture Spike->Mix MS Mass Spectrometer Mix->MS Analysis Ratio Measure Ratio (Analyte / IS) MS->Ratio G start Start prep_solutions Prepare Stock & Working Solutions (Analyte & SIL-IS) start->prep_solutions prep_samples Prepare Calibration Standards, QCs, and Unknown Samples prep_solutions->prep_samples add_is Add SIL-IS to all Samples (except blank) prep_samples->add_is extraction Sample Extraction (e.g., Protein Precipitation, SPE) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing (Peak Integration, Ratio Calculation) analysis->data_processing calibration_curve Generate Calibration Curve data_processing->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification end End quantification->end G cluster_External External Calibration cluster_Internal Internal Calibration QuantMethods Quantitative Methods ExtStd External Standard QuantMethods->ExtStd IntStd Internal Standard QuantMethods->IntStd ExtStd_Desc - Simple - Prone to Matrix Effects ExtStd->ExtStd_Desc Analog Structural Analog IntStd->Analog SID Stable Isotope Dilution IntStd->SID SID_Desc - 'Gold Standard' - High Accuracy & Precision SID->SID_Desc

References

A Comparative Guide to LC Column Chemistries for Enhanced Tentoxin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and reliable quantification of the mycotoxin Tentoxin, the choice of liquid chromatography (LC) column chemistry is a critical determinant of analytical success. This guide provides a comparative evaluation of three common reversed-phase LC column chemistries—C18, Phenyl-Hexyl, and Polar-Modified C18—for the analysis of Tentoxin, supported by experimental data from multi-mycotoxin studies and established chromatographic principles.

Tentoxin, a cyclic tetrapeptide mycotoxin produced by fungi of the genus Alternaria, poses a significant threat to food safety and agricultural industries. Accurate detection and quantification are paramount. While various analytical methods exist, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a widely adopted technique due to its sensitivity and selectivity.[1][2] The heart of this technique lies in the chromatographic separation, where the choice of the stationary phase plays a pivotal role in achieving optimal resolution, peak shape, and retention.

This guide delves into the performance characteristics of C18, Phenyl-Hexyl, and Polar-Modified C18 columns, offering insights into their separation mechanisms and providing a framework for selecting the most suitable column for your Tentoxin analysis needs.

Comparative Analysis of LC Column Chemistries

The selection of an appropriate LC column is crucial for developing a sensitive, selective, and robust analytical method. The following sections detail the performance of C18, Phenyl-Hexyl, and Polar-Modified C18 columns for mycotoxin analysis, with a focus on their applicability to Tentoxin.

C18 Column Chemistry: The Industry Standard

The C18, or octadecylsilane, stationary phase is the most common reversed-phase chemistry, valued for its strong hydrophobic retention of non-polar to moderately polar compounds. The primary separation mechanism is based on hydrophobic interactions between the C18 alkyl chains and the analyte.

For Tentoxin, a moderately polar cyclic peptide, C18 columns can provide adequate retention and separation from many matrix components.[3] However, challenges can arise with closely eluting isomers or matrix interferences that have similar hydrophobicity.

Phenyl-Hexyl Column Chemistry: An Alternative Selectivity

Phenyl-Hexyl columns offer a different selectivity compared to traditional C18 phases. The presence of a phenyl ring in the stationary phase introduces π-π interactions as an additional separation mechanism alongside hydrophobic interactions.[4][5] This unique characteristic can be particularly advantageous for separating aromatic or unsaturated compounds, such as Tentoxin, which contains aromatic amino acid residues.

Studies comparing stationary phases for multi-mycotoxin analysis have shown that Phenyl-Hexyl columns can offer the best resolution for a majority of the tested mycotoxins. The alternative selectivity can lead to different elution orders and improved separation of analytes from matrix components compared to a C18 column.

Polar-Modified C18 Column Chemistry: Enhanced Retention and Peak Shape

Polar-modified C18 columns, such as those with polar endcapping or embedded polar groups, are designed to provide a balanced retention of both polar and non-polar analytes. For multi-mycotoxin methods that include Tentoxin, a polar-modified C18 column, the Luna Omega Polar C18, was found to provide the best resolution and peak shape for all target compounds.

These columns can offer improved peak shapes for basic compounds and enhanced retention of polar analytes that may be poorly retained on traditional C18 phases. This can be beneficial for the analysis of complex samples where a broad range of mycotoxins with varying polarities are present.

Quantitative Data Summary

The following table summarizes key performance parameters for Tentoxin analysis based on a multi-mycotoxin LC-MS/MS method utilizing a polar-modified C18 column. Direct comparative data for Tentoxin on C18 and Phenyl-Hexyl columns from a single study is not available in the reviewed literature; however, general performance characteristics are discussed.

Column ChemistryRetention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesPotential Limitations
Polar-Modified C18 Reported in a multi-mycotoxin methodNot explicitly stated for TentoxinNot explicitly stated for TentoxinExcellent resolution and peak shape for a wide range of mycotoxins, including Tentoxin.May require specific mobile phase conditions to achieve optimal performance.
C18 ~40.3 min (in a specific HPLC analysis)0.7 ng/g (in a specific LC-MS/MS method)3.5 ng/g (in a specific LC-MS/MS method)Good retention for moderately polar compounds; widely available and well-characterized.May have limited selectivity for structurally similar compounds and matrix interferences.
Phenyl-Hexyl Not specifically reported for TentoxinNot specifically reported for TentoxinNot specifically reported for TentoxinAlternative selectivity due to π-π interactions, potentially improving resolution of aromatic compounds from matrix.Retention may be less than C18 for purely aliphatic compounds.

Experimental Protocols

The following is a representative experimental protocol for the analysis of Tentoxin and other Alternaria toxins using LC-MS/MS with a polar-modified C18 column.

Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME)

  • Centrifuge 5 mL of tomato extract.

  • Rapidly inject a mixture of 1 mL of acetonitrile (disperser solvent) and 100 µL of chloroform (extraction solvent) into the centrifuged extract containing 1 g of NaCl.

  • Vortex the mixture for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Collect the sedimented droplet using a syringe and transfer it to a chromatography vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of methanol:water (50:50, v/v).

  • Filter the solution through a 0.20 µm nylon filter before injection into the LC-MS/MS system.

LC-MS/MS Conditions

  • LC System: Agilent 1260 Infinity HPLC

  • Column: Luna Omega Polar C18 (150 x 2.1 mm, 3 µm)

  • Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid

  • Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid

  • Gradient: A multi-step gradient is typically employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: QTRAP® 6500

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizing the Workflow and Separation Mechanisms

To further clarify the analytical process and the underlying principles of separation, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Tomato Product) Extraction Extraction with Acetonitrile/Water Sample->Extraction DLLME Dispersive Liquid-Liquid Microextraction (DLLME) Extraction->DLLME Evaporation Evaporation and Reconstitution DLLME->Evaporation Filtration Filtration Evaporation->Filtration Injection LC Injection Filtration->Injection Separation Chromatographic Separation (LC Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry (MS/MS Detection) Ionization->Detection Quantification Quantification and Data Analysis Detection->Quantification G cluster_c18 C18 Chemistry cluster_phenyl Phenyl-Hexyl Chemistry cluster_polar Polar-Modified C18 Chemistry c18_node C18 Stationary Phase c18_interaction Hydrophobic Interactions (Primary Mechanism) c18_node->c18_interaction Separates based on non-polar character phenyl_node Phenyl-Hexyl Stationary Phase phenyl_interaction1 Hydrophobic Interactions phenyl_node->phenyl_interaction1 phenyl_interaction2 π-π Interactions (Unique Selectivity) phenyl_node->phenyl_interaction2 polar_node Polar-Modified C18 Stationary Phase polar_interaction1 Hydrophobic Interactions polar_node->polar_interaction1 polar_interaction2 Polar Interactions (e.g., H-bonding) polar_node->polar_interaction2 Tentoxin Tentoxin (Analyte) Tentoxin->c18_node Interacts with Tentoxin->phenyl_node Interacts with Tentoxin->polar_node Interacts with

References

Isotope Effects in the Analysis of Deuterated Tentoxin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantitative analysis in mass spectrometry. In the analysis of the mycotoxin tentoxin, a cyclic tetrapeptide produced by fungi of the genus Alternaria, triply deuterated tentoxin ([D3]-tentoxin) has been successfully employed as an internal standard in stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][2]. This guide provides a comprehensive comparison of the analytical performance of deuterated and non-deuterated tentoxin, focusing on the isotope effects observed during analysis and supported by experimental data.

Quantitative Performance Comparison

The use of [D3]-tentoxin as an internal standard significantly improves the accuracy and precision of tentoxin quantification by compensating for matrix effects and variations in instrument response. The following table summarizes the performance of an LC-MS/MS method for the analysis of tentoxin using its deuterated analogue.

ParameterMatrixTentoxin[D3]-Tentoxin (Internal Standard)Reference
Limit of Detection (LOD) Potato Starch0.10 µg/kgN/A[1][2]
Tomato Puree0.25 µg/kgN/A[1]
White Pepper Powder0.99 µg/kgN/A
Limit of Quantitation (LOQ) Various FoodsApprox. 3x LODN/A
Recovery Potato Starch98 - 115%N/A
Tomato Puree98 - 115%N/A
White Pepper Powder98 - 115%N/A
Precision (RSD) Inter-day< 8.8%N/A
Intra-day< 8.8%N/A

Isotope Effects in Chromatographic Separation

A common phenomenon observed when using deuterated internal standards in reversed-phase liquid chromatography is a slight shift in retention time compared to the non-deuterated analyte. This is known as the chromatographic isotope effect. While specific retention time data for deuterated versus non-deuterated tentoxin is not extensively published, it is generally observed that deuterated compounds, being slightly less hydrophobic, may elute marginally earlier than their protiated counterparts. This effect is typically minimal and does not significantly impact the accuracy of quantification when using an appropriate data acquisition window.

Mass Spectrometric Fragmentation

In tandem mass spectrometry, both tentoxin and its deuterated analogue undergo fragmentation to produce characteristic product ions. The three additional neutrons in [D3]-tentoxin result in a 3 Dalton mass shift in the precursor ion and any fragment ions that retain the deuterium labels. This mass difference allows for the simultaneous detection and differentiation of the analyte and the internal standard.

Experimental Protocols

Synthesis of [D3]-Tentoxin

Triply deuterated tentoxin is prepared via total synthesis, with the deuterium labels introduced in the final step before cyclization. While a detailed, step-by-step synthesis protocol is not available in the provided search results, the general approach involves the synthesis of a linear tetrapeptide precursor, followed by a deuteration step and subsequent cyclization to form the final product.

LC-MS/MS Analysis of Tentoxin using [D3]-Tentoxin Internal Standard

The following is a representative protocol based on published methods:

  • Sample Preparation:

    • Homogenize the sample matrix (e.g., food products).

    • Spike the sample with a known concentration of [D3]-tentoxin internal standard solution.

    • Extract the toxins using an appropriate solvent system (e.g., acetonitrile/water).

    • Perform a clean-up step using solid-phase extraction (SPE) with C18-phenyl columns to selectively bind the phenyl-containing cyclic peptides.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Conditions:

    • Liquid Chromatography:

      • Utilize a C18 stationary phase column.

      • Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both containing a suitable modifier like ammonium acetate.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both tentoxin and [D3]-tentoxin.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Sample Homogenization spike Spiking with [D3]-Tentoxin sample->spike extraction Solvent Extraction spike->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection (MRM) lc->ms data Data Analysis ms->data

Caption: Experimental workflow for the analysis of tentoxin using a deuterated internal standard.

isotope_effects cluster_properties Physicochemical Properties cluster_analytical_effects Analytical Consequences deuteration Deuteration ([D3]-Tentoxin) mass Increased Mass (+3 Da) deuteration->mass hydrophobicity Slightly Decreased Hydrophobicity deuteration->hydrophobicity ms_shift Shifted m/z in Mass Spectra mass->ms_shift retention Potential for Earlier Elution in RP-LC hydrophobicity->retention quantification Improved Quantification Accuracy retention->quantification ms_shift->quantification

References

The Gold Standard of Quantification: A Comparative Guide to Tentoxin-d3 and 13C-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry and drug development, the accuracy of quantitative analysis is paramount. The use of internal standards in mass spectrometry-based assays is a cornerstone of achieving reliable results. Among the most common types of internal standards are deuterated (e.g., Tentoxin-d3) and 13C-labeled compounds. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the most appropriate standard for their analytical needs.

Key Performance Differences: A Head-to-Head Comparison

The ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process, from sample preparation to detection. This ensures that any variations encountered are equally reflected in both the analyte and the standard, allowing for accurate correction. While both deuterated and 13C-labeled standards aim to achieve this, their fundamental properties can lead to significant differences in performance.

Table 1: Performance Characteristics of Deuterated vs. 13C-Labeled Internal Standards

ParameterDeuterated Internal Standard (e.g., this compound)13C-Labeled Internal StandardRationale
Chromatographic Co-elution May exhibit a slight retention time shift compared to the native analyte.[1][2][3]Co-elutes perfectly with the native analyte.[1]The "deuterium isotope effect" can alter the physicochemical properties (e.g., lipophilicity) of the molecule, leading to separation during chromatography. 13C isotopes have a negligible effect on these properties.
Compensation for Matrix Effects Can be less effective due to chromatographic shifts, potentially leading to biased results.Highly effective at compensating for ion suppression or enhancement, improving accuracy and precision.For an internal standard to accurately correct for matrix effects, it must experience the same ionization conditions as the analyte, which is best achieved with perfect co-elution.
Isotopic Stability Can be susceptible to hydrogen/deuterium (H/D) back-exchange under certain pH or temperature conditions.Highly stable and not prone to isotopic exchange.The carbon-13 bond is inherently stable, whereas deuterium atoms, especially at certain molecular positions, can be exchanged for hydrogen atoms from the surrounding medium.
Cost and Availability Often more affordable and available for a broader range of compounds.Generally more expensive and may have limited commercial availability.The synthesis of 13C-labeled compounds is often more complex and requires more expensive starting materials.

Experimental Protocols

The following provides a generalized methodology for the use of internal standards in a typical LC-MS/MS workflow for the quantification of a target analyte.

Sample Preparation and Extraction
  • Spiking with Internal Standard: A known and fixed concentration of the internal standard (either this compound or a 13C-labeled analog) is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

  • Extraction: The analyte and internal standard are extracted from the sample matrix (e.g., plasma, tissue homogenate, food sample) using an appropriate technique such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Drying and Reconstitution: The extracted samples are typically dried under a stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. The mobile phase composition and gradient are optimized to achieve separation of the analyte and internal standard from other matrix components.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

  • Quantification: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of the analyte in the unknown samples is then interpolated from this curve.

Visualizing the Workflow and Key Concepts

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample Spike_IS Spike with IS (this compound or 13C-Standard) Sample->Spike_IS Add Internal Standard Extraction Extraction (LLE, SPE, etc.) Spike_IS->Extraction Dry_Reconstitute Evaporation & Reconstitution Extraction->Dry_Reconstitute Dry & Reconstitute LC_Separation LC Separation Dry_Reconstitute->LC_Separation Inject MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Elute Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification

Caption: General experimental workflow for quantitative analysis using an internal standard.

cluster_0 13C-Labeled Standard cluster_1 Deuterated Standard Analyte_13C Analyte IS_13C 13C-IS Co_elution Perfect Co-elution Analyte_d Analyte IS_d This compound Analyte_d->IS_d Shift Potential Retention Time Shift

Caption: Chromatographic behavior of 13C-labeled vs. deuterated internal standards.

Conclusion

The choice between a deuterated and a 13C-labeled internal standard is a critical decision in the development of robust and reliable quantitative assays. While deuterated standards like this compound are often more accessible and cost-effective, they come with inherent limitations, most notably the potential for chromatographic shifts and isotopic instability. These factors can compromise the accuracy of quantification by inadequately correcting for matrix effects.

For applications demanding the highest level of accuracy and precision, 13C-labeled internal standards are unequivocally the superior choice. Their ability to perfectly co-elute with the native analyte ensures the most effective compensation for matrix effects and other experimental variations. The investment in 13C-labeled standards is highly recommended for developing gold-standard quantitative methods in research, clinical diagnostics, and drug development.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Tentoxin-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step logistical information for the proper disposal of Tentoxin-d3, a hazardous chemical that requires careful management. Adherence to these procedures is critical for protecting both laboratory personnel and the environment.

Tentoxin is considered a hazardous substance, and all waste containing this material must be handled in accordance with local, state, and federal regulations.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all applicable laws.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses, a face shield, chemical-resistant gloves, and a lab coat.[2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the general procedure for the disposal of this compound. This should be adapted to meet the specific requirements of your institution.

  • Segregation of Waste :

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be collected as hazardous waste.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.[3] Incompatible wastes must be stored separately.

  • Containerization of Waste :

    • Use a designated, leak-proof, and chemically compatible waste container for all this compound waste. The container must have a tightly fitting lid and be kept closed except when adding waste.

    • The original product container, if empty, can be used for the same waste material after ensuring it is properly labeled.

  • Labeling of Waste Containers :

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".

    • Indicate the approximate concentration and quantity of the waste. All constituents of the waste mixture should be listed.

    • Ensure the date of waste generation is clearly marked on the label.

  • Storage of Waste :

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.

    • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials.

  • Arranging for Disposal :

    • Contact your institution's EHS office or hazardous waste management provider to schedule a pickup for the this compound waste.

    • Provide them with all necessary information about the waste, as indicated on the label. Disposal of contents and the container must be done through an approved waste disposal plant.

Decontamination of Labware

For non-disposable labware that has come into contact with this compound, a thorough decontamination procedure is necessary.

  • Triple Rinsing : Rinse the glassware or equipment three times with a suitable solvent that can dissolve this compound. The rinsate from these cleaning procedures must be collected and disposed of as hazardous chemical waste.

  • Final Cleaning : After triple rinsing, the labware can typically be washed using standard laboratory detergents.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control the Spill : If it is safe to do so, prevent the spill from spreading.

  • Absorb the Spill : Use an inert absorbent material to soak up the spill.

  • Collect Waste : Carefully collect the absorbent material and any contaminated debris, placing it in a designated hazardous waste container.

  • Decontaminate the Area : Clean the spill area thoroughly.

  • Report the Spill : Report the incident to your supervisor and EHS office.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not broadly published and are subject to local regulations, the following table summarizes key handling and safety information derived from safety data sheets.

ParameterValue/InstructionSource
Exposure Limits No occupational exposure limits have been established. Handle with caution.Santa Cruz Biotechnology
PPE Safety glasses, chemical-resistant gloves, lab coat, face shield as needed.Sigma-Aldrich
Storage Temperature Store in a cool, dry place.Santa Cruz Biotechnology
Waste Classification Hazardous WasteSanta Cruz Biotechnology, Sigma-Aldrich

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Tentoxin_Disposal_Workflow cluster_lab_operations Laboratory Operations cluster_disposal_process Disposal Process cluster_safety_procedures Contingency A Generation of this compound Waste B Segregate Waste A->B Step 1 C Containerize in Labeled, Sealed Container B->C Step 2 D Store in Satellite Accumulation Area C->D Step 3 E Contact EHS for Waste Pickup D->E Step 4 F Transport by Licensed Waste Hauler E->F G Final Disposal at Approved Facility F->G H Spill Occurs I Follow Spill Cleanup Protocol H->I I->C Collect contaminated materials

Figure 1. Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Tentoxin-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Tentoxin-d3. The following procedures are based on available safety data for Tentoxin and general best practices for handling mycotoxins. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, treating this compound with a high degree of caution is imperative.

I. Immediate Safety and Personal Protective Equipment (PPE)

Given that Tentoxin is a mycotoxin produced by fungi of the Alternaria species, and its deuterated form is expected to have similar properties, a stringent approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or ingestion.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 or higher-level respirator (e.g., half-mask or full-face respirator with P100 filters).[3][4][5]To prevent inhalation of aerosolized powder. Mycotoxins can be present in dust and pose a respiratory hazard.
Hand Protection Nitrile or other chemically resistant gloves.To prevent dermal absorption. It is good practice to double-glove.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from contact with the powder.
Skin and Body Protection A fully buttoned laboratory coat, preferably a disposable one.To protect skin and personal clothing from contamination.
Footwear Closed-toe shoes.Standard laboratory practice to protect feet from spills.

II. Operational Plan: Step-by-Step Handling Procedure

All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet, to minimize the risk of exposure.

  • Preparation and Area Designation:

    • Ensure the designated handling area (e.g., fume hood) is clean and uncluttered.

    • Post a warning sign indicating that a potent toxin is in use.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Have a spill kit readily available.

  • Donning PPE:

    • Put on all required PPE as listed in the table above before entering the designated handling area.

  • Handling the Compound:

    • Carefully unpack the vial containing this compound within the fume hood.

    • To avoid generating dust, do not handle the compound in its dry powder form in the open lab.

    • If weighing the powder is necessary, do so within the fume hood on a tared weigh boat.

    • For creating solutions, add the solvent to the vial containing the this compound powder slowly and carefully to avoid splashing.

  • Post-Handling:

    • Securely cap the stock solution and any unused powder.

    • Decontaminate all surfaces in the handling area with an appropriate cleaning agent (e.g., 10% bleach solution followed by 70% ethanol).

    • Carefully doff PPE, avoiding contact with contaminated surfaces. Dispose of disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

III. Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste:

    • All disposable items that have come into contact with this compound, including gloves, disposable lab coats, weigh boats, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not dispose of any this compound solutions down the drain.

  • Container Management and Pickup:

    • Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Contact your institution's EHS or hazardous waste management office to schedule a pickup for the waste containers. Follow all institutional procedures for waste manifest documentation.

IV. Experimental Workflow for Safe Handling

Tentoxin_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate & Prepare Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe unpack Unpack Compound don_ppe->unpack handle Weigh Powder & Prepare Solution unpack->handle secure Secure Stock & Unused Compound handle->secure decontaminate Decontaminate Work Surfaces secure->decontaminate doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash collect_waste Collect Solid & Liquid Hazardous Waste doff_ppe->collect_waste store_waste Store in Designated Satellite Area collect_waste->store_waste schedule_pickup Schedule EHS Waste Pickup store_waste->schedule_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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